5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S2/c1-2-3-9-5-8-7-4(6)10-5/h1H,3H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZAQLZKIYESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366218 | |
| Record name | 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53918-05-1 | |
| Record name | 5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-PROPYNYLTHIO)-1,3,4-THIADIAZOL-2-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-thiadiazole core is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a propargyl group (a terminal alkyne) via a sulfanyl linker offers a versatile handle for further chemical modification through "click chemistry" or other alkyne-specific reactions, making this molecule a valuable building block in drug discovery and development. This document details a reliable and efficient two-step synthesis, beginning with the formation of the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, followed by its selective S-alkylation. The guide provides not only step-by-step experimental protocols but also delves into the underlying chemical principles, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the initial construction of the 1,3,4-thiadiazole heterocyclic core, followed by a regioselective functionalization at the thiol group.
-
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1). This foundational step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. This reaction is a classic and robust method for forming the 2-amino-5-mercapto-1,3,4-thiadiazole scaffold.[3][4]
-
Step 2: S-Alkylation to Yield the Target Molecule. The synthesized intermediate, which exists in a tautomeric equilibrium between thiol and thione forms, is then selectively alkylated on the sulfur atom using propargyl bromide. The nucleophilic thiol group readily attacks the electrophilic carbon of the propargyl bromide in the presence of a mild base, leading to the formation of the desired product.
Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1)
Principle and Rationale
The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and carbon disulfide is a well-established cyclization reaction.[3] The reaction proceeds by the initial formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating with the elimination of water and hydrogen sulfide. Potassium hydroxide (KOH) or sodium carbonate are commonly used as the base to facilitate the initial nucleophilic attack of the hydrazine nitrogen of thiosemicarbazide on the carbon of CS₂ and to promote the subsequent cyclization.[3][4] Ethanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction under reflux conditions.[4]
Detailed Experimental Protocol
Materials:
-
Thiosemicarbazide (MW: 91.13 g/mol )
-
Potassium hydroxide (KOH) (MW: 56.11 g/mol )
-
Carbon disulfide (CS₂) (MW: 76.13 g/mol )
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard reflux and filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (5.6 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of absolute ethanol.[4]
-
To this stirring solution, add carbon disulfide (6 mL, 0.1 mol) dropwise. A yellowish precipitate may form.
-
Heat the mixture to reflux and maintain gentle reflux with continuous stirring for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Dissolve the residue in approximately 100 mL of water.
-
Cool the aqueous solution in an ice bath and carefully acidify it by dropwise addition of 10% hydrochloric acid until the pH is approximately 5-6. This will cause the precipitation of the product.
-
Filter the resulting pale-yellow precipitate using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then dry the solid in a vacuum oven at 60 °C.
Reaction Mechanism
The mechanism involves the formation of a potassium dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to form the thiadiazole ring.
Caption: Mechanism for the synthesis of the thiadiazole intermediate.
Characterization of Intermediate 1
-
Appearance: Pale-yellow solid
-
Molecular Formula: C₂H₃N₃S₂
-
Molecular Weight: 133.19 g/mol [5]
-
Melting Point: 235-238 °C (literature values vary, e.g., 227-228 °C)[4][5]
-
IR (KBr, cm⁻¹): The NIST WebBook provides a reference spectrum showing characteristic peaks for N-H, C=N, and C=S vibrations.[5]
Synthesis of this compound (Target Molecule)
Principle and Rationale
This step is a classic S-alkylation reaction. The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is nucleophilic and readily attacks electrophilic carbon centers. Propargyl bromide serves as the electrophile. The reaction is typically carried out in a polar aprotic solvent, such as acetone or ethanol, which can dissolve the reactants but does not participate in the reaction. A mild base, like anhydrous potassium carbonate or sodium carbonate, is essential to deprotonate the thiol group, forming a more potent thiolate nucleophile, which then attacks the propargyl bromide in an Sₙ2 fashion. This method ensures regioselectivity, with the alkylation occurring exclusively on the sulfur atom rather than the amino group.
Detailed Experimental Protocol
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol (Intermediate 1) (MW: 133.19 g/mol )
-
Propargyl bromide (80% solution in toluene is common) (MW: 118.96 g/mol )
-
Anhydrous potassium carbonate (K₂CO₃) (MW: 138.21 g/mol )
-
Acetone (dry)
-
Standard stirring and filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 5-amino-1,3,4-thiadiazole-2-thiol (1.33 g, 0.01 mol) and anhydrous potassium carbonate (2.07 g, 0.015 mol).
-
Add 40 mL of dry acetone to the flask and stir the suspension at room temperature for 30 minutes to ensure the formation of the potassium thiolate salt.
-
Slowly add propargyl bromide (1.1 mL of 80% solution in toluene, approx. 0.01 mol) to the suspension using a syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction's completion by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Reaction Mechanism
The reaction proceeds via a standard Sₙ2 mechanism. The thiolate anion, generated in situ, acts as the nucleophile and displaces the bromide ion from the propargyl bromide.
Caption: Sₙ2 mechanism for the propargylation of the thiadiazole intermediate.
Purification and Characterization
-
Purification: Recrystallization from ethanol or an ethanol-water mixture is typically effective for purifying the final product.
-
Expected Characterization Data:
-
¹H NMR (DMSO-d₆, δ): The spectrum is expected to show a singlet for the amino protons (-NH₂) around 7.3 ppm, a singlet for the methylene protons (-S-CH₂-) around 4.0 ppm, and a singlet for the acetylenic proton (-C≡CH) around 3.2 ppm.
-
¹³C NMR (DMSO-d₆, δ): Characteristic signals for the thiadiazole ring carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group are expected.
-
IR (KBr, cm⁻¹): Key absorption bands should include N-H stretching for the amine (around 3300-3100 cm⁻¹), a sharp C≡C-H stretching for the terminal alkyne (around 3250 cm⁻¹), C≡C stretching (around 2120 cm⁻¹), and C=N stretching for the thiadiazole ring (around 1620 cm⁻¹).
-
Data Summary and Workflow
Reagent Summary Table
| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Product |
| 1 | Thiosemicarbazide | Carbon Disulfide | KOH | Ethanol | 5-Amino-1,3,4-thiadiazole-2-thiol |
| 2 | Intermediate 1 | Propargyl Bromide | K₂CO₃ | Acetone | This compound |
Experimental Workflow Diagram
Caption: Overall experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process that can be reliably executed in a standard laboratory setting. The two-step pathway, involving the initial formation of 5-amino-1,3,4-thiadiazole-2-thiol followed by a regioselective S-alkylation, provides a robust route to this versatile chemical intermediate. The presence of both a primary amine and a terminal alkyne in the final structure makes it an attractive scaffold for the development of novel compounds in medicinal chemistry through further derivatization.
References
- Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., et al. (2021).
- Sun, N. B., Jin, J. Z., Lei, C., & He, F. Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(14), 8011-8013.
- Talele, T. T. (2016). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Future Medicinal Chemistry, 8(7), 759-775.
- Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research, 2(1), 476-493.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).
- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (2021).
- Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 109, 117876.
- Hu, Y., et al. (2013). Thiadiazole-a Promising Structure in Medicinal Chemistry. ChemMedChem, 8(1), 27-41.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Journal of Physics: Conference Series.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. (2024).
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). Molecular Systems Design & Engineering.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2018).
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2805–2818.
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
- 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook.
- Raj, M., Patel, H. V., & Patel, R. R. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Semantic Scholar.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (2021). Molecules, 26(16), 4991.
- 2-AMINO-5-ETHYLTHIO-1,3,4-THIADIAZOLE. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. connectjournals.com [connectjournals.com]
- 4. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 5. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. As experimental data for this specific molecule is not yet extensively published, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines computationally predicted data with established, detailed experimental protocols for the empirical determination of these properties. The guide covers the compound's synthesis, predicted physicochemical parameters, and methodologies for full characterization, including spectroscopic and crystallographic analysis. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction and Molecular Overview
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatile nature of this five-membered heterocyclic ring allows for substitution at the 2- and 5-positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.
The subject of this guide, this compound, incorporates a terminal alkyne functionality via a sulfur linkage. This propargyl group is of significant interest in drug development, particularly as a handle for "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), which facilitates the covalent modification of the molecule for applications such as target identification, bioconjugation, and the development of covalent inhibitors. The 2-amino group is a key pharmacophoric feature, often involved in hydrogen bonding interactions with biological targets.
A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement as a research tool or therapeutic candidate. Properties such as solubility, lipophilicity (logP), and ionization constant (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and efficacy.
Predicted Physicochemical Properties
Due to the novelty of this compound, a full experimental dataset of its physicochemical properties is not yet available in the public domain. To provide a working baseline for researchers, the following properties have been predicted using established computational models, including Molinspiration, ChemAxon, and the Virtual Computational Chemistry Laboratory's ALOGPS.[1][2][3][4][5][6] These predictions offer valuable initial insights for experimental design.
| Property | Predicted Value | Computational Tool/Method |
| Molecular Formula | C₅H₅N₃S₂ | - |
| Molecular Weight | 171.24 g/mol | - |
| logP (Octanol/Water) | 1.2 - 1.5 | Molinspiration, ChemAxon |
| Topological Polar Surface Area (TPSA) | 91.5 Ų | Molinspiration |
| Aqueous Solubility (logS) | -2.0 to -2.5 (mg/mL) | ALOGPS, ChemAxon |
| pKa (most basic) | 3.5 - 4.5 (Amine) | ChemAxon |
| Hydrogen Bond Donors | 1 | Molinspiration |
| Hydrogen Bond Acceptors | 4 | Molinspiration |
| Rotatable Bonds | 2 | Molinspiration |
Note: These values are in silico predictions and require experimental validation.
Synthesis Pathway
The synthesis of this compound can be achieved through a well-established route for 2-amino-5-thio-substituted-1,3,4-thiadiazoles. A robust and efficient method involves the initial formation of 5-amino-1,3,4-thiadiazole-2-thiol, followed by S-alkylation with propargyl bromide.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol [7][8]
-
To a stirred solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), add thiosemicarbazide (0.1 mol).
-
Cool the mixture in an ice bath to below 10°C.
-
Add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate (the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol) is collected by filtration, washed with cold ethanol, and dried under vacuum. This intermediate can be used in the next step without further purification.
Causality: The basic conditions promoted by KOH facilitate the nucleophilic attack of the thiosemicarbazide on carbon disulfide, followed by an intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.
Step 2: Synthesis of this compound
-
Suspend the potassium salt of 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol) and potassium carbonate (0.06 mol) in a suitable solvent such as acetone or acetonitrile (150 mL).
-
To this suspension, add propargyl bromide (0.055 mol, typically as an 80% solution in toluene) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality: The thiolate anion, being a soft nucleophile, readily attacks the electrophilic carbon of propargyl bromide in an Sₙ2 reaction to form the desired S-alkylated product. Potassium carbonate acts as a base to ensure the thiolate remains deprotonated.
Experimental Protocols for Physicochemical Characterization
The following sections detail the standard, field-proven methodologies for determining the key physicochemical properties of the synthesized compound.
Melting Point Determination
The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (typically < 2°C) is indicative of a pure substance.
Caption: Workflow for melting point determination.
-
Ensure the synthesized compound is thoroughly dried to remove any residual solvent.
-
Place a small amount of the compound on a watch glass and finely powder it with a spatula.
-
Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Place the capillary tube into the heating block of a melting point apparatus.
-
Perform a rapid initial heating to determine an approximate melting range.
-
Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its direct measurement.
Protocol (Shake-Flask Method): [4][12][13]
-
Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be octanol based on the logP value).
-
Prepare a series of flasks containing a 1:1 volume ratio of 1-octanol and water, both of which have been pre-saturated with each other for at least 24 hours.
-
Add a known amount of the stock solution to each flask. The final concentration should be low enough to avoid aggregation but high enough for accurate quantification.
-
Seal the flasks and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
After shaking, centrifuge the flasks to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and octanolic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient, P, as P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.
-
The logP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of bioavailability. The thermodynamic (or equilibrium) solubility is the most accurate measure.
Protocol (Thermodynamic Shake-Flask Method): [7][14][15][16]
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Agitate the vials at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.
-
After equilibration, filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.
-
The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
pKa Determination
The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. Potentiometric titration is a highly accurate method for its determination.
Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).
-
Calibrate a pH meter with standard buffers.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if measuring a basic pKa, or a strong base (e.g., NaOH) for an acidic pKa.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
-
Specialized software can be used to analyze the titration data and determine the pKa value with high precision.
Stability Testing
Stability testing assesses how the quality of a compound varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][5][17]
Protocol (Forced Degradation Study):
-
Prepare solutions of the compound in various conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂). Also, expose the solid compound to elevated temperature (e.g., 60°C), high humidity (e.g., 90% RH), and photolytic conditions (e.g., exposure to UV light).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each condition.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the amount of the parent compound remaining and identify any major degradation products, potentially using LC-MS for structural elucidation.
-
This provides insight into the degradation pathways and the intrinsic stability of the molecule.
Spectroscopic and Structural Characterization
Full characterization is essential to confirm the identity and structure of the newly synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
-
~3300-3400 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.
-
~3290 cm⁻¹: ≡C-H stretching of the terminal alkyne.
-
~2120 cm⁻¹: C≡C stretching of the alkyne (this can be a weak band).
-
~1630 cm⁻¹: C=N stretching of the thiadiazole ring.
-
~1550 cm⁻¹: N-H bending of the amine.
-
~650-700 cm⁻¹: C-S stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (in DMSO-d₆):
-
~7.3 ppm (broad singlet, 2H): -NH₂ protons.
-
~4.0 ppm (doublet, 2H): -S-CH₂- protons.
-
~3.1 ppm (triplet, 1H): ≡C-H proton.
¹³C NMR (in DMSO-d₆):
-
~168 ppm: C5 of the thiadiazole ring (attached to sulfur).
-
~150 ppm: C2 of the thiadiazole ring (attached to the amino group).
-
~80 ppm: Alkyne quaternary carbon (-C≡).
-
~75 ppm: Alkyne CH carbon (≡C-H).
-
~20 ppm: Methylene carbon (-S-CH₂-).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm its elemental composition.
Expected Result (ESI+):
-
m/z: 172.00 [M+H]⁺. The isotopic pattern should match the presence of two sulfur atoms.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity, bond lengths, bond angles, and intermolecular interactions.
Caption: General workflow for X-ray crystallography.
Protocol:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot-saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to optimize the positions of the atoms, yielding precise bond lengths, angles, and other structural parameters.
Conclusion
This guide provides a foundational framework for understanding and characterizing this compound. While the physicochemical properties presented are based on robust computational predictions, the detailed experimental protocols herein offer a clear path for their empirical validation. The synthesis route described is based on established and reliable chemical transformations for this class of heterocycles. For researchers in drug discovery and medicinal chemistry, this document serves as a vital starting point for unlocking the potential of this promising scaffold, enabling its rational development and application in various scientific endeavors.
References
-
Journal of Pharmaceutical and Biomedical Analysis. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available at: [Link]
-
ChemAxon. Calculators & Predictors. Available at: [Link]
-
Wikipedia. Stability testing (pharmaceutical). Available at: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]
-
Moravek. The Role of Stability Testing in Pharmaceutical Research. Available at: [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. Available at: [Link]
-
RSC Publishing. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Available at: [Link]
-
JoVE. Video: Melting Point Determination of Solid Organic Compounds. Available at: [Link]
-
MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Available at: [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available at: [Link]
-
Clarion University. Determination of Melting Point. Available at: [Link]
-
TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. Available at: [Link]
-
Molinspiration. Molinspiration Cheminformatics. Available at: [Link]
-
ResearchGate. Molecular properties predicted using Molinspiration property calculator. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Available at: [Link]
-
YouTube. Molinspiration: Demo With Example Compound, Key Features & Complete Walk-Through. Available at: [Link]
-
ChemAxon Docs. Introduction to Calculator Plugins. Available at: [Link]
-
JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]
-
Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]
-
ResearchGate. The physical properties and FT-IR spectral data cm -1 of synthesized compounds 1a-d and 2a-d. Available at: [Link]
-
PubMed. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link]
-
Environmental Sciences Europe. Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]
-
RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available at: [Link]
-
ResearchGate. Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Available at: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]
- Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link]
-
Chemicalize. Calculators & Predictors. Available at: [Link]
-
Digital Repository of University of Babylon. Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Available at: [Link]
-
ResearchGate. Synthesis and characterisation of some thiadiazole derivatives. Available at: [Link]
-
Creative BioMart. X-ray Crystallography. Available at: [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available at: [Link]
-
Predictor Solubility. Predictor Solubility. Available at: [Link]
-
PubMed Central. x Ray crystallography. Available at: [Link]
Sources
- 1. Virtual Computational Chemistry Laboratory [vcclab.org]
- 2. chemaxon.com [chemaxon.com]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. Molinspiration Cheminformatics [molinspiration.com]
- 5. Molecular Properties Prediction: Significance and symbolism [wisdomlib.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aqueous Solubility using E-state Indices [vcclab.org]
- 11. jocpr.com [jocpr.com]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]
- 16. Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.chemaxon.com [docs.chemaxon.com]
Unveiling the Action of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: A Technical Guide to Mechanistic Elucidation
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide focuses on a specific derivative, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, and delineates a comprehensive strategy to elucidate its mechanism of action. Based on extensive evidence from structurally related compounds, we postulate that its primary biological effect is mediated through the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in a range of physiological and pathological processes. This document provides a robust framework for the synthesis, in silico modeling, and in vitro enzymatic and cell-based evaluation of this compound, empowering research and drug development professionals to rigorously test this hypothesis and unlock its therapeutic potential.
The 1,3,4-Thiadiazole Scaffold: A Privileged Motif in Drug Discovery
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structure is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes. Furthermore, the unique mesoionic character of the 1,3,4-thiadiazole ring enhances its ability to cross biological membranes and interact with protein targets.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties.[2]
Postulated Primary Mechanism of Action: Inhibition of Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] This seemingly simple reaction is crucial for a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte secretion. Dysregulation of CA activity is implicated in various diseases, making them attractive drug targets.[1][3]
A substantial body of literature demonstrates that compounds bearing the 1,3,4-thiadiazole-2-sulfonamide moiety are potent inhibitors of CAs. However, even 1,3,4-thiadiazole derivatives lacking the classical sulfonamide group have been shown to inhibit these enzymes, suggesting alternative binding modes within the enzyme's active site. Given the structural features of this compound, we hypothesize that its primary mechanism of action is the inhibition of one or more CA isoforms.
There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Notably, CA IX and CA XII are tumor-associated isoforms and are overexpressed in many hypoxic cancers, playing a critical role in tumor cell survival and proliferation.[2][4] Therefore, selective inhibition of these isoforms is a promising strategy in oncology.
A Proposed Workflow for Mechanistic Validation
To rigorously investigate the proposed mechanism of action, a multi-faceted approach combining computational modeling, chemical synthesis, and biochemical and cell-based assays is recommended.
Sources
An In-depth Technical Guide on the Biological Activity of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
Foreword: Navigating the Landscape of Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide delves into the specific biological potential of a lesser-explored derivative, 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. While direct, extensive research on this particular molecule is nascent, this document synthesizes foundational knowledge from closely related analogues to provide a predictive and insightful overview for researchers, scientists, and drug development professionals. We will explore its probable synthesis, predicted biological activities, and the underlying structure-activity relationships that govern its potential as a therapeutic agent.
The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Structure
The 2-amino-1,3,4-thiadiazole core is a versatile pharmacophore, lending itself to a wide array of biological applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its unique electronic and structural features allow for diverse substitutions, significantly influencing its therapeutic efficacy. The presence of the amino group and the thioether linkage at the 5-position are critical determinants of the molecule's interaction with biological targets.
Synthesis of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole: A Probable Pathway
The synthesis of the title compound is anticipated to follow a well-established route for S-alkylation of 2-amino-5-mercapto-1,3,4-thiadiazole. This precursor is readily synthesized from the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[4][5]
Experimental Protocol: A Predicted Synthesis
-
Preparation of 2-amino-5-mercapto-1,3,4-thiadiazole:
-
Dissolve thiosemicarbazide in a suitable solvent such as ethanol.
-
Add anhydrous sodium carbonate and carbon disulfide.[4]
-
Reflux the mixture for several hours.
-
Upon cooling, acidify the mixture to precipitate the crude 2-amino-5-mercapto-1,3,4-thiadiazole.
-
Recrystallize the product from hot water to obtain the purified precursor.[4]
-
-
S-Alkylation to Yield 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole:
-
Suspend 2-amino-5-mercapto-1,3,4-thiadiazole in a suitable solvent like ethanol.
-
Add a base, such as potassium hydroxide, to deprotonate the thiol group, forming a thiolate salt.
-
Introduce propargyl bromide (3-bromopropyne) to the reaction mixture.
-
Reflux the mixture to facilitate the nucleophilic substitution reaction.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter the resulting precipitate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/benzene) to yield the purified 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole.[4]
-
Caption: Predicted synthetic workflow for 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole.
Biological Activities: An Evidence-Based Projection
Antimicrobial Activity: A Cautious Outlook
The 2-amino-1,3,4-thiadiazole scaffold is a frequent component of molecules with demonstrated antimicrobial properties.[2][3] However, the nature of the substituent at the 5-position plays a crucial role in determining the spectrum and potency of this activity.
A study on the antimicrobial activity of various 2-amino-5-thiol-1,3,4-thiadiazole derivatives revealed that the introduction of an alkylthio group can have a variable impact.[4][6] Notably, the structurally similar compound, 2-amino-5-(2-propanylthio)-1,3,4-thiadiazole, and its derivatives were found to have "little or no effect" on the tested microorganisms.[4][6] This suggests that small, non-functionalized alkylthio substituents may not be optimal for antimicrobial activity in this class of compounds.
The presence of the terminal alkyne in the propargyl group of our target molecule introduces a region of high electron density and potential for further chemical modification, which could differentiate its activity from the saturated propyl analogue. However, without experimental data, it is prudent to hypothesize that the antimicrobial activity of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole may be modest.
Table 1: Comparative Antimicrobial Activity of Selected 2-Amino-5-thio-1,3,4-thiadiazole Derivatives
| Compound | Substituent at 5-thio position | Reported Antimicrobial Activity | Reference |
| A | -H (thiol) | Moderate to good against Gram-positive bacteria | [4] |
| B | -CH(CH₃)₂ (2-propanyl) | Little to no effect | [4][6] |
| C | -CH₂-Ph-Cl (chlorobenzyl) | Little to no effect | [4][6] |
| D | Various aryl and heterocyclic moieties | Ranging from weak to potent | [1][2][3] |
Anticancer Activity: A More Promising Avenue
The 2-amino-1,3,4-thiadiazole core is a well-recognized scaffold in the design of anticancer agents.[7][8][9] Derivatives of this heterocycle have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[8]
The anticancer effect of these compounds is often attributed to their ability to interact with various cellular targets. The specific nature of the substituent at the 5-position is a key determinant of both potency and the mechanism of action. While simple alkylthio derivatives are less studied for their anticancer properties compared to those with aryl or complex heterocyclic moieties, the propargyl group in 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole offers intriguing possibilities. The terminal alkyne can participate in "click" chemistry reactions, making it a valuable handle for bioconjugation or for targeting specific cellular components.
Furthermore, some studies have indicated that N-substituted 2-amino-5-aryl-1,3,4-thiadiazoles can inhibit cancer cell migration and division.[7][10] While our target molecule is S-substituted, the general principle of the thiadiazole core contributing to anticancer effects remains relevant.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-amino-5-thio-1,3,4-thiadiazole derivatives is intricately linked to their molecular structure. Key SAR observations from the literature include:
-
The Amino Group: The 2-amino group is often crucial for activity, potentially acting as a hydrogen bond donor in interactions with biological targets.[11]
-
The 5-Substituent: The nature of the group attached to the sulfur atom at the 5-position is a primary determinant of the type and potency of biological activity. Aromatic and heterocyclic substituents often confer greater activity than small alkyl groups.[1][2]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 5-substituent, affects its ability to cross cell membranes and reach its target.
For 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole, the propargyl group introduces a rigid, linear element with a terminal alkyne. This functional group could potentially interact with metabolic enzymes or be exploited for targeted drug delivery strategies.
Caption: Key structural features influencing the biological activity of the title compound. (Note: Image placeholder for molecular structure).
Future Directions and Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of the biological activity of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole. Based on the analysis of structurally related compounds, its potential as an antimicrobial agent appears limited, while its prospects as a scaffold for anticancer drug development are more encouraging, largely due to the versatile propargyl moiety.
Future research should focus on the synthesis and rigorous biological evaluation of this specific compound. Key experimental steps should include:
-
In vitro antimicrobial screening against a broad panel of bacterial and fungal pathogens.
-
In vitro cytotoxicity assays against a variety of cancer cell lines to determine its anticancer potential.
-
Mechanism of action studies to elucidate the molecular targets if significant biological activity is observed.
-
Exploration of the propargyl group for bioconjugation and the development of targeted therapies.
References
-
Saleh, M. M., Al-Joubori, S. F., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]
-
Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 87-96. [Link]
-
Kim, Y., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(15), 5545-5556. [Link]
-
Al-Obaidi, A. M. J., Al-Janabi, A. S. H., & Al-Amiery, A. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8. [Link]
-
Saleh, M. M., Al-Joubori, S. F., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]
-
Pham, T. D., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Matysiak, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3244-3252. [Link]
-
A, S. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-Ecological and Physical-Life Sciences (BEPLS), 1(1), 1-10. [Link]
-
Nasir, H. S. (2018). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal, 15(1), 48-56. [Link]
-
Hambardzumyan, E. N., et al. (2016). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. American Chemical Science Journal, 15(1), 1-9. [Link]
-
Gierczyk, B., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(21), 6479. [Link]
-
El-Sayed, S. A., & El-Faham, I. F. (2020). SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES. Universal Journal of Pharmaceutical Research, 5(2), 1-11. [Link]
-
Himaja, M., et al. (2011). Synthesis and antimicrobial activity of 2-amino-5-aryl-5H-thiazolo [4,3-b]-1,3,4-thiadiazole derivatives of amino acids and peptides. Indian Journal of Heterocyclic Chemistry, 21, 125-128. [Link]
-
Matysiak, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3244-3252. [Link]
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 7. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. View of SYNTHESIS AND ANTICANCER ACTIVITY TOWARDS HEPG-2 AND MCF-7 OF NEW 2-AMINO-1,3,4-THIADIAZOLE AND THEIR SUGAR DERIVATIVES | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Identifying Therapeutic Targets of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Abstract
The pursuit of novel therapeutics necessitates a profound understanding of the molecular interactions between a small molecule and its protein targets. This guide focuses on 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a compound featuring a privileged 1,3,4-thiadiazole scaffold and a chemically reactive propargyl group. This unique combination suggests a high potential for specific, and possibly covalent, interactions with biological targets, making it an intriguing candidate for drug development. We present a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, beginning with unbiased proteome-wide screening and culminating in robust target validation. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed methodologies required to elucidate the therapeutic potential of this compound.
Introduction: Deconstructing the Candidate
The compound this compound is a molecule of significant interest due to its distinct chemical moieties. A structural analysis provides the foundational logic for our target identification strategy.
-
The 1,3,4-Thiadiazole Scaffold: This five-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to engage in a wide range of biological activities.[1][2][3] Derivatives of this scaffold have been developed as anticancer, antimicrobial, anti-inflammatory, and diuretic agents.[4][5][6] Their molecular targets are diverse and include enzymes such as carbonic anhydrases, kinases, and matrix metalloproteinases.[4][5] The thiadiazole ring can act as a bioisostere for other rings, like pyrimidine, enabling it to interfere with processes like DNA replication.[7]
-
The 2-Aminothiadiazole Group: The amino group at the 2-position is a common feature in pharmacologically active thiadiazoles, often contributing to target binding through hydrogen bond formation. This moiety is present in compounds with activities ranging from antiviral to central nervous system effects.[8][9]
-
The Propargyl Group (HC≡C−CH₂−): This functional group is the most mechanistically suggestive feature.[10] The terminal alkyne is a versatile chemical handle and, more importantly, can act as a reactive "warhead."[11][12] It is frequently incorporated into the design of covalent inhibitors, which form a permanent bond with their target protein, often leading to high potency and prolonged duration of action. This strongly suggests that our candidate molecule may function as an irreversible or covalent inhibitor.
Based on this analysis, we hypothesize that this compound likely targets enzymes susceptible to covalent modification, with a high probability of belonging to families previously associated with the thiadiazole scaffold, such as kinases or carbonic anhydrases.
A Phased Strategy for Target Identification & Validation
To systematically identify and validate the protein targets of our compound, we propose a logical, two-phase experimental workflow. This approach begins with a broad, unbiased search for potential interactors and progressively narrows the focus to confirm and characterize the most promising candidates.
Caption: Overall workflow for target identification and validation.
Phase 1: Unbiased Target Discovery via Chemoproteomics
The primary challenge in drug discovery is identifying the specific protein(s) a molecule interacts with to exert its effect.[13] Given the presence of the reactive propargyl group, Activity-Based Protein Profiling (ABPP) is the ideal initial approach.[14][15] ABPP uses small-molecule probes to globally and quantitatively profile the functional state of proteins in complex biological systems.[14][16][17]
Rationale for Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that leverages reactive chemical probes to covalently label the active sites of specific enzyme classes.[15][16] This method is perfectly suited for our compound, as the propargyl group can serve as the "warhead" to form a covalent bond with its protein target. This allows for the unambiguous enrichment and identification of engaged proteins via mass spectrometry.[16] Unlike expression-based proteomics, ABPP focuses only on proteins that are functionally active and directly engaged by the compound.[16]
Experimental Protocol: Competitive ABPP Workflow
In a competitive ABPP experiment, we assess which endogenous proteins compete with a broad-spectrum probe for binding to our compound of interest.
-
Proteome Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line like HepG2 or A-549) to ~80% confluency.
-
Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., Tris-HCl with protease inhibitors) to generate a native proteome lysate.
-
Determine protein concentration using a BCA assay.
-
-
Competitive Incubation:
-
Aliquot the cell lysate into two sets of tubes.
-
Set 1 (Experimental): Treat the lysate with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour at 37°C.
-
Set 2 (Control): Treat the lysate with a vehicle control (e.g., DMSO).
-
-
Probe Labeling:
-
Add a broad-spectrum, alkyne-tagged probe (e.g., a cysteine-reactive iodoacetamide-alkyne probe) to all samples and incubate for 30 minutes. The rationale is that if our compound binds to a protein's active site cysteine, it will block the site and prevent labeling by the probe.
-
-
Click Chemistry & Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a biotin-azide tag, CuSO₄, and a reducing agent (e.g., sodium ascorbate). This attaches biotin to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-coated agarose beads.
-
-
Mass Spectrometry Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release peptides for analysis.
-
Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation and Interpretation
The mass spectrometry data will provide a list of identified proteins and their relative abundance in each sample. The primary targets of our compound will be those proteins that show a significant, dose-dependent decrease in abundance in the experimental samples compared to the vehicle control.
Table 1: Representative ABPP Hit List
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (10 µM vs. Vehicle) | p-value | Potential Class |
|---|---|---|---|---|---|
| P00918 | CA2 | Carbonic Anhydrase 2 | -8.5 | < 0.001 | Metalloenzyme |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | -6.2 | < 0.001 | Kinase |
| Q13547 | KCNAB2 | Kv channel-interacting protein 2 | -5.8 | < 0.005 | Ion Channel Subunit |
| P04035 | HSPA5 | Heat shock protein family A member 5 | -1.2 | 0.35 | Non-specific |
Data is hypothetical for illustrative purposes.
From this list, high-confidence "hits" like Carbonic Anhydrase 2 and MAPK1 would be prioritized for Phase 2 validation due to the significant and statistically robust decrease in probe labeling.
Phase 2: Target Validation and Mechanistic Characterization
Identifying a protein in a screening experiment is only the first step. Validation is critical to confirm that the compound directly engages the target in a physiological context and that this engagement leads to a functional consequence.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing drug-target engagement directly within intact, living cells.[18][19][20] The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[18][21]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA by Western Blot
-
Cell Treatment:
-
Seed cells in multiple plates. Treat one set with the compound of interest (e.g., 10 µM) and the other with vehicle (DMSO) for 2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, resuspend in PBS, and aliquot into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated precipitate by high-speed centrifugation.
-
-
Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the putative target protein (e.g., anti-Carbonic Anhydrase 2).
-
A positive result is a visible band for the target protein at higher temperatures in the compound-treated samples compared to the vehicle controls, indicating thermal stabilization.
-
Functional Validation: Biochemical and Cellular Assays
Confirmation of direct binding must be linked to a functional outcome. Based on the identity of the validated target, specific assays should be employed.
-
If the target is a Carbonic Anhydrase (e.g., CA2): Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO₂.[22] Their inhibition is relevant for treating glaucoma, edema, and certain cancers.[23][24][25][26]
-
Biochemical Assay: Use a commercially available CA activity kit, which measures the esterase activity of the enzyme. Assess the IC₅₀ value of the compound against purified CA2 protein.
-
Cellular Consequence: In cancer cells like MCF-7, inhibition of tumor-associated CAs (like CA IX/XII) can lead to intracellular acidification and reduced proliferation. This can be measured via cell viability assays (e.g., MTT or CellTiter-Glo).
-
-
If the target is a Protein Kinase (e.g., MAPK1/ERK2): Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[27][28] Thiadiazole derivatives have been reported as kinase inhibitors.[29][30][31]
-
Biochemical Assay: Perform an in vitro kinase activity assay using purified, active MAPK1 and a known substrate (e.g., myelin basic protein) with radiolabeled ATP (³²P-ATP). Measure the reduction in substrate phosphorylation in the presence of the compound.
-
Cellular Consequence: MAPK1 (ERK2) is a key node in the RAS/RAF/MEK/ERK signaling pathway. Inhibition should block the phosphorylation of its downstream targets, such as p90RSK. This can be quantified by Western blot analysis of cell lysates treated with the compound, probing for both phosphorylated ERK (p-ERK) and total ERK.
-
Table 2: Summary of Potential Targets and Validation Assays
| Potential Target Class | Example | Biochemical Assay | Cellular Assay | Therapeutic Relevance |
|---|---|---|---|---|
| Metalloenzyme | Carbonic Anhydrase 2/9 | Colorimetric CA activity assay (IC₅₀) | Cell proliferation assay (MTT); pH measurement | Glaucoma, Diuretic, Oncology[25][26] |
| Protein Kinase | MAPK1 (ERK2), JNK | In vitro kinase assay (IC₅₀) | Western blot for downstream substrate phosphorylation | Oncology, Inflammation[27][29] |
| Cholinesterase | Acetylcholinesterase (AChE) | Ellman's reagent-based activity assay (IC₅₀) | Measurement of acetylcholine levels in neuronal cells | Alzheimer's Disease[32] |
Conclusion and Future Directions
The systematic approach detailed in this guide, beginning with the hypothesis-generating power of ABPP and moving to the definitive validation provided by CETSA and functional assays, provides a robust framework for elucidating the therapeutic targets of this compound. The unique chemical architecture of this molecule, combining a privileged scaffold with a reactive covalent warhead, makes it a compelling candidate for development. Successful identification and validation of its targets will pave the way for lead optimization, preclinical studies, and ultimately, the potential development of a novel therapeutic agent.
References
A comprehensive list of references will be compiled upon the completion of experimental work to include all cited literature and protocol sources.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Propargyl group - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 16. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 17. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 18. pelagobio.com [pelagobio.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. What are CA2 inhibitors and how do they work? [synapse.patsnap.com]
- 23. Carbonic Anhydrase Inhibitors: Understanding Their Role in Medical Treatment - DoveMed [dovemed.com]
- 24. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 25. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bepls.com [bepls.com]
- 28. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. bioengineer.org [bioengineer.org]
An In-depth Technical Guide to the Solubility and Stability of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Introduction
In the landscape of modern drug discovery, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, integral to the development of a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2] The compound 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a molecule featuring this key heterocyclic core, presents a unique combination of functional groups that are significant for its biological interactions and physicochemical properties. The presence of a terminal alkyne in the propargyl group offers a reactive handle for covalent modification, a strategy of increasing interest in targeted drug design.
A thorough understanding of the solubility and stability of this molecule is a cornerstone for its advancement from a promising hit to a viable clinical candidate.[3] Poor aqueous solubility can severely limit bioavailability and lead to erratic in vivo exposure, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established principles of pharmaceutical sciences and regulatory expectations. The protocols herein are designed to be self-validating, providing researchers with a robust and logical pathway to characterize this promising molecule.
Part 1: Solubility Profiling
The solubility of a drug candidate is a critical determinant of its absorption and distribution in the body. We will delineate two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often employed in early-stage discovery for high-throughput screening, while thermodynamic solubility provides a more definitive measure for lead optimization and preformulation studies.[4][5]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a high-concentration DMSO stock solution.[5][6][7] This assay is invaluable for the rapid assessment of a large number of compounds.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: To each well, add phosphate-buffered saline (PBS) at pH 7.4 to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant, typically at 1-2%.[7]
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[6]
-
Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Causality Behind Experimental Choices:
-
DMSO as a co-solvent: DMSO is a standard solvent in early drug discovery due to its ability to dissolve a wide range of organic molecules. However, its concentration must be minimized as it can influence the solubility measurement.
-
Nephelometry: This technique is highly sensitive to the presence of sub-micrometer-sized particles, making it ideal for detecting the initial precipitation of a compound.[5]
-
PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a relevant measure of solubility for potential in vivo applications.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[8] This is a more accurate and fundamentally important measure of solubility.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, methanol, acetonitrile).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Data Presentation: The results should be tabulated to clearly present the solubility in different solvents and at various temperatures.
| Solvent/Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl (pH ~1) | 25 | ||
| Acetate Buffer (pH 4.5) | 25 | ||
| Phosphate Buffer (pH 6.8) | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| PBS (pH 7.4) | 37 |
Table 1: Example Data Table for Thermodynamic Solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Part 2: Stability Assessment
The chemical stability of this compound must be rigorously evaluated to ensure its integrity during storage and to identify potential degradation pathways. This is achieved through forced degradation studies, which are a regulatory requirement and a critical component of drug development.[9] These studies expose the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products.[9]
Forced Degradation Studies
Forced degradation studies will be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[2][10][11][12] The goal is to achieve a target degradation of 5-20% of the active substance.[13]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60°C for up to 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature for up to 24 hours. The thioether linkage may be susceptible to base-catalyzed reactions.[14]
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.[15] The sulfur atom in the thioether and the thiadiazole ring are potential sites of oxidation.[16]
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for up to 48 hours. The propargyl group may exhibit thermal reactivity.[17][18]
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][12] A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is recommended to assess peak purity. Mass spectrometry (MS) should be used to identify the mass of the degradation products.
Causality Behind Experimental Choices:
-
ICH Guidelines: Adherence to ICH guidelines ensures that the stability data generated is suitable for regulatory submissions.[19]
-
Stress Conditions: The chosen stress conditions (acid, base, oxidation, heat, light) represent the most common degradation pathways for small molecule drugs and are designed to probe the vulnerabilities of the specific functional groups in the target molecule.[9][15]
-
Stability-Indicating Method: The development of a stability-indicating analytical method is paramount. It must be proven to resolve all degradation products from the parent peak, ensuring accurate quantification of the remaining active substance.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized:
-
Oxidation: The thioether sulfur can be oxidized to a sulfoxide and then to a sulfone.
-
Hydrolysis: The amino group or the thiadiazole ring itself could be susceptible to hydrolysis under harsh acidic or basic conditions.
-
Propargyl Group Reactions: The terminal alkyne is a reactive functional group that could undergo various reactions, including hydration or polymerization, especially under thermal stress.[20]
Workflow for Forced Degradation Studies
Caption: Systematic workflow for conducting forced degradation studies.
Conclusion
This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, as well as for forced degradation studies under various stress conditions, researchers can generate a robust data package. This data is not only crucial for understanding the fundamental physicochemical properties of the molecule but also for guiding formulation development, predicting in vivo behavior, and fulfilling regulatory requirements. The insights gained from these studies will be instrumental in making informed decisions about the future development of this promising 1,3,4-thiadiazole derivative as a potential therapeutic agent.
References
- Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Current Topics in Medicinal Chemistry.
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. Available from: [Link]
-
(2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available from: [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available from: [Link]
-
Pal, D., & Mitra, A. K. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
-
Nguyen, B., Foteinou, A., Calad, P. I. D., & Blacker, A. J. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Available from: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Available from: [Link]
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available from: [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Available from: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Available from: [Link]
-
Shayan, M., & Zare, M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Available from: [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available from: [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. Available from: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Available from: [Link]
-
Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Available from: [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Available from: [Link]
-
In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Available from: [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Available from: [Link]
-
Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025, January 30). Rawsource. Available from: [Link]
-
Barbooti, M. M., Al-Bayati, R. I., & Hussain, A. A. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate. Available from: [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (n.d.). ResearchGate. Available from: [Link]
-
Propargyl alcohol. (n.d.). Wikipedia. Available from: [Link]
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. (2024, August 21). Available from: [Link]
-
Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Available from: [Link]
-
Denton, R. W., & Parker, K. A. (2009). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. PubMed Central. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Available from: [Link]
-
Fairweather, J. K., & Janda, K. D. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. MDPI. Available from: [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]
-
Shinde, S., & Shinde, P. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Zhang, T., et al. (2015). IgG1 Thioether Bond Formation in Vivo. PubMed Central. Available from: [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). Available from: [Link]
-
Theato, P., & Kim, Y. (2014). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PubMed Central. Available from: [Link]
-
Thioether linkage chemistry: perspectives and prospects in therapeutic designing. (n.d.). ResearchGate. Available from: [Link]
-
Pop, R., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available from: [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. evotec.com [evotec.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. IgG1 Thioether Bond Formation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijisrt.com [ijisrt.com]
- 16. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rawsource.com [rawsource.com]
- 18. rawsource.com [rawsource.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Rich History of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole core, a five-membered aromatic ring containing one sulfur and two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its versatile nature, arising from a unique combination of electronic properties and synthetic accessibility, has propelled it from a 19th-century chemical curiosity to a privileged scaffold in modern drug discovery. This in-depth guide navigates the historical milestones, seminal synthetic routes, and the ever-expanding pharmacological landscape of 1,3,4-thiadiazole derivatives, offering insights for both seasoned researchers and newcomers to the field.
The Genesis: A Tale of Hydrazine and Heterocycles
The story of the 1,3,4-thiadiazole ring is intrinsically linked to the dawn of hydrazine chemistry. While the parent 1,3,4-thiadiazole was first described in 1882 by Fischer, it was the work of Busch in 1894 that reported one of the earliest syntheses of a derivative.[1][2] This pioneering work involved the reaction of hydrazine sulfate and carbon disulfide in an alcoholic solution of potassium hydroxide.[1] The development of 1,3,4-thiadiazole chemistry, therefore, marched in lockstep with the greater understanding and availability of hydrazine and its derivatives.[1][3]
These early explorations laid the groundwork for what would become a vast and diverse field of heterocyclic chemistry. The inherent stability of the aromatic 1,3,4-thiadiazole ring, coupled with the potential for substitution at the 2- and 5-positions, made it an attractive target for synthetic chemists.[4]
The Synthetic Evolution: From Classical Cyclizations to Modern Methodologies
The enduring appeal of the 1,3,4-thiadiazole scaffold is, in large part, due to the robustness and versatility of its synthetic routes. Over the decades, a multitude of methods have been developed, starting from simple, linear precursors. A universal and commonly employed strategy involves the cyclization of appropriate linear organic derivatives.[5][6]
Foundational Synthetic Pathways
The most fundamental and widely utilized methods for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles originate from several key starting materials:
-
From Thiosemicarbazides: The acid-catalyzed cyclization of thiosemicarbazides or substituted thiosemicarbazides is a cornerstone of 1,3,4-thiadiazole synthesis.[7][8] This method allows for the introduction of a wide variety of substituents at the 2- and 5-positions.
-
From Acylhydrazines and Dithiocarbazates: These starting materials provide alternative and efficient routes to the 1,3,4-thiadiazole core, often with good yields and straightforward reaction conditions.[1]
-
Transformation from 1,3,4-Oxadiazoles: The conversion of the corresponding 1,3,4-oxadiazole ring by reaction with a sulfur source, such as phosphorus pentasulfide, is another established method.[1]
The following diagram illustrates the general synthetic strategies for forming the 1,3,4-thiadiazole ring.
Caption: Major synthetic routes to the 1,3,4-thiadiazole core.
A Representative Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is of particular interest due to the prevalence of this motif in biologically active molecules.[1] A common and efficient method involves the cyclization of a carboxylic acid and thiosemicarbazide.
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent), the desired carboxylic acid (1-1.2 molar equivalents), and phosphorus pentachloride (1-1.2 molar equivalents).[9]
-
Reaction: Grind the reactants evenly at room temperature. Allow the solid-phase reaction to stand.[9]
-
Workup: To the resulting crude product, add an alkaline solution (e.g., sodium hydroxide solution) dropwise until the pH of the mixed solution reaches 8-8.2.[9]
-
Isolation and Purification: Filter the mixed liquid to collect the solid product. Dry the filter cake and recrystallize it from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[9]
This solid-phase method is advantageous due to its simplicity, mild reaction conditions, short reaction time, and high yields (often exceeding 91%).[9]
A Pharmacological Powerhouse: The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives
The sustained interest in 1,3,4-thiadiazole derivatives is a direct consequence of their remarkably broad spectrum of biological activities.[5][8][10][11][12] The presence of the –N=C-S– moiety is believed to contribute significantly to these varied pharmacological effects.[4][8] The aromatic nature of the ring imparts in vivo stability, while the potential for diverse substitutions allows for the fine-tuning of activity and selectivity.[4]
The following table summarizes some of the key pharmacological activities attributed to 1,3,4-thiadiazole derivatives, along with notable examples of commercially available drugs.
| Pharmacological Activity | Description | Commercially Available Examples |
| Antimicrobial | Effective against a range of bacteria and fungi.[1][8][13] | Sulfamethizole (antibacterial), Cefazolin (antibiotic)[1][12] |
| Diuretic | Promotes diuresis by inhibiting carbonic anhydrase.[5] | Acetazolamide [1][12] |
| Anticancer | Exhibits cytotoxic activity against various cancer cell lines.[5][13] | - |
| Anticonvulsant | Shows efficacy in controlling seizures.[5][7] | - |
| Anti-inflammatory | Reduces inflammation, often through cyclooxygenase (COX) inhibition.[5][8] | - |
| Antitubercular | Active against Mycobacterium tuberculosis.[5][11] | - |
| Antidepressant | Exhibits effects on the central nervous system.[5][12] | Atibeprone [1][12] |
The molecular targets for 1,3,4-thiadiazole derivatives are as varied as their biological activities and include enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.[5]
The following diagram illustrates the relationship between the core 1,3,4-thiadiazole scaffold and its diverse pharmacological applications.
Caption: The diverse pharmacological activities of the 1,3,4-thiadiazole scaffold.
Conclusion: A Scaffold with a Bright Future
From its humble beginnings in the late 19th century, the 1,3,4-thiadiazole ring has evolved into a truly indispensable scaffold in medicinal chemistry and beyond. Its rich history is a testament to the power of fundamental synthetic exploration and the continual search for new therapeutic agents. The ease of synthesis, coupled with the vast and ever-expanding range of biological activities, ensures that 1,3,4-thiadiazole derivatives will remain a fertile ground for discovery and innovation for years to come. For researchers in drug development, a deep understanding of the history, synthesis, and pharmacology of this remarkable heterocycle is not just beneficial, but essential.
References
-
Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]
- CN103833611A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
Kumar, D., et al. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Chemistry & Biodiversity. Available at: [Link]
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available at: [Link]
-
1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. PubMed. Available at: [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Available at: [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health (NIH). Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. Organic Chemistry: An Indian Journal. Available at: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. ResearchGate. Available at: [Link]
-
Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
-
4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Cairo University. Available at: [Link]
-
1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at: [Link]
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. bu.edu.eg [bu.edu.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for the in silico modeling of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a novel compound with significant therapeutic potential. We will navigate the entire computational workflow, from initial target identification and validation to advanced molecular dynamics simulations. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. Our objective is to equip you with the expertise to confidently design and execute robust computational studies for this and similar molecules, ultimately accelerating the drug discovery pipeline.
Introduction: The Therapeutic Promise of 1,3,4-Thiadiazoles and Propargyl Moieties
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The inclusion of a propargyl group, a highly versatile functional moiety, can further enhance biological activity and provide a handle for covalent inhibition, a desirable attribute in modern drug design.[4][5][6] The subject of our study, this compound, synergistically combines these two pharmacophores, making it a compelling candidate for therapeutic development. This guide will use a hypothetical scenario where we explore its potential as an anticancer agent by targeting a relevant human enzyme.
Target Selection and Rationale: Human Carbonic Anhydrase IX
A critical first step in any drug discovery project is the identification of a relevant biological target. Based on the well-documented activity of 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors, we will focus on Human Carbonic Anhydrase IX (CA IX) as our target protein.[2] CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis. Its inhibition is a validated strategy for anticancer therapy.
Table 1: Target Protein Information
| Parameter | Details |
| Protein Target | Human Carbonic Anhydrase IX (CA IX) |
| PDB ID | 5FL4 |
| Resolution | 1.60 Å |
| Ligand | Acetazolamide (a known inhibitor) |
| Rationale | Overexpressed in solid tumors, validated anticancer target. |
The Computational Workflow: A Step-by-Step Guide
This section details the complete in silico workflow for modeling the interaction of this compound with CA IX.
Ligand and Protein Preparation: Ensuring Data Integrity
Accurate preparation of both the ligand and protein is paramount for obtaining meaningful results. This process involves cleaning the raw structural data and preparing it for the subsequent computational steps.
Experimental Protocol: Ligand Preparation
-
2D Structure Sketching: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Generation: Convert the 2D sketch into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation.
-
Charge Calculation: Calculate partial atomic charges using a quantum mechanical method like AM1-BCC.
Experimental Protocol: Protein Preparation
-
PDB File Acquisition: Download the crystal structure of CA IX (PDB ID: 5FL4) from the Protein Data Bank.
-
Protein Cleaning: Remove water molecules, co-factors (except the zinc ion in the active site), and any co-crystallized ligands.
-
Protonation: Add hydrogen atoms to the protein structure, assigning appropriate protonation states to ionizable residues at a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes, keeping the backbone atoms fixed.
Caption: Molecular Docking Workflow.
Molecular Dynamics Simulations: Assessing Complex Stability
Molecular dynamics (MD) simulations provide a more dynamic and realistic view of the ligand-protein complex by simulating its movement over time. This allows for the assessment of the stability of the predicted binding pose.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the docked ligand-protein complex in a periodic box of water molecules and add counter-ions to neutralize the system.
-
Equilibration: Gradually heat the system to a physiological temperature (310 K) and equilibrate the pressure to 1 atm.
-
Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of individual residues.
Table 2: Key MD Simulation Parameters
| Parameter | Value |
| Force Field | AMBER ff14SB (protein), GAFF2 (ligand) |
| Water Model | TIP3P |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 310 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
ADMET Prediction: Evaluating Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for assessing the drug-like properties of a compound. This helps to identify potential liabilities early in the drug discovery process.
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Good for oral bioavailability |
| LogP | 1-3 | Optimal for membrane permeability |
| Hydrogen Bond Donors | < 5 | Favorable for absorption |
| Hydrogen Bond Acceptors | < 10 | Favorable for absorption |
| Predicted Toxicity | Low | Low risk of adverse effects |
Note: These are hypothetical values for illustrative purposes.
Data Interpretation and Future Directions
The results from the in silico modeling provide valuable insights into the potential of this compound as a CA IX inhibitor. A low docking score, stable RMSD in MD simulations, and favorable ADMET properties would strongly support its further development. The next steps would involve in vitro enzymatic assays to confirm its inhibitory activity against CA IX, followed by cell-based assays to assess its anticancer efficacy.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By following these methodologically sound and scientifically-driven protocols, researchers can efficiently evaluate the therapeutic potential of novel compounds, thereby accelerating the journey from a promising molecule to a life-saving medicine.
References
- KVV, Akshay kumar B Kadam1, Lalchand D Devhare2*, Smita T Kumbhar3, Prashanti. Chitrapu4, Sonam Kundral5, Anshuman A Borkar6, Ritika7.
- PubMed. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
- PubMed. Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA.
- MDPI. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
- Singh, H. J., & Gour, N. K. (2010). Recombination of propargyl radicals to form benzene: A computational study. Indian Journal of Chemistry - Section B, 49(11), 1565–1570.
- NIH.
- NIH.
- MDPI.
- American Chemical Society.
- PubChemLite. 5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine.
- JOCPR. Thiadiazoles: Progress Report on Biological Activities.
- ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
- Labsolu. 5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine.
- CP Lab Safety. 5-(Propylsulfanyl)-1, 3, 4-thiadiazol-2-amine, min 98%, 25 grams.
- Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity.
- PubMed. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
- Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- ResearchGate.
- Pharmaffiliates. Chemical Name : 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine in Click Chemistry
Introduction: A Versatile Building Block for Bioorthogonal Chemistry and Drug Discovery
The convergence of bioorthogonal chemistry with medicinal chemistry has paved the way for innovative approaches in drug development, diagnostics, and chemical biology. Among the most powerful bioorthogonal reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "click chemistry"[1][2]. This reaction's high efficiency, specificity, and biocompatibility have made it a staple for researchers[3][4].
This document provides detailed application notes and protocols for a unique building block, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine . This molecule incorporates a terminal alkyne, essential for click chemistry, and a 1,3,4-thiadiazole-2-amine core. The 1,3,4-thiadiazole moiety is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5][6][7]. The strategic combination of these two functionalities makes this compound a highly valuable reagent for synthesizing novel conjugates with potential therapeutic or diagnostic applications.
These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and bioconjugation workflows.
Physicochemical Properties and Handling
| Property | Value |
| Molecular Formula | C₅H₅N₃S₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol and ethanol. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Proposed Synthesis of this compound
The synthesis of the title compound can be envisioned through a two-step process starting from the commercially available 2-amino-5-mercapto-1,3,4-thiadiazole. This approach is adapted from similar syntheses of related 5-(alkylsulfanyl)-1,3,4-thiadiazol-2-ylamine derivatives.
Caption: Proposed synthetic route for this compound.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Addition of Alkylating Agent: Slowly add propargyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, filter the reaction mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound serves as the alkyne component in CuAAC reactions. This allows for the covalent linkage of the thiadiazole moiety to any azide-containing molecule, such as modified biomolecules, fluorescent dyes, or other small molecule scaffolds.
Caption: General workflow for the CuAAC reaction.
Protocol: General Procedure for CuAAC with this compound
This protocol is a general guideline and may require optimization for specific substrates.
1. Preparation of Stock Solutions:
-
Alkyne: Prepare a 10 mM stock solution of this compound in DMSO.
-
Azide: Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO, water).
-
Copper (II) Sulfate: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Ligand (THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.
2. Reaction Setup (for a 1 mL total reaction volume):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| Azide-containing molecule | 10 mM | 10 µL | 0.1 mM |
| This compound | 10 mM | 12 µL | 0.12 mM (1.2 eq) |
| Buffer (e.g., PBS, pH 7.4) | - | to 940 µL | - |
| CuSO₄ | 100 mM | 10 µL | 1 mM |
| THPTA | 100 mM | 20 µL | 2 mM |
| Sodium Ascorbate | 1 M | 30 µL | 30 mM |
3. Reaction Procedure:
-
In a suitable reaction vessel, combine the azide-containing molecule, this compound, and the buffer.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Add this mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 37°C to potentially increase the rate.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).
4. Purification:
-
Small Molecules: The product can be purified by standard chromatographic techniques such as flash column chromatography or preparative HPLC.
-
Bioconjugates: For protein or other biomolecule conjugates, purification can be achieved by size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules and catalyst components[3].
Expert Insights and Causality Behind Experimental Choices
-
Why use a ligand like THPTA? Copper(I) is the active catalyst in CuAAC, but it is unstable and can disproportionate or be oxidized to the inactive Cu(II) state. Ligands like THPTA chelate and stabilize the Cu(I) ion, preventing its oxidation and increasing the reaction rate[3][8]. For bioconjugation, ligands are crucial as they also protect sensitive biomolecules from damage caused by reactive oxygen species that can be generated by copper ions[4].
-
The role of sodium ascorbate: Sodium ascorbate is a reducing agent used to reduce the more stable Cu(II) (from CuSO₄) to the catalytically active Cu(I) in situ[4]. Using a Cu(II) salt with a reducing agent is often more convenient and reliable than using a Cu(I) salt directly, which can be unstable.
-
Excess of Alkyne: A slight excess of the alkyne component is often used to ensure complete consumption of the potentially more valuable azide-functionalized molecule.
-
Solvent Choice: The CuAAC reaction is remarkably versatile and can be performed in a variety of solvents, including aqueous buffers, which is a major advantage for bioconjugation[4]. The use of co-solvents like DMSO or DMF may be necessary to ensure the solubility of all reactants.
Potential Applications and Future Directions
The triazole products formed from the reaction of this compound with various azides are promising candidates for a range of applications:
-
Drug Discovery: The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry[5][6][7]. By clicking this moiety onto other pharmacophores or targeting ligands, novel hybrid molecules with enhanced or dual biological activities can be generated. The resulting triazole linker is not just a passive spacer; it is a stable, aromatic unit that can participate in hydrogen bonding and other interactions with biological targets.
-
Bioconjugation: This reagent can be used to label proteins, nucleic acids, and other biomolecules that have been metabolically or chemically modified to contain an azide group. The resulting thiadiazole-tagged biomolecules can be used for imaging, purification, or to study biological processes.
-
Materials Science: The rigid, aromatic nature of the thiadiazole and triazole rings can be exploited in the synthesis of novel polymers and functional materials with unique electronic or self-assembly properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure the quality of the copper salt and ligand. |
| Poor solubility of reactants | Increase the amount of co-solvent (e.g., DMSO, DMF). | |
| Degradation of azide or alkyne | Check the stability of starting materials. Store them under recommended conditions. | |
| Side product formation | Oxidative homocoupling of the alkyne | Degas the reaction mixture. Increase the concentration of the reducing agent and/or ligand. |
| Degradation of biomolecules | Lower the copper concentration. Ensure an adequate ligand-to-copper ratio (at least 2:1). |
References
-
Kumar, A., et al. (2021). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available from: [Link]
-
Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate. Available from: [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Available from: [Link]
- Various Authors. (2025). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS.
- Various Authors. (n.d.). A review on 'triazoles': their chemistry, synthesis and pharmacological potentials. SciSpace.
-
Various Authors. (2014). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. Available from: [Link]
-
Various Authors. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available from: [Link]
- Raj, M., et al. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Semantic Scholar.
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
-
Various Authors. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC. Available from: [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available from: [Link]
- Various Authors. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- Various Authors. (n.d.). N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl). NIH.
- Various Authors. (n.d.).
- Manetto, A., et al. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report.
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed. Available from: [Link]
-
Various Authors. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PMC. Available from: [Link]
- Various Authors. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. MDPI.
-
Various Authors. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. Available from: [Link]
-
Various Authors. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]
- Various Authors. (n.d.). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Publishing.
- Various Authors. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
Sources
- 1. scispace.com [scispace.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. scispace.com [scispace.com]
- 5. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. confluore.com [confluore.com]
Application Notes and Protocols for 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine in Medicinal Chemistry
Foreword: Unlocking the Potential of a Privileged Scaffold
The 1,3,4-thiadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic and structural features, including its mesoionic character, allow for favorable interactions with a wide range of biological targets and facilitate passage across cellular membranes.[4] This guide focuses on a specific, yet underexplored derivative, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine . The introduction of a propargyl (prop-2-yn-1-yl) group, a known pharmacophore in its own right, presents exciting opportunities for novel therapeutic applications. This document serves as a comprehensive resource for researchers, providing detailed protocols and insights into the potential medicinal chemistry applications of this compound, from its synthesis to its biological evaluation.
Rationale and Potential Applications
While direct biological data for this compound is not extensively documented in publicly available literature, we can infer its potential applications based on the well-established activities of the 1,3,4-thiadiazole core and the unique properties of the propargyl group.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a recurring motif in compounds with potent anticancer properties.[1][5][6] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and target specific enzymes involved in cancer progression.[5][7] The propargyl group can act as a covalent binder to enzyme active sites, potentially leading to irreversible inhibition and enhanced potency.
Potential Molecular Targets:
-
Kinases: Many 1,3,4-thiadiazole derivatives are known to inhibit various kinases involved in cancer signaling pathways.
-
Histone Deacetylases (HDACs): The thiadiazole ring can act as a zinc-binding group, a key feature for HDAC inhibition.[5]
-
Topoisomerases: Interference with DNA replication through topoisomerase inhibition is another reported mechanism for this class of compounds.[5]
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant antibacterial and antifungal activities.[8] The incorporation of a sulfur-linked side chain can enhance these properties. The propargyl moiety may contribute to novel mechanisms of antimicrobial action.
Potential Applications:
-
Development of new antibiotics to combat resistant bacterial strains.
-
Creation of antifungal agents for the treatment of systemic and topical infections.
Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward and well-documented synthetic route starting from 5-amino-1,3,4-thiadiazole-2-thiol.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Procedure
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Alkylation: Slowly add propargyl bromide (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Biological Evaluation
The following protocols provide a framework for investigating the potential anticancer and antimicrobial activities of this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]
-
Normal fibroblast cell line (e.g., NIH/3T3) for selectivity evaluation[7]
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Cisplatin or Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | TBD |
| This compound | A549 | TBD |
| Cisplatin | MCF-7 | Value |
| Cisplatin | A549 | Value |
TBD: To be determined. Value: Report the experimentally determined value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
96-well plates
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | TBD | TBD | TBD |
| Ciprofloxacin | Value | Value | NA |
| Fluconazole | NA | NA | Value |
TBD: To be determined. Value: Report the experimentally determined value. NA: Not Applicable.
Potential Mechanism of Action: A Hypothetical Pathway
The propargyl group in this compound could potentially act as a covalent inhibitor of a target enzyme, such as a kinase.
Caption: Hypothetical mechanism of action via covalent kinase inhibition.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers to investigate its potential as an anticancer and antimicrobial agent. Future studies should focus on the synthesis and biological evaluation of a library of analogs to establish structure-activity relationships (SAR), followed by in-depth mechanistic studies to identify its molecular targets.
References
-
Frontiers in Health Informatics. (n.d.). Design, synthesis, characterization and evaluation of anticancer activity of thiadiazole derivatives. Retrieved from [Link]
-
bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link]
-
Acta Pharmaceutica. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2007). Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Antibacterial Heterocycle-Based Compounds. Retrieved from [Link]
-
SAR Publication. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
Journal of Chemistry. (n.d.). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]
-
PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Retrieved from [Link]
-
ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2009). Thiadiazoles: Progress Report on Biological Activities. Retrieved from [Link]
-
PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]
-
PubMed. (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]
-
PubMed. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from [Link]
Sources
- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. bepls.com [bepls.com]
- 6. longdom.org [longdom.org]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine as a Carbonic Anhydrase Inhibitor
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities.[1][2] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][3][4] A particularly well-established therapeutic application of 1,3,4-thiadiazole derivatives is the inhibition of carbonic anhydrases (CAs), with drugs like acetazolamide and methazolamide being prominent examples.[5][6] This document provides detailed application notes and protocols for the characterization of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine as a potent inhibitor of carbonic anhydrases.
This compound incorporates the key structural features of the 1,3,4-thiadiazole core, which is known to interact with the zinc ion in the active site of carbonic anhydrases. The presence of the 2-amino group and the propargyl (2-propynyl) moiety suggests unique binding interactions that can be exploited for selective inhibition of different CA isoforms. These notes are intended for researchers in drug discovery, enzymology, and pharmacology who are investigating novel CA inhibitors.
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[7] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and electrolyte balance. The catalytic site of most CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.
The inhibitory activity of 1,3,4-thiadiazole-based compounds is primarily attributed to the coordination of the thiadiazole ring's nitrogen and/or sulfur atoms to the zinc ion in the enzyme's active site.[8] This interaction displaces the catalytically essential zinc-bound water/hydroxide, thereby blocking the enzyme's activity. The 2-amino group on the thiadiazole ring can further stabilize this interaction through hydrogen bonding with nearby amino acid residues, such as Thr199 in human CA II.
The propargyl group in this compound may engage in additional hydrophobic or π-π interactions within the active site, potentially enhancing binding affinity and conferring selectivity for certain CA isoforms.
Caption: Proposed binding of the inhibitor to the CA active site.
Applications
The ability of this compound to inhibit carbonic anhydrase opens up several avenues for research and potential therapeutic development:
-
Glaucoma: Inhibition of CA in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.[9]
-
Oncology: Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[3] Selective inhibitors can be valuable tools for cancer research and therapy.
-
Diuretics: CA inhibitors can act as mild diuretics by reducing sodium bicarbonate reabsorption in the proximal tubules of the kidney.[10]
-
Neurological Disorders: CA inhibition has been explored for the management of epilepsy and other neurological conditions.[4]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against a purified carbonic anhydrase enzyme (e.g., human CA II). The assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenolate).[7]
Materials and Reagents
-
Purified human Carbonic Anhydrase II (CA II)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control Inhibitor)
-
4-Nitrophenyl acetate (Substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare a working solution of CA II in Assay Buffer (e.g., 1 µM).
-
Prepare a working solution of 4-nitrophenyl acetate in acetonitrile or DMSO (e.g., 10 mM).
-
All reagents should be brought to room temperature before use.[11]
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: 190 µL Assay Buffer.
-
Enzyme control wells (100% activity): 180 µL Assay Buffer + 10 µL DMSO.
-
Test compound wells: 180 µL Assay Buffer + 10 µL of diluted test compound in DMSO (to achieve final desired concentrations).
-
Positive control wells: 180 µL Assay Buffer + 10 µL of diluted acetazolamide in DMSO.
-
-
-
Enzyme Addition:
-
Add 10 µL of the CA II working solution to all wells except the blank wells.
-
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the 4-nitrophenyl acetate working solution to all wells.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 5-10 minutes.
-
Caption: Workflow for the CA inhibition assay.
Data Analysis and Interpretation
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Determine the IC₅₀ value: Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Sample Data Table
| Inhibitor Conc. (nM) | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 1 | 0.135 | 10 |
| 10 | 0.105 | 30 |
| 50 | 0.078 | 48 |
| 100 | 0.060 | 60 |
| 500 | 0.030 | 80 |
A lower IC₅₀ value indicates a more potent inhibitor. The IC₅₀ of the test compound can be compared to that of the standard inhibitor, acetazolamide, to gauge its relative potency.
Conclusion
This compound is a promising candidate for the development of novel carbonic anhydrase inhibitors. Its unique structural features may offer advantages in terms of potency and selectivity. The protocols and guidelines presented here provide a robust framework for researchers to investigate its inhibitory properties and explore its potential in various therapeutic areas.
References
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Retrieved January 17, 2026, from [Link]
-
2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. (1986). PubMed. Retrieved January 17, 2026, from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). PMC. Retrieved January 17, 2026, from [Link]
-
Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. (2002). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]
-
New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
(PDF) 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl). (1996). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mazzone, G., Bonina, F., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2020). De Gruyter. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved January 17, 2026, from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2019). MDPI. Retrieved January 17, 2026, from [Link]
-
Carbonic anhydrase inhibition. V. N5-substituted 2-acetylamino-1,3,4-thiadiazole-5-sulfonamides: metabolic conversion and use as control substances. (1956). PubMed. Retrieved January 17, 2026, from [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. (1993). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. | Semantic Scholar [semanticscholar.org]
- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Developing Assays with 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a bifunctional chemical probe designed for modern chemical biology and drug discovery. It integrates two key features: a 1,3,4-thiadiazole-2-amine core, a scaffold known for a wide spectrum of biological activities, and a terminal propargyl (alkyne) group.[1][2][3] This alkyne serves as a versatile handle for bioorthogonal ligation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This unique structure enables its use in a variety of advanced cellular and proteomic assays. These application notes provide the scientific rationale and detailed protocols for utilizing this probe in three primary applications: (1) Activity-Based Protein Profiling (ABPP) for target identification, (2) cellular imaging of probe localization, and (3) preliminary enzyme inhibition screening.
Section 1: Core Principles and Compound Profile
The Biologically Active 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding.[1] Derivatives of 2-amino-1,3,4-thiadiazole are associated with a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][6][7] This scaffold has been successfully incorporated into inhibitors of various enzymes, such as carbonic anhydrases, kinases, and nitric oxide synthases.[1][8][9] The inherent biological relevance of this core suggests that this compound has a high probability of interacting with functionally significant protein targets within the cell.
The Propargyl Group: A Gateway to Bioorthogonal Chemistry
The true power of this compound as a research tool lies in its terminal alkyne group. This functional group is a key component in bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes.[10][11][12][13] Specifically, the alkyne enables the CuAAC reaction, which forms a stable triazole linkage with an azide-containing molecule.[4][5]
Causality in Experimental Design : The key advantage of this two-step approach (Target Engagement → Bioorthogonal Ligation) is that a small, minimally perturbative probe can first be introduced to a biological system.[13][14] Only after the probe has bound to its target(s) is a larger reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) attached via the click reaction. This strategy avoids the steric hindrance that a bulky reporter group might impose on the probe's binding activity.
Section 2: Application I - Target Identification via Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy to identify the protein targets of a small molecule in a complex biological sample.[14][15][16] By using the alkyne handle on the probe, we can covalently attach a biotin tag, enabling affinity purification and subsequent identification of target proteins by mass spectrometry.[17][18]
Detailed Protocol: Pull-Down and Mass Spectrometry for Target ID
This protocol outlines the identification of protein targets from a cell lysate.
A. Reagents and Materials
-
Cell Lysate: Prepared in a suitable buffer (e.g., RIPA or NP-40) with protease inhibitors.
-
Probe Stock: 10 mM this compound in DMSO.
-
Biotin-Azide Stock: 10 mM in DMSO.
-
Click Reaction Stocks:
-
50 mM Copper(II) Sulfate (CuSO₄) in water.
-
50 mM THPTA or TBTA ligand in DMSO/water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
-
Streptavidin-coated magnetic beads.
-
Wash Buffers (e.g., PBS with 0.1% SDS, 6M Urea, PBS).
-
Elution/Digestion Reagents (e.g., DTT, Iodoacetamide, Trypsin).
B. Experimental Procedure
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.
-
Target Labeling:
-
To 1 mg of total protein in 1 mL of lysis buffer, add the alkyne probe to a final concentration of 10-50 µM.
-
As a negative control, add an equivalent volume of DMSO to a separate 1 mg aliquot of lysate.
-
Incubate for 1 hour at 4°C or 37°C, depending on the stability of the expected targets.
-
-
Click Chemistry Reaction:
-
Premix the copper catalyst: For each 1 mL reaction, mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA ligand.
-
To the labeled lysate, add Biotin-Azide to a final concentration of 100 µM.
-
Add the premixed CuSO₄/Ligand solution (final concentration: 100 µM Cu²⁺).
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Affinity Enrichment:
-
Add 50 µL of pre-washed streptavidin bead slurry to the reaction mixture.
-
Incubate for 1 hour at room temperature with gentle rotation to capture biotinylated proteins.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with 1 mL of:
-
PBS + 0.5% SDS
-
6 M Urea
-
PBS
-
-
Perform each wash for 5 minutes with rotation. These stringent washes are critical to remove non-specific protein binders.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds with DTT (10 mM, 30 min at 55°C).
-
Alkylate cysteines with iodoacetamide (25 mM, 30 min at RT in the dark).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides for LC-MS/MS analysis.
-
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.
Data Interpretation and Validation
A successful experiment will yield a list of potential protein targets. It is crucial to validate these hits.
| Experiment Type | Purpose | Expected Outcome for a True Target |
| No-Probe Control | Identify proteins that bind non-specifically to the beads. | Target protein should be absent or have a very low signal. |
| Competitive ABPP | Confirm specific binding to a site of interest. | Pre-incubation with an excess of a known, unlabeled inhibitor of the target should reduce the signal of the target protein. |
| Western Blot | Orthogonal validation of a specific hit. | A band corresponding to the molecular weight of the putative target should be detected in the pull-down eluate. |
Section 3: Application II - Cellular Imaging of Probe Localization
This application uses click chemistry to attach a fluorescent dye to the probe, allowing for visualization of its subcellular distribution.[19][20][21][22]
Detailed Protocol: In-Situ Fluorescence Labeling
A. Materials
-
Cells cultured on glass-bottom dishes or coverslips.
-
Alkyne Probe Stock: 10 mM in DMSO.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide): 10 mM stock in DMSO.
-
Click Reaction Buffer and Stocks (as listed in Section 2.1).
-
Nuclear Stain: Hoechst 33342.
B. Experimental Procedure
-
Probe Labeling:
-
Treat live cells with the alkyne probe at a final concentration of 1-25 µM in culture medium.
-
Incubate for 1-4 hours at 37°C. The optimal time and concentration must be determined empirically.
-
-
Fixation and Permeabilization:
-
Wash cells three times with warm PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS containing 3% BSA (blocking buffer).
-
-
Click Reaction:
-
Prepare the click reaction cocktail in PBS. For 1 mL:
-
5 µL of 10 mM Fluorescent Azide (final 50 µM)
-
2 µL of 50 mM CuSO₄ (final 100 µM)
-
10 µL of 50 mM THPTA ligand (final 500 µM)
-
10 µL of 100 mM Sodium Ascorbate (fresh, final 1 mM)
-
-
Incubate cells with the click cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Staining and Imaging:
-
Wash cells three times with blocking buffer.
-
Stain nuclei with Hoechst 33342 for 10 minutes.
-
Wash three times with PBS.
-
Mount coverslips or image the dish directly using a fluorescence microscope with appropriate filter sets.
-
| Parameter | Recommended Starting Range | Rationale |
| Probe Concentration | 1 - 25 µM | Balance between sufficient signal and potential cytotoxicity. |
| Incubation Time | 1 - 4 hours | Allows for cellular uptake and target engagement. |
| Fluorescent Azide | 10 - 100 µM | Excess ensures complete reaction with the incorporated probe. |
| Copper (Cu²⁺) | 50 - 200 µM | Catalytic amount; higher concentrations can increase toxicity but may speed up the reaction.[23] |
| Sodium Ascorbate | 1 - 5 mM | Stoichiometric excess to ensure reduction of Cu²⁺ to the active Cu⁺ species.[24] |
Section 4: Application III - Preliminary Enzyme Inhibition Assays
Before embarking on complex proteomics or imaging, it is essential to characterize the fundamental biochemical activity of the probe. Given the prevalence of 1,3,4-thiadiazoles as enzyme inhibitors, assessing its effect in a relevant enzyme assay is a logical first step.[1][6][8]
Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol serves as a template for determining the IC₅₀ value of the compound against a kinase of interest.
A. Materials
-
Kinase of interest, substrate, and ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Alkyne Probe (serial dilutions in appropriate buffer).
-
Multi-well plates (e.g., 384-well).
B. Experimental Procedure
-
Prepare Kinase Reaction: In each well, combine the kinase, its specific substrate, and buffer.
-
Add Inhibitor: Add serial dilutions of the alkyne probe (e.g., from 100 µM to 1 nM final concentration). Include a no-inhibitor (positive) and no-enzyme (negative) control.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Detect ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Convert luminescence signal to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
References
-
Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell. [Link]
-
Bioorthogonal Chemistry: A Revolution in Chemical Biology. Berkeley Scientific Journal. [Link]
-
Bioorthogonal Chemistry: A Revolution in Chemical Biology. Berkeley Scientific Journal. [Link]
-
Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. Frontiers in Chemistry. [Link]
-
Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology. [Link]
-
Bioorthogonal chemistry. Wikipedia. [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone Inc.[Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. International Journal of Molecular Sciences. [Link]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. [Link]
-
Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. [Link]
-
Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. [Link]
-
Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. RSC Advances. [Link]
-
A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. STAR Protocols. [Link]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Semantic Scholar. [Link]
-
1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. European Journal of Medicinal Chemistry. [Link]
-
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Activity‐Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem. [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Scientia Pharmaceutica. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research. [Link]
-
Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Current Organic Synthesis. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. [Link]
-
Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. [Link]
-
Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. ResearchGate. [Link]
Sources
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. bioclone.net [bioclone.net]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. chempep.com [chempep.com]
- 13. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy [mdpi.com]
- 21. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01027B [pubs.rsc.org]
- 22. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 24. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Introduction: The Versatile 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The compound 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine is a particularly interesting starting material for the synthesis of novel derivatives. Its structure incorporates three key features for chemical modification: the primary amino group at the 2-position, the reactive terminal alkyne of the propargyl group, and the thiadiazole ring itself. This guide provides detailed protocols for the synthesis of this key starting material and its subsequent derivatization into Schiff bases, thiazolidinones, and triazole conjugates via "click" chemistry, offering a pathway to a diverse library of potentially bioactive molecules.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of the target starting material is a two-step process, beginning with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the propargylthio side chain.
Step 1.1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
This foundational step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[2]
Reaction Scheme:
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (0.1 mol, 5.6 g) and thiosemicarbazide (0.1 mol, 9.1 g) in 100 mL of absolute ethanol.
-
To this stirring solution, carefully add carbon disulfide (0.1 mol, 6.0 mL) in a dropwise manner.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting residue in 100 mL of water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with 10% hydrochloric acid with constant stirring until a pH of 5-6 is reached.
-
A pale-yellow precipitate of 5-amino-1,3,4-thiadiazole-2-thiol will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C.
Characterization Data (Typical):
| Property | Value |
| Appearance | Pale-yellow solid |
| Melting Point | 230-232 °C |
| Yield | 75-85% |
| FT-IR (cm⁻¹) | 3300-3100 (N-H), 2600-2550 (S-H) |
Step 1.2: Synthesis of this compound
This step involves the S-alkylation of the thiol group of 5-amino-1,3,4-thiadiazole-2-thiol with propargyl bromide.[3][4]
Reaction Scheme:
Protocol:
-
In a 250 mL round-bottom flask, suspend 5-amino-1,3,4-thiadiazole-2-thiol (0.05 mol, 6.65 g) and anhydrous potassium carbonate (0.075 mol, 10.35 g) in 100 mL of dry acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
To this mixture, add propargyl bromide (80% solution in toluene, 0.055 mol, 5.2 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, filter off the inorganic salts and wash the residue with acetone.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethanol to afford pure this compound.
Characterization Data (Typical):
| Property | Value |
| Appearance | Off-white to light brown solid |
| Melting Point | 140-142 °C |
| Yield | 80-90% |
| FT-IR (cm⁻¹) | 3300-3100 (N-H), 3290 (≡C-H), 2120 (C≡C) |
| ¹H NMR (DMSO-d₆) | δ 7.25 (s, 2H, NH₂), 3.95 (d, 2H, SCH₂), 3.15 (t, 1H, C≡CH) |
Part 2: Synthesis of Derivatives
The presence of a primary amine and a terminal alkyne in this compound allows for a variety of derivatization reactions.
Synthesis of Schiff Bases
The reaction of the primary amino group with various aromatic aldehydes yields Schiff bases (imines), which are valuable intermediates and have shown biological activities.[5][6]
Reaction Scheme:
Protocol:
-
Dissolve this compound (0.01 mol, 1.71 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add the desired aromatic aldehyde (0.01 mol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, the product can be obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent like ethanol or methanol.
Data Table for Representative Schiff Base Derivatives:
| R-group of Aldehyde | Product Appearance | Yield (%) |
| Phenyl | Pale yellow solid | 85-95 |
| 4-Chlorophenyl | White solid | 88-96 |
| 4-Methoxyphenyl | Yellow solid | 82-92 |
| 4-Nitrophenyl | Bright yellow solid | 90-98 |
Synthesis of 4-Thiazolidinone Derivatives
Schiff bases can be further cyclized with thioglycolic acid to form 4-thiazolidinone derivatives, another important class of heterocyclic compounds with diverse biological activities.
Reaction Scheme:
Protocol:
-
In a 100 mL round-bottom flask, dissolve the Schiff base (0.01 mol) in 30 mL of dry N,N-dimethylformamide (DMF).
-
Add thioglycolic acid (0.012 mol, 0.83 mL) to the solution.
-
Add a catalytic amount of anhydrous zinc chloride (pinch).
-
Reflux the mixture for 8-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water with stirring.
-
The precipitated 4-thiazolidinone derivative is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization from ethanol or an ethanol-water mixture.
Data Table for Representative 4-Thiazolidinone Derivatives:
| R-group of Aldehyde used for Schiff Base | Product Appearance | Yield (%) |
| Phenyl | Off-white solid | 70-80 |
| 4-Chlorophenyl | White solid | 75-85 |
| 4-Methoxyphenyl | Pale yellow solid | 68-78 |
| 4-Nitrophenyl | Yellow solid | 72-82 |
Synthesis of Triazole Derivatives via Click Chemistry
The terminal alkyne of the propargyl group is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry. This reaction allows for the efficient and specific conjugation of the thiadiazole scaffold with various azide-containing molecules.
Reaction Scheme:
Protocol:
-
In a 50 mL flask, dissolve this compound (1 mmol, 171 mg) and the desired azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, 40 mg) followed by copper(II) sulfate pentahydrate (0.1 mmol, 25 mg).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Table for Representative Triazole Derivatives:
| R-group of Azide (R-N₃) | Product Appearance | Yield (%) |
| Benzyl | White solid | 85-95 |
| Phenyl | Off-white solid | 80-90 |
| 4-Fluorophenyl | White solid | 82-92 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Synthetic workflow for the preparation of the starting material and its key derivatives.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Carbon Disulfide (CS₂): Highly flammable and toxic. Handle with extreme care and avoid inhalation of vapors.
-
Propargyl Bromide: Lachrymator and toxic. Handle with care and avoid contact with skin and eyes.
-
Thioglycolic Acid: Corrosive and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Azides: Potentially explosive, especially heavy metal azides. Handle with care and follow appropriate safety protocols.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of this compound and its conversion into a variety of derivatives. The versatility of this starting material, with its multiple reactive sites, makes it an excellent platform for the development of new chemical entities for drug discovery and other applications. Researchers and drug development professionals can utilize these methods to generate compound libraries for biological screening and structure-activity relationship (SAR) studies.
References
-
Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. (URL: [Link])
-
Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. (URL: [Link])
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC. (URL: [Link])
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (URL: [Link])
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ChemInform Abstract: Synthesis of 5-Alkyl-2-amino-1,3,4-thiadiazoles and α,ω-Bis(2-amino-1,3,4-thiadiazol-5-yl)alkanes in Ionic Liquids. ResearchGate. (URL: [Link])
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (URL: [Link])
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. (URL: [Link])
- Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
- Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. (URL: [Link])
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. (URL: [Link])
-
Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (URL: [Link])
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (URL: [Link])
-
synthesis and antimicrobial activity of some (2-amino-5-thiol-1, 3, 4-thiadiazole derivatives. Baghdad Science Journal. (URL: [Link])
-
Click chemistry reagents. Chemie Brunschwig. (URL: [Link])
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (URL: [Link])
-
5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. (URL: [Link])
-
The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Sci-Hub. (URL: [Link])
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti. (URL: [Link])
-
Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1,3,4-thiadiazole. Impactfactor. (URL: [Link])
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. (URL: [Link])
-
Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. ResearchGate. (URL: [Link])
Sources
Application Notes and Protocols for Protein Labeling with 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Introduction: A Versatile Alkynyl-Thiadiazole Probe for Chemical Biology
The field of chemical biology relies on the ability to selectively tag and visualize biomolecules in their native environment. Covalent labeling of proteins, in particular, has become an indispensable tool for understanding their function, localization, and interactions. 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine emerges as a potent and versatile chemical probe for such applications. This molecule uniquely combines the well-established 1,3,4-thiadiazole scaffold, a nucleus known for its diverse pharmacological properties, with a terminal alkyne group.[1][2] The propargyl group serves as a bioorthogonal handle, enabling covalent ligation to reporter molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for protein labeling. We will delve into the mechanism of action, provide detailed experimental protocols for both in vitro and in situ labeling, and discuss methods for the characterization of the resulting labeled proteins.
Mechanism of Action: Two-Step Labeling via Bioorthogonal Chemistry
The utility of this compound in protein labeling is primarily centered on its terminal alkyne, which is largely unreactive towards biological nucleophiles under physiological conditions. This bioorthogonality is key to its function as a chemical reporter. The labeling process is a two-step procedure:
-
Initial Protein Modification (Hypothesized): While the primary utility of this compound is as an alkyne-bearing tag for click chemistry, the 2-amino-1,3,4-thiadiazole core may possess intrinsic reactivity towards certain amino acid residues under specific conditions. However, the most predictable and controllable application is to use it as a building block in a larger probe designed to target a specific protein or class of proteins. For the purpose of these notes, we will focus on its application as a reporter that is first introduced into a biological system and then detected.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-tagged proteins are subsequently conjugated to a reporter molecule (e.g., a fluorophore, biotin, or an affinity tag) that bears a complementary azide group. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.[3]
Visualizing the Labeling and Detection Workflow
Caption: A schematic of the two-step protein labeling workflow.
Experimental Protocols
Protocol 1: In Vitro Labeling of Purified Proteins
This protocol describes the labeling of a purified protein with this compound, followed by fluorescent detection using click chemistry.
Materials and Reagents:
-
This compound
-
Purified protein of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing primary amines like Tris.[3]
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Desalting columns
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that may interfere with labeling or subsequent analysis, consider a reduction and alkylation step. For reduction, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at 37°C.[5] For alkylation of free cysteines, iodoacetamide can be used.[6]
-
-
Labeling with this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the labeling reagent to the protein solution to achieve a final concentration of 100-500 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature with gentle shaking.
-
-
Removal of Excess Labeling Reagent:
-
Remove the unreacted labeling reagent using a desalting column according to the manufacturer's instructions.
-
-
Click Chemistry Reaction:
-
Prepare the following stock solutions:
-
20 mM CuSO₄ in water
-
40 mM TCEP in water
-
10 mM Azide-fluorophore in DMSO
-
10 mM TBTA in DMSO
-
-
To the alkyne-labeled protein solution, add the click chemistry reagents in the following order, vortexing gently after each addition:
-
Azide-fluorophore to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Analysis of Labeled Protein:
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize the fluorescently labeled protein using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
A Coomassie-stained gel should be run in parallel to visualize the total protein.
-
Protocol 2: In Situ Labeling of Proteins in Cell Lysate
This protocol details the labeling of proteins within a complex cell lysate.
Materials and Reagents:
-
Cell culture and lysis buffer (e.g., RIPA buffer without primary amines)
-
Protease and phosphatase inhibitor cocktails
-
This compound
-
BCA protein assay kit
-
Click chemistry reagents (as in Protocol 1)
-
Biotin-azide
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA protein assay.
-
-
In Situ Labeling:
-
Dilute the cell lysate to 1-2 mg/mL with lysis buffer.
-
Add this compound from a 10 mM stock in DMSO to a final concentration of 50-200 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Click Reaction for Affinity Purification:
-
To 1 mg of labeled protein lysate, add the click chemistry reagents as described in Protocol 1, but using biotin-azide instead of a fluorescent azide.
-
Incubate for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or by Western blotting using antibodies against proteins of interest.
-
For protein identification, in-gel tryptic digestion followed by mass spectrometry can be performed.[7]
-
Characterization of Labeled Proteins
Successful labeling should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE with Fluorescence Imaging | To visualize labeled proteins. | A fluorescent band at the expected molecular weight of the target protein. |
| Western Blotting | To confirm the identity of the labeled protein. | A band corresponding to the protein of interest that is also detected by streptavidin-HRP (for biotin-azide) or a specific antibody. |
| Mass Spectrometry | To identify labeled proteins and map modification sites. | Identification of peptides containing the modification, confirming the covalent attachment of the label. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low labeling efficiency | Insufficient concentration of labeling reagent. | Optimize the concentration of this compound. |
| Short incubation time. | Increase the incubation time. | |
| Inefficient click reaction. | Ensure fresh TCEP is used to reduce Cu(II) to Cu(I). Use a copper ligand like TBTA. | |
| High background signal | Non-specific binding of the probe. | Reduce the concentration of the labeling reagent. Include additional wash steps. |
| Aggregation of the labeling reagent. | Ensure the stock solution is fully dissolved. Centrifuge the stock solution before use. | |
| Protein precipitation | High concentration of DMSO. | Keep the final DMSO concentration below 5%. |
| Protein instability under reaction conditions. | Optimize buffer conditions (pH, salt concentration). |
Conclusion
This compound is a valuable tool for the covalent labeling of proteins. Its bioorthogonal alkyne handle allows for versatile detection and purification through click chemistry. The protocols and guidelines presented here provide a solid foundation for the successful application of this reagent in a wide range of proteomic studies. As with any chemical probe, empirical optimization of reaction conditions is crucial for achieving the desired specificity and efficiency.
References
-
Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
- Chitimalla, S. K., et al. (2013). 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design, 81(5), 557-576.
- Tantawy, M. A., et al. (2018). Novel 1,3,4-thiadiazole–chalcone hybrids containing catechol moiety: synthesis, antioxidant activity, cytotoxicity and DNA interaction studies. RSC Advances, 8(60), 34267-34281.
-
PRIDE Archive. (2024). Project PXD043717: Click-chemistry alkyne-tagged pull-down. Retrieved January 17, 2026, from [Link]
- Hussein, A. M., et al. (2024). View of 1,3,4-Thiadiazoles: Aryl, Heteroaryl and Glycosyl Hybrids Synthesis and Related Bioactivities. Journal of Qassim University for Science, 3(1), 36-82.
- Walker, J. M. (Ed.). (2005). The proteomics protocols handbook. Humana press.
- Wu, D., et al. (2016). Novel hydrogen sulfide-releasing compound, S-propargyl-cysteine, prevents STZ-induced diabetic nephropathy.
-
1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. (n.d.). Retrieved January 17, 2026, from [Link]
- Gontijo, R. J. S., et al. (2023).
- Wang, Y., et al. (2018). Building and Breaking Bonds via a Compact S-Propargyl-Cysteine to Chemically Control Enzymes and Modify Proteins.
- Kan, J., et al. (2015). S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3. Antioxidants & Redox Signaling, 22(6), 482-496.
-
University of Iowa. (n.d.). Procedure for Reduction and Alkylation | Proteomics Facility. Retrieved January 17, 2026, from [Link]
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1).
-
Methodology of stable peptide based on propargylated sulfonium - PMC. (2023). Retrieved January 17, 2026, from [Link]
- Shiio, Y., & Aebersold, R. (2006). Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC. (2021). Retrieved January 17, 2026, from [Link]
- The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. (1977). Journal of Heterocyclic Chemistry.
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Retrieved January 17, 2026, from [Link]
- 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. (2012).
- Koniev, O., & Wagner, A. (2015). Advances in Chemical Protein Modification. Chemical Society Reviews, 44(15), 5495-5518.
- Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-186.
-
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC. (2014). Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques*. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 6. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 7. Quantitative proteome analysis using isotope-coded affinity tags and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The propargyl functional group serves as a versatile handle for further modifications, such as click chemistry reactions. The synthesis begins with the preparation of the key intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), via the cyclization of thiosemicarbazide with carbon disulfide. The subsequent step involves the selective S-alkylation of AMT with propargyl bromide. This guide offers in-depth explanations for procedural choices, comprehensive safety protocols, and characterization guidelines to ensure both reproducibility and safety.
Introduction: The Significance of Substituted 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-amino-5-thio-substituted pattern is particularly valuable as it presents two distinct reactive sites: the amino group and the thiol group. The thiol group can be readily functionalized, allowing for the introduction of various substituents to modulate the compound's biological activity and physicochemical properties.
The target molecule, 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole, incorporates a terminal alkyne. This functional group is of high strategic importance in modern chemistry, enabling covalent linkage to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This makes the title compound a valuable building block for creating more complex molecular architectures, such as bioconjugates, polymers, and drug-delivery systems.
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available reagents. The workflow is designed for efficiency and scalability in a standard laboratory setting.
Diagram 1: Overall reaction workflow for the synthesis.
Experimental Protocols
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| Thiosemicarbazide | CH₅N₃S | 91.13 | Sigma-Aldrich | ≥99% |
| Carbon Disulfide | CS₂ | 76.14 | Fisher Scientific | ≥99.9% |
| Potassium Hydroxide | KOH | 56.11 | Merck | ≥85% |
| Propargyl Bromide | C₃H₃Br | 118.96 | Acros Organics | 80% in Toluene |
| Potassium Carbonate | K₂CO₃ | 138.21 | VWR Chemicals | ≥99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | --- | Anhydrous |
| Acetone | C₃H₆O | 58.08 | --- | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | --- | 37% solution |
Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
This procedure is adapted from established methods for synthesizing the 2-amino-5-mercapto-1,3,4-thiadiazole core structure.[4][5]
Causality: The reaction proceeds by nucleophilic attack of thiosemicarbazide on carbon disulfide, followed by intramolecular cyclization and dehydration to form the thiadiazole ring. Potassium hydroxide acts as a base to facilitate the initial reaction and formation of the potassium salt intermediate.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.1 mol, 5.61 g) in absolute ethanol (80 mL).
-
Addition of Reactants: To this solution, add thiosemicarbazide (0.1 mol, 9.11 g) in one portion. Stir the mixture until most of the solid has dissolved.
-
Carbon Disulfide Addition: Cool the flask in an ice bath. Slowly add carbon disulfide (0.12 mol, 9.14 g or 7.2 mL) dropwise over 30 minutes using a dropping funnel. Caution: This reaction is exothermic and CS₂ is highly volatile and flammable. Ensure adequate ventilation and cooling.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A pale yellow precipitate of the potassium salt should form.
-
Isolation of Intermediate: After cooling to room temperature, filter the precipitate and wash it with cold ethanol (2 x 20 mL) to remove unreacted starting materials.
-
Acidification: Transfer the solid potassium salt to a beaker containing 100 mL of cold water and stir to dissolve. Slowly acidify the solution to pH 5-6 with concentrated hydrochloric acid while cooling in an ice bath.
-
Product Collection: The white to pale yellow precipitate of 2-amino-5-mercapto-1,3,4-thiadiazole is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven at 60°C.
Expected Yield: 75-85%.
Step 2: Synthesis of 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
This step involves a standard S-alkylation reaction on the thiol group of the AMT intermediate.[6][7]
Causality: The thiol group of AMT exists in tautomeric equilibrium with the thione form. In the presence of a base like potassium carbonate, the thiol proton is abstracted, forming a thiolate anion. This potent nucleophile then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired C-S bond. Acetone is a suitable polar aprotic solvent for this reaction.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the dried 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol, 1.33 g) and anhydrous potassium carbonate (0.015 mol, 2.07 g) in 40 mL of anhydrous acetone.
-
Addition of Alkylating Agent: Stir the suspension vigorously. Add propargyl bromide (0.011 mol, 1.31 g or approx. 1.0 mL of 80% solution in toluene) dropwise at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction's completion using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The starting material should be consumed.
-
Workup: After cooling, filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of acetone.
-
Product Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain the pure 2-amino-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole as a crystalline solid.
Expected Yield: 80-90%.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
FT-IR (ATR, cm⁻¹): Look for characteristic peaks corresponding to N-H stretching (amine, ~3300-3100 cm⁻¹), C≡C-H stretching (terminal alkyne, ~3250-3300 cm⁻¹), C≡C stretching (alkyne, ~2100-2140 cm⁻¹, often weak), and C=N stretching (thiadiazole ring, ~1620 cm⁻¹).[8]
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the amino protons (-NH₂), the acetylenic proton (-C≡CH), and the methylene protons (-S-CH₂-).
-
¹³C NMR (DMSO-d₆, δ ppm): Expect signals for the carbons of the thiadiazole ring, the methylene carbon, and the two acetylenic carbons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the product (C₅H₅N₃S₂ = 171.24 g/mol ).
Safety and Handling
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle only in a well-ventilated fume hood. Avoid sparks, hot surfaces, and any source of ignition.
-
Propargyl Bromide: A lachrymator and toxic. It is corrosive and should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
General Precautions: Always wear appropriate PPE. Perform all reactions in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.
References
- Synthesis, Characterization and Evaluation of 2-Amino 5 -Aryl 1,3,4 Thiadiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Synthesis of 2-Amino-5-sulfanyl-1,3,4-thiadiazole Derivatives and Evaluation of Their Antidepressant and Anxiolytic Activity. (2011). Journal of Medicinal Chemistry.
- Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry.
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Egyptian Journal of Chemistry.
- Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. (2011). Baghdad Science Journal.
- Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024).
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.).
- Li, W.-Y., et al. (2014).
- Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. (1984).
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2017).
- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2014).
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2019).
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies.
- 2-Amino-5-alkylmercapto-1,3,4-thiadiazole aus Dithiocarbazinsäureestern und Bromcyan. (2010).
- Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2. (n.d.). Index Copernicus.
- The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022).
- Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959).
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2017). Iraqi Journal of Pharmaceutical Sciences.
Sources
- 1. Synthesis, Characterization and Evaluation of 2-Amino 5 -Aryl 1,3,4 Thiadiazole Derivatives - ProQuest [proquest.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. connectjournals.com [connectjournals.com]
- 5. US4492793A - Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Use of 1,3,4-Thiadiazole Compounds as Anticancer Agents
Introduction: The Emergence of 1,3,4-Thiadiazoles in Oncology
The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a versatile pharmacophore for the development of novel anticancer agents.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms and a sulfur atom, serves as a bioisostere of pyrimidine, a fundamental component of nucleobases, allowing these compounds to potentially interfere with DNA replication processes in rapidly dividing cancer cells.[2][3] The unique electronic properties and mesoionic character of the 1,3,4-thiadiazole ring contribute to its ability to cross cellular membranes and interact with various biological targets, often with high stability and minimal toxicity.[4]
Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.[2] Their mechanisms of action are diverse, targeting a range of key players in cancer progression such as protein kinases (e.g., tyrosine kinases), carbonic anhydrases, and histone deacetylases (HDACs).[2] Notably, some 1,3,4-thiadiazole compounds have shown efficacy in overcoming multidrug resistance, a major hurdle in cancer chemotherapy.[2]
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of 1,3,4-thiadiazole compounds as potential anticancer therapeutics. The methodologies outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
A common and effective method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. The following protocol describes a general procedure for the synthesis of 2-(aryl)-5-(aryl)-1,3,4-thiadiazoles.
Protocol 1: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazole[5]
This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives from the corresponding thiosemicarbazide.
Materials:
-
3-Methoxybenzhydrazide
-
Appropriate aryl isothiocyanate (e.g., 2-trifluoromethylphenyl isothiocyanate)
-
96% Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
Step 1: Synthesis of Thiosemicarbazide Intermediate
-
In a round-bottom flask, dissolve 3-methoxybenzhydrazide in 96% ethanol.
-
Add the desired aryl isothiocyanate to the solution.
-
Reflux the reaction mixture for an appropriate time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide derivative by filtration, wash with cold ethanol, and dry.
Step 2: Cyclization to 1,3,4-Thiadiazole
-
To the synthesized thiosemicarbazide, add concentrated sulfuric acid at room temperature.
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia) to precipitate the 1,3,4-thiadiazole derivative.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Anticancer Activity
A critical step in the drug discovery pipeline is the in vitro assessment of a compound's anticancer efficacy. The following protocols detail standard assays to determine cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 2: Cytotoxicity Assessment using the MTT Assay[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
1,3,4-Thiadiazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the 1,3,4-thiadiazole compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values of Representative 1,3,4-Thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | MCF-7 (Breast) | 87.4 | [6] |
| MDA-MB-231 (Breast) | >100 | [6] | |
| Compound B | MCF-7 (Breast) | 75.1 | [6] |
| MDA-MB-231 (Breast) | >100 | [6] | |
| Compound C | MCF-7 (Breast) | 49.6 | [6] |
| MDA-MB-231 (Breast) | 53.4 | [6] | |
| Compound 2g | LoVo (Colon) | 2.44 | [1] |
| MCF-7 (Breast) | 23.29 | [1] | |
| Compound 8a | A549 (Lung) | 1.62 | [3] |
| HCT116 (Colon) | 2.53 | [3] | |
| MDA-MB-231 (Breast) | 4.61 | [3] | |
| Compound 20b | HepG-2 (Liver) | 4.37 | [5] |
| A549 (Lung) | 8.03 | [5] | |
| Compound 19 | MCF-7 (Breast) | <10 | [7] |
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide Staining[8]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the 1,3,4-thiadiazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the 1,3,4-thiadiazole compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
Example Data: Apoptosis Induction by 1,3,4-Thiadiazole Derivatives
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Reference |
| MCF-7 | Compound 19 | 15 | 15 | [7] |
| LoVo | Various derivatives | Up to 4.65-fold increase | - | [1] |
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining[1]
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with the 1,3,4-thiadiazole compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the 1,3,4-thiadiazole compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Analysis: The DNA content is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. For instance, some 1,3,4-thiadiazole derivatives have been shown to induce a G2/M phase arrest in breast cancer cells.[3][7]
Part 3: Mechanistic Studies
Understanding the molecular mechanism of action is crucial for the development of targeted anticancer drugs.
Signaling Pathway Analysis
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][3] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.
Caption: Induction of apoptosis via modulation of Bcl-2 family proteins.
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and Bcl-2 family members.
Materials:
-
Cancer cells treated with the 1,3,4-thiadiazole compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the 1,3,4-thiadiazole compound and lyse the cells to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize to a loading control like GAPDH.
Part 4: In Vivo Antitumor Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential and safety of a lead compound.
Protocol 6: Xenograft Mouse Model of Cancer
This protocol describes the establishment of a subcutaneous xenograft model to assess the in vivo anticancer activity of 1,3,4-thiadiazole compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
1,3,4-Thiadiazole compound
-
Vehicle for drug formulation (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of the 1,3,4-thiadiazole compound in a suitable vehicle. The solubility of the compound will dictate the choice of vehicle.
-
Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle only.
-
Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
Experimental Workflow:
Caption: Workflow for in vivo evaluation of 1,3,4-thiadiazole compounds.
Conclusion
The 1,3,4-thiadiazole scaffold represents a promising platform for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of these compounds. By employing these standardized and validated methodologies, researchers can effectively advance the discovery and development of the next generation of 1,3,4-thiadiazole-based cancer therapeutics.
References
-
Ghotaslou, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8033. Available at: [Link]
-
Indelicato, S., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580. Available at: [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available at: [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). BEPLS, 12(11). Available at: [Link]
-
Gomha, S. M., et al. (2018). Synthesis, molecular docking and in vitro cytotoxicity of novel 1,3,4-thiadiazoles as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1333-1342. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Scientific Reports, 11(1), 22802. Available at: [Link]
-
Wujec, M., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736. Available at: [Link]
-
Strasser, A., & Pellegrini, M. (2004). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Immunology, 4(12), 947-957. Available at: [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]
-
He, Q. L., et al. (2021). Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy. Bioorganic Chemistry, 115, 105257. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(18), 6046. Available at: [Link]
-
Trafalis, D. T., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International Journal of Molecular Sciences, 20(24), 6296. Available at: [Link]
-
El-Sayed, A. A., et al. (2021). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. RSC Advances, 11(59), 37373-37387. Available at: [Link]
-
A comprehensive study on thiadiazole-based anticancer agents inducing cell cycle arrest and apoptosis/necrosis through suppression of Akt activity in lung adenocarcinoma and glioma cells. (2016). Turkish Journal of Pharmaceutical Sciences, 13(2), 119-127. Available at: [Link]
-
Abou-Seri, S. M., et al. (2010). Synthesis and biological evaluation of novel bis-5-mercapto-1,3,4-oxadiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(2), 767-775. Available at: [Link]
-
Guda, S. K., et al. (2021). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS, 10(11). Available at: [Link]
-
Sarli, V., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International journal of molecular sciences, 20(24), 6296. Available at: [Link]
-
Asian Journal of Chemistry. (2014). 26(14), 4457-4460. Available at: [Link]
-
Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2021). International Journal of Organic Chemistry, 11(3), 133-156. Available at: [Link]
-
El-Helw, E. A. E., et al. (2021). Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. RSC advances, 11(59), 37373–37387. Available at: [Link]
-
Al-Sultani, K. H. (2016). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 19(2), 103-111. Available at: [Link]
-
Portt, L., et al. (2011). Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 12(11), 7696-7715. Available at: [Link]
-
He, Q. L., et al. (2021). Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy. Bioorganic chemistry, 115, 105257. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry, 13(10), 1243-1252. Available at: [Link]
- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (n.d.). Google Patents.
-
Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules (Basel, Switzerland), 27(18), 6046. Available at: [Link]
-
Sławiński, J., & Szafrański, K. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules (Basel, Switzerland), 23(12), 3361. Available at: [Link]
-
Amer, Z. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. Available at: [Link]
-
Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2021). ResearchGate. Retrieved from [Link]
-
He, J., et al. (1998). Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy. Cancer research, 58(17), 3754–3760. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zider.free.fr [zider.free.fr]
- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Introduction: The Rationale for Screening 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] The strong aromaticity of the thiadiazole ring is believed to contribute to its in vivo stability, making it an attractive core for drug design.[1][4] The biological activity of these compounds is highly dependent on the nature of the substituents at various positions of the thiadiazole nucleus.[1][2]
This guide focuses on This compound (CAS No: 53918-05-1), a compound whose antimicrobial potential remains to be systematically evaluated.[5] The presence of the 2-amino group and the unique 2-propynylsulfanyl substituent at the 5-position presents a novel chemical entity for antimicrobial screening. The propargyl moiety, in particular, is a versatile functional group that can participate in various biological interactions. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough preliminary antimicrobial evaluation of this compound.
PART 1: Foundational Knowledge and Preliminary Assessment
Before embarking on extensive screening, a foundational understanding of the test compound is crucial.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃S₂ | [5] |
| Molecular Weight | 171.24 g/mol | [5] |
| CAS Number | 53918-05-1 | [5] |
| Physical Form | Solid | [5] |
Solubility Assessment: An essential preliminary step is to determine the solubility of the compound in various solvents compatible with antimicrobial assays, such as dimethyl sulfoxide (DMSO) and water. This will inform the preparation of stock solutions for testing.
Selection of Microbial Strains
A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213) - A common cause of skin and soft tissue infections.
-
Bacillus subtilis (e.g., ATCC 6633) - A representative of spore-forming bacteria.
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
-
Fungal species:
-
Candida albicans (e.g., ATCC 90028) - A common cause of opportunistic fungal infections.
-
PART 2: Experimental Protocols for Antimicrobial Screening
The following protocols are designed to provide a systematic evaluation of the antimicrobial properties of this compound.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of antimicrobial activity and is useful for initial high-throughput screening.[6][7]
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Microbial cultures adjusted to 0.5 McFarland standard
-
Stock solution of this compound (e.g., 1 mg/mL in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Prepare and sterilize MHA or SDA and pour into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the agar plate.
-
Using a sterile cork borer, create wells in the agar.
-
Add a defined volume (e.g., 50-100 µL) of the test compound stock solution, positive control, and negative control to separate wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Interpretation of Results:
| Zone of Inhibition (mm) | Interpretation |
| > 15 | Strong activity |
| 10 - 15 | Moderate activity |
| < 10 | Weak or no activity |
A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Caption: Broth Microdilution Workflow.
PART 3: Preliminary Mechanistic Insights and Cytotoxicity Assessment
Potential Mechanisms of Action
While the exact mechanism of action for this compound is unknown, the 1,3,4-thiadiazole core has been implicated in various antimicrobial mechanisms. Some derivatives have been shown to interact with DNA, potentially disrupting replication and transcription. [4][8]Others may act as bioisosteric replacements for essential moieties, thereby inhibiting key metabolic pathways. [1][4]Further studies, such as DNA binding assays or enzyme inhibition assays, would be necessary to elucidate the precise mechanism.
Caption: Hypothetical Bacterial Inhibition Pathways.
Protocol 3: Preliminary Cytotoxicity Assay
It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index. A simple and rapid method is the MTT assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion and Future Directions
This document provides a robust and scientifically sound framework for the initial antimicrobial screening of this compound. The data generated from these protocols will provide a clear indication of the compound's antimicrobial spectrum and potency, as well as a preliminary assessment of its safety profile. Positive results from this initial screening would warrant further investigation, including:
-
Screening against a broader panel of clinical isolates and resistant strains.
-
Determination of the minimum bactericidal/fungicidal concentration (MBC/MFC).
-
Time-kill kinetic studies.
-
In-depth mechanistic studies.
-
In vivo efficacy studies in animal models of infection.
The systematic application of these protocols will enable a comprehensive evaluation of this novel 1,3,4-thiadiazole derivative and its potential as a lead compound in the development of new antimicrobial therapies.
References
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (Source: NIH) [Link]
-
Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (Source: MDPI) [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (Source: NIH) [Link]
-
Design and synthesis of new 1,3,4-thiadiazoles as antimicrobial and antibiofilm agents. (Source: ResearchGate) [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (Source: RSC Publishing) [Link]
-
Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. (Source: Semantic Scholar) [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (Source: NIH) [Link]
-
Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. (Source: ACS Publications) [Link]
- An overview of biological activities of thiadiazole deriv
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (Source: NIH) [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (Source: RSC Publishing) [Link]
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (Source: MDPI) [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (Source: RSC Publishing) [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (Source: MDPI) [Link]
-
Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. (Source: PubMed) [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (Source: NIH) [Link]
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIV
-
Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. (Source: NIH) [Link]
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (Source: N/A) [No URL available]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (Source: Dove Medical Press) [Link]
Sources
- 1. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. 5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine [cymitquimica.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Welcome to the technical support guide for the purification of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The unique combination of a basic 2-amino-1,3,4-thiadiazole core and a reactive propargyl group presents specific challenges during purification. This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you achieve high purity and yield.
Section 1: Pre-Purification Analysis: The Key to Success
Before attempting any large-scale purification, a thorough analysis of the crude product is essential. The properties of this compound dictate the optimal purification strategy.
Table 1: Key Physicochemical Properties (Estimated)
| Property | Value/Comment | Rationale & Implication for Purification |
|---|---|---|
| Molecular Weight | ~185.26 g/mol | Standard molecular weight, suitable for silica gel chromatography and recrystallization. |
| Polarity | Polar | The 2-amino-1,3,4-thiadiazole moiety confers significant polarity. This suggests good retention on normal-phase silica and requires polar mobile phases for elution.[1][2] |
| Basicity (pKa) | Weakly Basic | The amino group and ring nitrogens can be protonated. This is the primary cause of peak tailing/streaking on acidic silica gel.[1] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF. Limited solubility in DCM, EtOAc. Poor solubility in hexanes, ether. | Recrystallization will likely require a polar solvent or a mixed-solvent system. For chromatography, the crude material should be dissolved in a minimal amount of a strong solvent for loading.[3][4] |
| Stability | Generally stable. Potentially sensitive to strong acids or bases. The terminal alkyne can undergo unintended reactions. | Avoid harsh pH conditions during workup and purification. The acidic nature of standard silica gel could pose a risk of degradation over long exposure times.[1] |
Critical First Step: Thin-Layer Chromatography (TLC) Analysis
TLC is the most powerful tool for developing a purification method.[5][6] It allows you to visualize your target compound, starting materials, and byproducts, and to select an appropriate solvent system for column chromatography.
Question: My TLC plate is just a long streak. What do I do?
Answer: This is the most common issue for basic, nitrogen-containing heterocycles like this one.[1] The streak is caused by the basic amine and thiadiazole nitrogens interacting too strongly with the acidic silanol (-Si-OH) groups on the surface of the silica plate.
Solution: Add a basic modifier to your developing solvent (mobile phase).
-
Add 0.5-2% triethylamine (Et₃N) to your solvent system (e.g., 98:2 Ethyl Acetate / Triethylamine). The Et₃N will neutralize the acidic sites on the silica, allowing your compound to travel up the plate as a compact spot.[1][7]
-
Use a pre-made solution of 1-2% ammonia in methanol as your polar co-solvent (e.g., 95:5 Dichloromethane / (1% NH₃ in MeOH)).[1]
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification in a question-and-answer format.
Focus Area: Column Chromatography
Question: I've added triethylamine, but my compound still isn't separating from a more polar impurity. How can I improve the separation?
Answer: This indicates that your chosen solvent system lacks the necessary selectivity. Improving separation on silica gel is a matter of fine-tuning the mobile phase polarity.[8]
-
Potential Cause 1: Inappropriate Solvent Polarity. If your compound's Rf value on TLC is too high (>0.4), the solvent is too polar, and everything is eluting too quickly. If the Rf is too low (<0.1), the solvent is not polar enough.
-
Solution: Adjust the solvent ratio. Aim for an Rf of 0.2-0.3 for your target compound.[7] For example, if 95:5 EtOAc/Hexane is too polar, try 80:20 EtOAc/Hexane. If it's not polar enough, consider switching to a stronger polar solvent like methanol (e.g., 98:2 DCM/MeOH).
-
-
Potential Cause 2: Poor Solvent Choice. Sometimes, common solvent systems like Ethyl Acetate/Hexane do not provide enough selectivity for closely related compounds.
-
Solution: Experiment with different solvent systems during TLC analysis. A table of options is provided below. Try systems with different solvent properties (e.g., hydrogen bond donors/acceptors).
-
Table 2: Recommended TLC Solvent Systems for Development
| System Components (Non-polar / Polar) | Modifier (if needed) | Characteristics & Use Case |
|---|---|---|
| Hexanes / Ethyl Acetate | 1% Et₃N | Standard starting point for moderately polar compounds. |
| Dichloromethane / Methanol | 1% Et₃N or 1% NH₃ in MeOH | Excellent for more polar compounds that don't move in EtOAc systems.[1] |
| Toluene / Acetone | 1% Et₃N | Offers different selectivity compared to ester-based systems. |
Question: My compound seems to have disappeared. It's not eluting from the column, even with very polar solvents.
Answer: This is a critical issue that suggests either irreversible binding or decomposition on the silica gel.
-
Potential Cause: Irreversible Adsorption/Decomposition. The acidic nature of silica gel can sometimes cause sensitive compounds to decompose or bind so strongly they cannot be eluted.[1]
-
Solution 1: Pre-treat the Silica. Before running the column, flush the packed silica gel with your initial, amine-containing eluent (e.g., 2-3 column volumes of Hexane/EtOAc/Et₃N). This deactivates the most aggressive acidic sites.[7]
-
Solution 2: Switch the Stationary Phase. If the problem persists, silica may not be suitable.
-
Neutral Alumina: A good alternative for basic compounds. It lacks the strong acidity of silica.
-
Reversed-Phase (C18) Chromatography: This is an excellent, albeit more expensive, option. The separation occurs on a non-polar stationary phase using polar solvents (like water/acetonitrile or water/methanol).[1][2]
-
-
Focus Area: Recrystallization
Question: I tried to recrystallize my product, but it just turned into a sticky oil at the bottom of the flask. What went wrong?
Answer: This phenomenon, known as "oiling out," is common when a solution is too concentrated or cooled too quickly, or when impurities are preventing the formation of a crystal lattice.[1]
-
Solution 1: Re-heat and Dilute. Heat the flask to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to dilute the solution slightly, then allow it to cool much more slowly. An insulated Dewar flask or leaving it to cool overnight on the benchtop is ideal.
-
Solution 2: Induce Crystallization. If slow cooling doesn't work, try to initiate crystal growth.
-
Scratch Method: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a tiny crystal of pure product, add it to the cooled, supersaturated solution to act as a template for crystal growth.
-
-
Solution 3: Use a Two-Solvent System. If no single solvent works well, find a pair: one solvent in which your compound is soluble (the "soluble solvent," e.g., ethanol) and one in which it is insoluble (the "anti-solvent," e.g., water or hexane). Dissolve the crude product in the minimum amount of the hot soluble solvent, then add the anti-solvent dropwise until the solution just starts to become cloudy. Re-heat to clarify and then cool slowly.
Section 3: Detailed Purification Protocols
Protocol 1: Modified Flash Column Chromatography
This protocol assumes the compound is basic and requires a modified mobile phase.
-
TLC Analysis: Develop a solvent system using Ethyl Acetate/Hexanes or DCM/Methanol that gives your product an Rf of 0.2-0.3. Crucially, ensure this system contains ~1% triethylamine (Et₃N).
-
Sample Preparation (Dry Loading): Dissolve your crude product (~500 mg) in a minimal amount of a solvent it dissolves in well (e.g., DCM or methanol). Add ~2-3 g of silica gel to this solution. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This prevents overloading the top of the column and improves resolution.[7]
-
Column Packing:
-
Select a glass column and add a small plug of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel (typically 50-100x the mass of your crude sample) in your initial, least polar eluent (e.g., 80:20:1 Hexanes/EtOAc/Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack it tightly, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample powder to the top of the packed silica bed. Add a protective layer of sand on top.
-
Begin eluting with your initial solvent system, collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates.[6][8]
-
If separation is difficult, you can gradually increase the polarity of the mobile phase (a "gradient elution").[1][7]
-
-
Fraction Analysis: Once the fractions are collected, run TLC plates to identify which ones contain the pure product. Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "soluble solvent" (e.g., ethanol) and an "anti-solvent" (e.g., deionized water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the hot soluble solvent required to fully dissolve the solid at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, add the anti-solvent drop-by-drop using a pipette until you observe persistent cloudiness (turbidity).
-
Clarification: Add 1-2 more drops of the hot soluble solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: Which method should I try first, chromatography or recrystallization?
-
A1: Start with a TLC analysis. If the TLC shows one major spot with minor impurities at the baseline or solvent front, and the crude product is a solid, recrystallization is often faster and more scalable.[5] If the TLC shows multiple spots with similar Rf values, or if the product is an oil, column chromatography will be necessary to achieve high purity.[1]
-
-
Q2: How do I confirm the purity of my final product?
-
A2: Purity should be confirmed by multiple analytical methods. ¹H NMR spectroscopy is excellent for confirming the structure and identifying any residual solvents or organic impurities.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide a precise purity percentage. A sharp melting point is also a good indicator of high purity for crystalline solids.
-
-
Q3: Can I use reversed-phase (C18) flash chromatography for this compound?
-
A3: Yes, absolutely. Reversed-phase chromatography is an excellent technique for polar, basic compounds as it avoids issues with acidic silica.[1] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid added to improve peak shape by ensuring the basic compound is consistently protonated.[1][2]
-
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their - Chemical Methodologies.
- Refinement of protocols for synthesizing thiadiazole analogues - Benchchem.
- Column Chromatography - Organic Chemistry
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchG
- Column Chrom
- (IUCr)
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol deriv
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central.
Sources
Technical Support Center: Overcoming Solubility Challenges with 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols to overcome these challenges in your research and development endeavors. The inherent chemical properties of many thiadiazole derivatives, particularly those with substituted lipophilic groups, often lead to poor aqueous solubility, which can be a significant hurdle in various experimental assays.[1][2] This guide is designed to provide a logical, step-by-step approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
A1: This phenomenon, known as "precipitation upon dilution," is a common issue when working with hydrophobic compounds.[1] Your compound is soluble in the organic solvent (DMSO) but has limited solubility in the aqueous buffer. Upon dilution, the concentration of the compound exceeds its solubility limit in the mixed aqueous/organic solvent, causing it to precipitate out of solution.
Here are several strategies to address this, starting with the simplest:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize its potential effects on the biological system while maintaining the compound's solubility.[1][3]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent polarity can sometimes prevent the compound from crashing out of solution.
-
Use of Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).[4][5][6] This can improve the compound's solubility in the final aqueous environment.
Q2: I've tried optimizing my dilution protocol with DMSO, but I'm still seeing precipitation. What other approaches can I take?
A2: If basic dilution optimization is insufficient, you can explore more advanced formulation strategies. These methods aim to intrinsically increase the aqueous solubility of the compound itself.
-
pH Adjustment: The 2-amino group on the thiadiazole ring is basic and can be protonated at an acidic pH. This ionization can significantly increase the aqueous solubility of the molecule.[7][][9] It is crucial to determine the pKa of your compound to identify the optimal pH range for solubilization. However, be mindful that altering the pH of your buffer could impact your experimental assay.
-
Salt Formation: Converting the free base of your compound into a salt is a highly effective and common method to increase the solubility and dissolution rate of basic drugs.[10][11][12] Creating a salt, such as a hydrochloride or mesylate salt, can dramatically improve its aqueous solubility.[11]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble drug molecules, like your thiadiazole derivative, forming inclusion complexes that have enhanced aqueous solubility and stability.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[14][15]
Q3: Are there any potential downsides to using these solubility enhancement techniques?
A3: Yes, it is important to consider the potential impact of these methods on your experiments:
-
Co-solvents: High concentrations of organic solvents like DMSO or ethanol can be toxic to cells and may interfere with enzyme activity or other biological processes.[16]
-
pH Adjustment: Changing the pH of your buffer can alter the ionization state of other molecules in your assay, potentially affecting protein structure, enzyme kinetics, or cell viability.[17][18]
-
Cyclodextrins: While generally considered safe, high concentrations of some cyclodextrins can have biological effects, such as cholesterol depletion from cell membranes. It is important to use the lowest effective concentration.
-
Salt Forms: Different salt forms of a compound can have different physicochemical properties, which may influence not only solubility but also stability and bioavailability.[19][20]
Therefore, it is crucial to include appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents.
Troubleshooting Guide: A Stepwise Approach
This guide provides a structured workflow for systematically addressing solubility issues with this compound.
Problem: Compound precipitates from aqueous buffer.
Step 1: Initial Assessment & Basic Optimization
-
Action: Prepare a high-concentration stock solution in 100% DMSO.[16][21][22] Perform serial dilutions into your aqueous buffer, carefully observing for any precipitation.
-
Rationale: This initial step helps to determine the approximate aqueous solubility limit of your compound under standard conditions.
-
Success Indicator: The compound remains in solution at the desired final concentration with a final DMSO concentration of ≤ 0.5%.
-
If Unsuccessful, Proceed to Step 2.
Step 2: Co-Solvent Exploration
-
Action: Prepare stock solutions in various co-solvent systems (e.g., DMSO/Ethanol, DMSO/PEG 400).[5][23] Repeat the serial dilution into your aqueous buffer.
-
Rationale: A combination of solvents can sometimes provide better solubilizing power than a single solvent.[4][6]
-
Success Indicator: The compound remains soluble at the target concentration.
-
If Unsuccessful, Proceed to Step 3.
Step 3: pH Modification
-
Action: Prepare a set of your experimental buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4). Attempt to dissolve the compound directly in these buffers or dilute a DMSO stock into them.
-
Rationale: The amine group on the thiadiazole suggests that lowering the pH may increase solubility through protonation.[][9][24]
-
Success Indicator: The compound dissolves and remains stable in one of the modified pH buffers that is also compatible with your assay.
-
If Unsuccessful, Proceed to Step 4.
Step 4: Advanced Formulation Strategies
-
Action 4a (Cyclodextrin Complexation): Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Add your compound (either as a solid or from a concentrated organic stock) to the cyclodextrin solution and stir or sonicate to facilitate complex formation.
-
Rationale: The hydrophobic cavity of the cyclodextrin can encapsulate the thiadiazole derivative, increasing its apparent water solubility.[13][14][25]
-
Action 4b (Salt Formation): If you have the capability, synthesize a salt form of the compound (e.g., hydrochloride salt). This is a more involved chemical modification.
-
Rationale: Salt formation is a robust method for significantly increasing the aqueous solubility of ionizable compounds.[10][11][12]
-
Success Indicator: The compound forms a stable, soluble solution at the desired concentration.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of your compound.[16][22][26]
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Appropriate vials (e.g., amber glass vials)
Procedure:
-
Calculation: Determine the mass of the compound required to make a 10 mM solution. (Mass = 10 mmol/L * Molecular Weight * Volume).
-
Weighing: Accurately weigh the calculated amount of the compound into a clean, dry vial.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary but be cautious of compound stability.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[3]
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method for increasing the aqueous solubility of your compound through complexation with HP-β-CD.
Materials:
-
This compound (as solid or concentrated DMSO stock)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous buffer
-
Magnetic stirrer and stir bar or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v). Stir until fully dissolved.
-
Add Compound:
-
From Solid: Gradually add the powdered compound to the stirring cyclodextrin solution.
-
From DMSO Stock: Slowly add the concentrated DMSO stock solution dropwise to the stirring cyclodextrin solution.
-
-
Facilitate Complexation: Continue stirring the mixture for several hours (or overnight) at room temperature. Alternatively, sonication for 15-30 minutes can accelerate the process.
-
Clarification (Optional): If any undissolved material remains, centrifuge the solution at high speed and collect the supernatant.
-
Concentration Determination: It is recommended to determine the final concentration of your solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Data Summary Table
| Method | Principle | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent mixture.[4][5] | Simple and widely used. | Can be toxic to cells at higher concentrations; may interfere with assays.[16] |
| pH Adjustment | Ionizes the compound, increasing its interaction with water.[][9] | Effective for ionizable compounds; relatively easy to implement. | Can alter the activity of biological systems; may not be suitable for all assays.[17] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound in a hydrophilic shell.[13][14] | Generally low toxicity; can improve compound stability. | Can have biological effects at high concentrations; may not be effective for all compounds. |
| Salt Formation | Creates a more polar, ionic form of the compound.[10][12] | Can dramatically increase solubility and dissolution rate.[11] | Requires chemical synthesis; different salts have different properties.[19][20] |
Conclusion
Overcoming the solubility challenges of this compound in aqueous buffers is achievable through a systematic and informed approach. By understanding the underlying chemical principles and applying the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions suitable for their experimental needs. Always remember to validate your chosen solubilization method and include appropriate controls to ensure the integrity of your results.
References
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutical Chemistry Journal, 57(12), 1735-1744. [Link]
-
Duchêne, D., & Bochot, A. (2016). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. Journal of Drug Delivery Science and Technology, 36, 114-121. [Link]
-
Babu, R. J., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662-2679. [Link]
-
U.S. National Library of Medicine. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. National Center for Biotechnology Information. [Link]
-
Loftsson, T., et al. (2005). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences, 94(10), 2107-2116. [Link]
-
Kumar, L., et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 127-132. [Link]
-
Mohammed, A. R., et al. (2004). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Odesa University Clinical Investigations. [Link]
-
U.S. National Library of Medicine. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative. [Link]
-
A. J. Publication. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Maastricht University. (2017). Preparation stock solution solid compound(s). [Link]
-
ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. [Link]
-
U.S. National Library of Medicine. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Solubilization Using Cosolvent Approach. [Link]
-
U.S. National Library of Medicine. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. National Center for Biotechnology Information. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]
-
Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
Pharmaffiliates. (n.d.). 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
-
PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]
-
ResearchGate. (n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjpdft.com [rjpdft.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 18. researchgate.net [researchgate.net]
- 19. research.aston.ac.uk [research.aston.ac.uk]
- 20. droracle.ai [droracle.ai]
- 21. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crispmaastricht.nl [crispmaastricht.nl]
- 23. pnrjournal.com [pnrjournal.com]
- 24. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 25. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. phytotechlab.com [phytotechlab.com]
Technical Support Center: Synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic building block. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges associated with this synthesis, ensuring high yield and purity.
The target molecule is synthesized via the S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (AMT) with a suitable propargyl halide, typically propargyl bromide. While seemingly straightforward, the bifunctional nature of the AMT nucleophile and the unique reactivity of the propargyl electrophile can lead to a range of side products. This guide addresses these issues in a direct question-and-answer format.
The Main Synthetic Pathway: S-Alkylation
The desired transformation is a nucleophilic substitution (SN2) reaction. The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol is first deprotonated with a mild base to form a thiolate anion, which then acts as a soft nucleophile, attacking the electrophilic methylene carbon of propargyl bromide.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Q1: My reaction is complete, but the crude TLC and LC-MS show a complex mixture of products instead of a clean spot. What are the most likely side products?
A1: This is the most common issue. The complexity arises from three primary side reactions. Identifying them is the first step to mitigation. The main culprits are N-alkylation (regioisomer), S,N-dialkylation (over-alkylation), and rearrangement to an allenic sulfide (SN2' product).
To help you identify these impurities, the following table summarizes their key characteristics.
| Compound | Structure Name | Molecular Weight | Key ¹H NMR Signals (DMSO-d₆) | Identification Notes |
| Desired Product | 5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine | 185.26 g/mol | ~7.3 (s, 2H, NH₂), ~4.0 (d, 2H, S-CH₂ ), ~3.2 (t, 1H, C≡CH ) | The key is the S-CH₂ doublet around 4.0 ppm. |
| N-Alkylated Isomer | 5-thioxo-4-(prop-2-yn-1-yl)-4,5-dihydro-1,3,4-thiadiazol-2-amine | 185.26 g/mol | ~8.0 (s, 2H, NH₂), ~5.0 (d, 2H, N-CH₂ ), ~3.3 (t, 1H, C≡CH ) | Same mass as the desired product. The N-CH₂ signal is significantly downfield shifted compared to S-CH₂. |
| Allenic Impurity | 5-(propa-1,2-dien-1-ylthio)-1,3,4-thiadiazol-2-amine | 185.26 g/mol | ~7.3 (s, 2H, NH₂), ~6.0 (t, 1H, S-CH=), ~5.3 (d, 2H, =C=CH₂) | Same mass. Look for characteristic vinyl protons of the allene group, which are absent in the desired product. |
| S,N-Dialkylated | 2-amino-5-(prop-2-yn-1-ylthio)-4-(prop-2-yn-1-yl)-1,3,4-thiadiazol-4-ium | 224.32 g/mol | Two distinct propargyl signals (S-CH₂ and N-CH₂) | Higher mass. Will appear if excess propargyl bromide and base are used. |
Q2: I have a major impurity with the same mass as my product. How do I definitively distinguish the desired S-alkylated product from the N-alkylated isomer?
A2: This is a classic regioselectivity problem. Since mass spectrometry cannot distinguish between these isomers, you must rely on spectroscopy, primarily NMR.
-
Causality: The key difference lies in the atom attached to the propargyl CH₂ group. Sulfur is less electronegative than nitrogen. Therefore, the protons on a carbon attached to sulfur (S-CH₂) are more shielded and appear at a higher field (further to the right, ~4.0 ppm) in the ¹H NMR spectrum compared to protons on a carbon attached to nitrogen (N-CH₂), which are more deshielded and appear at a lower field (further to theleft, ~5.0 ppm).
-
¹³C NMR: The chemical shift of the CH₂ carbon itself will also be different. The S-C H₂ carbon will be around 25-30 ppm, while the N-C H₂ carbon will be further downfield, typically around 40-45 ppm.
-
IR Spectroscopy: The N-alkylated product exists predominantly in the thione tautomeric form (C=S). You may observe a strong C=S stretching band around 1100-1250 cm⁻¹, which would be absent in the S-alkylated isomer.
Recommended Protocol for Minimizing N-Alkylation: The formation of the N-alkylated isomer is kinetically disfavored but can occur under harsh conditions. To ensure high S-selectivity:
-
Choice of Base: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[1] These bases are strong enough to deprotonate the more acidic thiol (pKa ~6-7) but not the less acidic amino group (pKa ~16-18 as an amide). Avoid strong, soluble bases like NaH, LDA, or alkoxides.
-
Solvent: Use a polar aprotic solvent like acetone or acetonitrile.[1][2] These solvents effectively solvate the potassium/sodium counter-ion without strongly hydrogen-bonding with the nucleophiles, preserving the higher nucleophilicity of the soft thiolate.
-
Temperature: Run the reaction at or below room temperature (0 °C to 25 °C). Higher temperatures can provide the activation energy needed for the less favorable N-alkylation pathway.
Q3: I've confirmed the presence of the allenic impurity. How can I suppress its formation?
A3: The formation of an allene occurs via an SN2' mechanism, where the thiolate attacks the terminal alkyne carbon rather than the methylene carbon.[3][4] This pathway is often competitive in reactions involving propargylic electrophiles.
-
Causality: The SN2' pathway often has a slightly higher activation energy than the SN2 pathway. Therefore, its formation can be suppressed by carefully controlling reaction conditions.
-
Steric Hindrance: The SN2' pathway is sensitive to steric hindrance. While you cannot change the substrates, you can influence the transition state via solvent and temperature.
Recommended Protocol for Minimizing Allene Formation:
-
Temperature Control (Critical): This is the most effective tool. Start the reaction at 0 °C by adding the propargyl bromide slowly to the solution of the deprotonated AMT. Maintain the temperature at 0 °C for 1-2 hours before allowing it to slowly warm to room temperature. Low temperatures strongly favor the SN2 pathway.
-
Solvent Choice: While polar aprotic solvents are generally good, highly polar solvents like DMF or DMSO might slightly favor the more polar transition state of the SN2' pathway in some cases. If allene formation is a major issue, consider switching from DMF to acetone or THF.
-
Monitor Carefully: Add the propargyl bromide dropwise and monitor the reaction by TLC every 15-30 minutes. Stop the reaction as soon as the starting material is consumed to prevent any potential product isomerization or degradation over extended reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions (base, solvent, stoichiometry) for a first-time synthesis?
A1: For a robust and high-yielding initial attempt, we recommend the following conditions, which are optimized to favor the desired S-alkylation.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add dry acetone (or acetonitrile) to form a slurry (approx. 0.1 M concentration relative to the thiol).
-
Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes to ensure formation of the potassium thiolate salt.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Electrophile Addition: Add propargyl bromide (1.05 - 1.1 eq) dropwise over 10-15 minutes. A slight excess ensures full conversion of the starting thiol.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). The starting material is very polar and will stay at the baseline, while the product will have a higher Rf.
-
Workup: Once the starting material is consumed, filter off the K₂CO₃ and wash the solid with fresh solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
Q2: How should I best purify the final product away from the side products?
A2: Flash column chromatography on silica gel is the most effective method.
-
Polarity Separation: The desired S-alkylated product, the N-alkylated isomer, and the allene impurity have slightly different polarities, allowing for separation. Typically, the desired S-isomer is less polar than the N-isomer (thione).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 60% EtOAc) is a good starting point. Alternatively, dichloromethane/methanol gradients (1-5% MeOH) can also be effective.
-
Dialkylated Product: The S,N-dialkylated product is significantly less polar than the mono-alkylated products and will elute much faster from the column.
-
Caution: Thiadiazole compounds can sometimes streak on silica gel. To mitigate this, you can pre-treat your crude material by dissolving it in a minimal amount of DCM and adding a small amount of silica, then concentrating it to a dry powder before loading it onto the column (dry loading).
Q3: Can I use other propargylating agents besides propargyl bromide?
A3: Yes, other propargyl electrophiles can be used, but the choice has consequences.
-
Propargyl Chloride: Less reactive than the bromide. May require longer reaction times or slightly elevated temperatures (e.g., 40 °C), which could increase the risk of side reactions.
-
Propargyl Tosylate/Mesylate: Highly reactive and excellent leaving groups. They can often provide higher yields at lower temperatures. However, they are more expensive and must be freshly prepared or purchased and stored carefully, as they can be less stable than the halides.
Troubleshooting Workflow
References
-
Kaplaushenko, A., et al. (2016). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Research Results in Pharmacology, 2(4), 13-19. [Link]
-
Fiksdahl, A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. ChemistryOpen, 11(3), e202100276. [Link]
-
Jain, A. K., et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(11), 4146-4157. [Link]
-
Al-Sultani, A. A. H., & Al-Juboori, A. M. H. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11), 449-456. [Link]
-
Li, Q., & Gau, H. (2012). A Convenient Synthesis of Terminal Allenes by Nickel-Catalyzed Cross-Coupling of Propargylic Bromides with Grignard Reagents. Synlett, 23(05), 747-750. [Link]
-
Trost, B. M., & Gerusz, V. (1995). The Organometallic Chemistry of Allenes and Propargyl Groups. In Comprehensive Organometallic Chemistry II (Vol. 12, pp. 515-577). Elsevier. [Link]
-
ChemScence. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. ChemScence Articles. [Link]
-
El-Sayed, W. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold. Current Organic Synthesis, 16(5), 801-809. [Link]
-
El-Sayed, W. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Current Organic Synthesis, 16(5), 801-809. [Link]
-
Wikipedia contributors. (2023). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14, 17596. [Link]
-
Ferreira, M. J., & da Silva, F. C. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3326. [Link]
-
Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. [Link]
Sources
Technical Support Center: Optimizing the CuAAC Reaction of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges presented by this unique substrate. Our goal is to provide field-proven insights and robust protocols to ensure successful and reproducible outcomes.
The structure of this compound presents a unique set of challenges for the standard CuAAC reaction. The presence of a sulfur-containing heterocycle and a primary amine, in addition to the terminal alkyne, requires careful optimization to prevent catalyst inhibition and side reactions. This guide explains the causality behind our recommended experimental choices and provides self-validating protocols to troubleshoot common issues.
Core Principles: The CuAAC Reaction and Potential Substrate Interference
The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency, selectivity, and biocompatibility.[1][2][3] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[4][5][6] The catalytic cycle relies on the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[][8]
However, the specific functional groups on this compound can interfere with this cycle.
-
Catalyst Poisoning: Sulfur-containing compounds are known to coordinate with and potentially poison transition metal catalysts, including copper.[4][9]
-
Ligand Competition: The free amine on the thiadiazole ring and the nitrogen atoms within the ring can act as competing ligands, chelating the copper(I) catalyst. This can reduce its catalytic activity or lead to the formation of inactive complexes.[4][10]
The key to a successful reaction is to use a catalytic system that is robust enough to overcome these challenges. This is primarily achieved through the use of stabilizing ligands.
Troubleshooting Guide
This section addresses the most common issues encountered during the click reaction with this compound.
Q1: My reaction shows no or very low conversion to the desired product. What should I investigate first?
A1: Low or no conversion is the most frequent issue and typically points to a problem with the catalytic system.
-
Cause 1: Catalyst Inactivation/Poisoning. The sulfur and amine moieties in your substrate are strong suspects for deactivating the copper catalyst.
-
Solution: The use of a stabilizing ligand is critical. Tris(triazolylmethyl)amine ligands are highly effective.[11]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Excellent for organic solvents, it protects the Cu(I) oxidation state.[12]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): The preferred choice for aqueous or mixed aqueous/organic systems due to its high water solubility. It accelerates the reaction and protects biomolecules from oxidation.[13][14][15]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another highly effective water-soluble ligand.[13]
-
-
Action Plan:
-
Ensure you are using a ligand. If you are, increase the ligand-to-copper ratio. A ratio of 2:1 to 5:1 (Ligand:Cu) is often recommended to ensure the copper is fully chelated and protected.[10][14]
-
Pre-complex the ligand and the copper source (e.g., CuSO₄) for 5-10 minutes before adding them to the reaction mixture.[15][16]
-
-
-
Cause 2: Poor Quality of Reagents. The reducing agent, sodium ascorbate, is prone to oxidation.
-
Solution: Always use a freshly prepared solution of sodium ascorbate. The solution should be made just before use and is typically only stable for a single day.[17] The copper source (e.g., CuSO₄·5H₂O) should be of high purity.
-
-
Cause 3: Insufficient Degassing. Dissolved oxygen can oxidize the active Cu(I) to the inactive Cu(II) state, stalling the reaction.
-
Solution: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles for sensitive reactions.[17]
-
Q2: My reaction is slow and stalls before completion. How can I increase the reaction rate?
A2: Slow reaction rates are common when reactant concentrations are low or the catalytic system is suboptimal.
-
Cause 1: Solvent Effects. The choice of solvent can significantly impact reaction kinetics.
-
Solution: Polar aprotic solvents often perform well.
-
-
Cause 2: Insufficient Catalyst Loading.
-
Solution: While "click" is catalytic, challenging substrates may require higher catalyst loading. Systematically increase the copper loading from 1 mol% up to 10 mol%. Monitor for improvements, but be aware that higher copper levels can increase side reactions and purification challenges.
-
-
Cause 3: Temperature.
-
Solution: Most CuAAC reactions run well at room temperature. However, for a sluggish reaction, gentle heating to 40-60°C can significantly increase the rate.[18] Monitor the reaction closely by TLC or LC-MS to avoid product degradation.
-
Q3: I am observing significant side products, especially a nonpolar spot on TLC. What is happening?
A3: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diyne. This is favored when there is an excess of Cu(II) and oxygen.
-
Cause: Inefficient Reduction of Cu(II) or Presence of Oxygen.
-
Solution 1: Optimize Reductant Concentration. Ensure you have a sufficient excess of sodium ascorbate. A common starting point is 5-10 equivalents relative to the copper catalyst.
-
Solution 2: Rigorous Degassing. As mentioned in Q1, removing oxygen is paramount to preventing both catalyst deactivation and Glaser coupling.
-
Solution 3: Order of Addition. A robust protocol involves adding the reagents in an order that minimizes the time unprotected Cu(I) is present. A recommended order is:
-
Dissolve alkyne and azide in degassed solvent.
-
Add the pre-complexed Ligand/CuSO₄ solution.
-
Initiate the reaction by adding the fresh sodium ascorbate solution.[16]
-
-
Q4: My product is proving difficult to purify. How can I remove the copper catalyst and ligand?
A4: Residual copper and the often-complex ligands can make purification challenging.
-
Solution 1: Copper Removal.
-
Ammonia Wash: After reaction completion, dilute the mixture with an organic solvent (e.g., EtOAc, DCM) and wash the organic layer with an aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper, pulling it into the aqueous phase.
-
Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin (e.g., QuadraSil®, Chelex®) can effectively scavenge residual metal.
-
-
Solution 2: Ligand Removal.
-
TBTA: This ligand is relatively nonpolar and can often be removed via standard silica gel chromatography.
-
THPTA/BTTAA: These water-soluble ligands can be removed by aqueous extraction. If your product is organic-soluble, perform a standard liquid-liquid extraction. If your product is water-soluble, purification may require reverse-phase HPLC or size-exclusion chromatography.
-
Frequently Asked Questions (FAQs)
Q: Which specific catalytic system do you recommend as a starting point for this substrate?
A: For maximum reliability, we recommend an in situ generated Cu(I) system with a stabilizing ligand.
| Component | Recommended Reagent | Concentration/Loading | Rationale |
| Copper Source | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1-5 mol% | Inexpensive, stable, and easily reduced to Cu(I).[5][14] |
| Reducing Agent | Sodium Ascorbate | 5-10 mol% (5 eq. to Cu) | Efficiently reduces Cu(II) to Cu(I) in situ.[5][14] Use a fresh solution. |
| Ligand | THPTA (for aqueous) or TBTA (for organic) | 2-5 eq. to Cu | Protects Cu(I) from oxidation and substrate interference, accelerating the reaction.[12][13] |
| Solvent | DMF, DMSO, or t-BuOH/H₂O (1:1) | 0.1 - 0.5 M | Polar solvents that are generally effective for CuAAC.[19] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions that preserve most functional groups. |
Q: Do I need to protect the primary amine on the thiadiazole ring?
A: In most cases, protection is not necessary if a suitable ligand is used. The ligand (e.g., THPTA/TBTA) has a much higher affinity for copper(I) than the primary amine and will preferentially coordinate the catalyst. If you continue to see issues that you suspect are amine-related, a simple protection (e.g., as a Boc-carbamate) could be tested, but this adds extra synthetic steps.
Q: How do I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). The triazole product will typically have a different polarity (Rf value) than your starting alkyne and azide. Stain with potassium permanganate if UV is not sufficient.
-
LC-MS: This is the most definitive method. It allows you to monitor the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio (m/z).
Optimized Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol provides a robust starting point for a 0.5 mmol scale reaction.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This must be made fresh immediately before use.
-
-
Reaction Setup:
-
To a clean, dry vial, add this compound (0.5 mmol, 1.0 eq) and your azide partner (0.5 - 0.6 mmol, 1.0-1.2 eq).
-
Add 2.5 mL of degassed solvent (e.g., a 1:1 mixture of t-BuOH and water). Stir to dissolve.
-
Bubble argon or nitrogen gas through the solution for 10 minutes.
-
-
Catalyst Preparation & Addition:
-
In a separate microfuge tube, combine 125 µL of the THPTA stock solution (0.025 mmol, 5 mol% eq.) and 125 µL of the CuSO₄ stock solution (0.0125 mmol, 2.5 mol% eq.).
-
Vortex briefly and let the mixture stand for 5 minutes to allow for complexation.
-
Add the prepared catalyst solution to the main reaction vial.
-
-
Initiation and Reaction:
-
Add 125 µL of the freshly prepared Sodium Ascorbate stock solution (0.0625 mmol, 12.5 mol% eq.) to the reaction vial.
-
Seal the vial and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS every 1-2 hours. Reactions are often complete within 4-12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with 20 mL of ethyl acetate.
-
Wash the organic layer with 10 mL of a 5% aqueous ammonium hydroxide solution, followed by 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Troubleshooting Workflow
Use this workflow if your initial attempts fail.
References
- Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents.
- TCI Chemicals. (n.d.). Ligands for Click Chemistry.
- V. V. Fokin. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- J. M. Baskin, S. I. Presolski, V. O. Rodionov, M. G. Finn. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology.
- A. M. Gurbanov, V. M. Gurbanova, D. T. Shain, G. S. Gasanov. (2018). Application of “Click” Cycloaddition for Synthesis of New Sulfur-Containing Oligomeric System. Taylor & Francis Online.
- Y. Hong, J. Li, X. Wu, W. Zhang, Y. Liu, C. J. Li. (2016). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing).
- A. Extance. (2017). Sulfur linkage takes click chemistry in a different direction. Research.
- L. Song, X. Wang, Y. Li, X. Chen, Y. Zhang, Z. He. (2016).
- V. O. Rodionov, S. I. Presolski, D. D. Díaz, V. V. Fokin, M. G. Finn. (2010).
- F. Xu, S. Zhang, Y. Li, J. Huo, F. Zeng. (2024). Transition Metal-Catalyzed Cascade CH Activation/Cyclization with Alkynes: An Update on Sulfur-Containing Directing Group. RSC Publishing.
- Wikipedia. (n.d.). Click chemistry.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Interchim. (n.d.). Click chemistry Activators.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
- S. G. Agalave, S. R. Maujan, V. S. Pore. (2011).
- A. Manetto, S. Warncke, T. Frischmuth. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- ResearchGate. (2006). ChemInform Abstract: Copper(I)-Catalyzed Azide-Alkyne Cycloadditions in Ionic Liquids under Amine-Free Conditions. Request PDF.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
- ResearchGate. (2017). Optimization of the click reaction conditions a.
- Benchchem. (2025). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
- Chemie Brunschwig. (2016). Click chemistry reagents.
- C. D. Hein, X. Liu, D. Wang. (2008).
- C. W. Tornøe, C. Christensen, M. Meldal. (2002). Cu-Catalyzed Azide−Alkyne Cycloaddition.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview.
- Y. Chen, Y. Chen, W. Wu, Y. Zhao, Y. Chen. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC - NIH.
- ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?.
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. jetir.org [jetir.org]
- 3. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition metal-catalyzed cascade C–H activation/cyclization with alkynes: an update on sulfur-containing directing groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. glenresearch.com [glenresearch.com]
- 13. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
stability testing of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine under experimental conditions
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. It offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and stability of the compound throughout your experimental workflows.
Molecule Profile & Intrinsic Stability Considerations
This compound is a heterocyclic compound featuring three key functional groups that dictate its chemical behavior and potential stability liabilities:
-
2-Amino-1,3,4-thiadiazole Core: This heterocyclic system is generally characterized by high aromaticity and in vivo stability.[1][2] However, the exocyclic amino group can be a site for oxidative degradation or unwanted reactions.
-
Propargyl Sulfide Linkage (-S-CH₂-C≡CH): This is the most reactive and potentially unstable part of the molecule. The sulfur atom is susceptible to oxidation, forming sulfoxides and sulfones. The terminal alkyne is a high-energy functional group that can undergo various reactions.
-
Primary Amine (-NH₂): The amino group can participate in reactions such as oxidation and Schiff base formation, and its reactivity can be influenced by the electronic properties of the thiadiazole ring.[3][4]
Given this structure, a proactive approach to stability testing is crucial to obtain reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about?
Answer: Based on the molecule's structure, the most probable degradation pathways involve the propargyl sulfide moiety. You should primarily watch for:
-
Oxidation: The sulfide linkage is prone to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents, leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These changes can significantly alter the molecule's polarity, solubility, and biological activity.
-
Hydrolysis: Under strongly acidic or basic conditions, the thiadiazole ring or the sulfide linkage could be susceptible to hydrolysis, although 1,3,4-thiadiazole rings are generally stable.[1]
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, particularly involving the energetic alkyne group. Photostability testing is recommended as per ICH Q1B guidelines.[5][6]
Q2: What are the ideal storage conditions for this compound?
Answer: To minimize degradation, the compound should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term use, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sulfide.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q3: My analytical results (e.g., HPLC, LC-MS) are inconsistent. Could this be a stability issue?
Answer: Yes, inconsistency in analytical results is a classic sign of compound instability. If you observe new peaks appearing, or the area of your main peak decreasing over time, it is highly likely your compound is degrading.[7] This can happen in the solid state, in solution on the benchtop, or even in the autosampler of your analytical instrument.[8] It is critical to perform solution stability studies in your chosen analytical diluent.
Q4: How do I design a forced degradation study for this molecule?
Answer: A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9] The study involves subjecting the compound to harsher conditions than it would typically encounter.[5][9] A well-designed study will provide insights into the molecule's degradation pathways.[10]
Here is a recommended starting point for a forced degradation study:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C | Hydrolysis of the thiadiazole ring or amine group. |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C | Deamidation, ring opening.[11] |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidation of the sulfide to sulfoxide/sulfone. |
| Thermal Stress | 60°C (in solution), 80°C (solid) | General decomposition. |
| Photostability | ICH Q1B recommended light exposure | Photolytic cleavage or rearrangement.[6] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC/LC-MS. | Oxidation. The sulfide has likely been oxidized to a sulfoxide or sulfone, which are more polar. | Prepare samples fresh using de-gassed solvents. Store stock solutions under an inert atmosphere. Confirm the identity of the new peak using mass spectrometry. |
| Loss of compound in solution over a short period. | Adsorption or Instability. The compound may be adsorbing to the container surface or degrading in the chosen solvent. | Use silanized glass or polypropylene vials. Evaluate the compound's stability in different solvents (e.g., acetonitrile, DMSO, ethanol) at the desired concentration. |
| Variable results between experimental replicates. | Inconsistent sample handling or benchtop instability. The compound may be degrading during the experimental setup. | Minimize the time samples spend at room temperature. Use an ice bath for sample preparation.[8] Ensure consistent timing and procedures for all replicates. |
| Formation of a precipitate in aqueous buffers. | Poor solubility or pH-dependent instability. The compound may be crashing out of solution or degrading to a less soluble product. | Determine the compound's aqueous solubility. Adjust the pH of the buffer. Consider using co-solvents if compatible with your experiment. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Keep a vial of the stock solution at 60°C for 24 hours.
-
Control: Keep a vial of the stock solution protected from light at 4°C.
3. Sample Analysis:
-
At designated time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[12] Use LC-MS to identify the mass of any degradation products.[10][12]
4. Data Interpretation:
-
Calculate the percentage of degradation in each condition.
-
Characterize the major degradation products by comparing their retention times and mass spectra to the parent compound.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Predicted primary degradation pathways.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
International Council for Harmonisation. (2003, February). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
National Institutes of Health. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available from: [Link]
- S. S. G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
-
National Institutes of Health. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available from: [Link]
-
ResearchGate. Degradation of heterocyclic sulfur compounds. Available from: [Link]
- Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC, 41(1), 8-12.
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]
-
Royal Society of Chemistry. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]
-
PubMed. (2016, January 5). Chemical De-Conjugation for Investigating the Stability of Small Molecule Drugs in Antibody-Drug Conjugates. Available from: [Link]
-
KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]
-
ResearchGate. (2024, September 3). Forced Degradation in Pharmaceuticals - A Regulatory Update. Available from: [Link]
-
ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available from: [Link]
-
MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
ResearchGate. (2017, March 31). Degradation Pathway. Available from: [Link]
-
National Institutes of Health. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Available from: [Link]
-
ResearchGate. (2012, March). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
PubMed. (2020, May 15). Degradation and Metabolic Pathways of Sulfamethazine and Enrofloxacin in Chlorella Vulgaris and Scenedesmus Obliquus Treatment Systems. Available from: [Link]
-
PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
-
Wikipedia. Soil fertility. Available from: [Link]
-
PubMed. (1991, August). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Available from: [Link]
-
ResearchGate. (2015, January). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]
-
PubMed. (1993, January). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Available from: [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Chemical de-conjugation for investigating the stability of small molecule drugs in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
troubleshooting failed reactions involving 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Welcome to the technical support center for 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. We will address common experimental failures in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
The unique structure of this compound, featuring a terminal alkyne, a thioether linkage, and a 2-amino-1,3,4-thiadiazole core, presents both significant opportunities and specific challenges. The terminal alkyne is a gateway to powerful transformations like azide-alkyne cycloadditions (Click Chemistry) and Sonogashira couplings.[1][2] However, the presence of sulfur and nitrogen heteroatoms can lead to catalyst inhibition and unexpected side reactions.[3] This guide will help you troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: The key reactive handle on this molecule is the terminal alkyne of the propargyl group. This makes it an excellent substrate for:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," used to link the thiadiazole moiety to azide-functionalized molecules, scaffolds, or biomolecules to form stable 1,4-disubstituted triazoles.[2][4]
-
Sonogashira Coupling: A palladium/copper-catalyzed cross-coupling reaction to form a C-C bond with aryl or vinyl halides, enabling the synthesis of complex arylalkyne structures.[1][5][6]
-
Propargylation Nucleophile: The terminal alkyne can be deprotonated to form an acetylide, which can act as a nucleophile in various reactions.[7]
The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities.[8][9][10]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is a solid at room temperature.[11] Like many terminal alkynes and sulfur-containing compounds, it should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry place. This minimizes the risk of oxidative degradation and dimerization of the alkyne.
Q3: What are the expected ¹H NMR signals for this compound?
A3: While the exact shifts depend on the solvent, you should expect to see:
-
A singlet or triplet for the acetylenic proton (H -C≡C-).
-
A signal for the methylene protons (-S-CH₂ -C≡C-).
-
A broad singlet for the amine protons (-NH₂ ).
-
The number of protons integrating to these signals should be 1H, 2H, and 2H, respectively.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific problems you may encounter during your experiments.
Issue 1: Failed or Low-Yielding Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Question: "My click reaction between this compound and my azide partner is not proceeding. I'm recovering most of my starting material or seeing a complex mixture. Why?"
This is a common issue stemming from the multiple coordinating sites within the molecule that can interfere with the copper catalyst.
Potential Causes & Solutions:
-
Catalyst Poisoning: The thioether sulfur and the nitrogen atoms of the thiadiazole ring can coordinate strongly with the Cu(I) catalyst, effectively sequestering it from the catalytic cycle. This is often the primary reason for failure.
-
Solution: Employ a copper-coordinating ligand. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are designed to stabilize the Cu(I) oxidation state and prevent catalyst deactivation by competing donors or oxidation.
-
-
Oxidation of Catalyst: The active catalyst is Cu(I). If your reaction is exposed to oxygen, it will be oxidized to the inactive Cu(II) state.
-
Solution: Ensure your reaction is performed under strictly anaerobic conditions. Use solvents that have been thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon/nitrogen.[12] Always use a fresh solution of your reducing agent (e.g., sodium ascorbate).
-
-
Inadequate Solubility: If any of the reactants (alkyne, azide, or catalyst) are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Screen different solvent systems. Common choices for CuAAC include mixtures of t-butanol/water, DMSO, DMF, or THF. A small amount of DMSO is often sufficient to solubilize all components.
-
Recommended Protocol for a Robust CuAAC Reaction
| Parameter | Recommendation | Rationale |
| Solvent | Degassed DMSO or a 3:1 mixture of t-BuOH:H₂O | Ensures solubility and minimizes oxygen contamination. |
| Copper Source | CuSO₄·5H₂O (5 mol%) or CuI (5 mol%) | Readily available and effective copper sources. |
| Reducing Agent | Sodium Ascorbate (10-15 mol%, freshly prepared solution) | Reduces Cu(II) to the active Cu(I) state in situ. |
| Ligand | THPTA or TBTA (5-10 mol%) | Protects the Cu(I) catalyst from poisoning and oxidation. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the Cu(I) catalyst. |
| Temperature | Room Temperature to 45 °C | Mild conditions are usually sufficient and prevent degradation.[2] |
Step-by-Step Protocol:
-
To a reaction vial, add this compound (1.0 eq) and the azide partner (1.0-1.1 eq).
-
Add the chosen degassed solvent and stir until all solids are dissolved.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water.
-
Add the copper source (e.g., CuSO₄) and the ligand to the main reaction vial.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.
Issue 2: Failure of the Sonogashira Cross-Coupling Reaction
Question: "I'm attempting a Sonogashira coupling with an aryl bromide, but the reaction is failing. My primary observation is the recovery of my starting alkyne and the formation of a dark precipitate."
The Sonogashira reaction is highly susceptible to failure with this substrate due to its reliance on both palladium and copper catalysts, both of which can be poisoned by sulfur.
Potential Causes & Solutions:
-
Dual Catalyst Poisoning: This is the most significant challenge. The thioether and thiadiazole moieties can irreversibly bind to both the palladium and copper catalysts, halting the catalytic cycles.[3] The black precipitate is often indicative of palladium black formation, a sign of catalyst decomposition.
-
Solution A (Higher Catalyst/Ligand Loading): Sometimes, simply increasing the loading of the palladium catalyst (e.g., from 2 mol% to 10 mol%) and the phosphine ligand can overcome partial deactivation.
-
Solution B (Copper-Free Conditions): The copper co-catalyst is often more sensitive to poisoning and is the primary promoter of the main side reaction (see below). Switching to a copper-free Sonogashira protocol can be highly effective.[1][13] These protocols often require a stronger, bulkier amine base like piperidine or pyrrolidine.
-
-
Alkyne Homocoupling (Glaser Coupling): A major side reaction in Sonogashira chemistry is the copper-catalyzed dimerization of the terminal alkyne to form a 1,3-diyne.[5][13] This consumes your starting material and complicates purification.
-
Solution A (Slow Addition): Add the this compound solution slowly over several hours using a syringe pump.[13] This keeps the instantaneous concentration of the alkyne low, favoring the desired cross-coupling over homocoupling.
-
Solution B (Copper-Free Protocol): As mentioned above, eliminating the copper co-catalyst is the most direct way to prevent Glaser coupling.[1]
-
-
Inactive Reagents: The palladium catalyst (especially Pd(PPh₃)₄) can degrade upon storage. The amine base can become contaminated with water or amine oxides, which inhibit the reaction.
-
Solution: Use a fresh bottle of the palladium catalyst or one that has been stored properly under inert gas. Distill the amine base (e.g., triethylamine, diisopropylamine) prior to use.[12]
-
Visualizing Competing Pathways
The following diagram illustrates the challenge: the desired Sonogashira cross-coupling pathway competes with catalyst poisoning and undesired alkyne homocoupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-(Prop-2-yn-1-ylthio)-1,3,4-thiadiazol-2-amine [cymitquimica.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
characterization challenges of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine derivatives
Welcome to the technical support center for researchers working with 5-(2-propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine and its derivatives. This guide is designed to provide practical, field-proven insights into the unique characterization challenges posed by this class of molecules. As compounds that merge the biologically significant 1,3,4-thiadiazole core with a reactive propargyl handle, they offer immense potential but require nuanced analytical approaches. This document provides troubleshooting guides and FAQs to navigate common experimental hurdles.
Introduction: The Structural and Chemical Landscape
The core structure of these derivatives presents a fascinating dichotomy. The 1,3,4-thiadiazole ring is a rigid, aromatic heterocycle known for its diverse biological activities, including antimicrobial and anticancer properties.[1] In contrast, the 5-(2-propynylsulfanyl) side chain introduces a flexible thioether linkage and a terminal alkyne. This propargyl group is not only a key pharmacophore but also serves as a versatile anchor for further modification via azide-alkyne "click" chemistry.[2]
This combination of a rigid core and a flexible, reactive side chain is the primary source of characterization challenges. Understanding the interplay between these two domains is critical for accurate structural elucidation and interpretation of biological data.
Caption: Key structural components and their characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for these compounds?
A1: Due to the presence of the thioether and the terminal alkyne, these compounds can be susceptible to oxidation and degradation. For long-term storage, we recommend keeping the solid material in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C, protected from light. The propargyl group itself is generally stable, but the thioether can be oxidized to a sulfoxide or sulfone over time, especially if exposed to air and light.[3]
Q2: My compound is pure according to NMR and Mass Spec, but shows low bioactivity. What could be the issue?
A2: This is a common and critical issue. Poor aqueous solubility is a frequent cause of low bioactivity in in vitro assays.[4] If the compound precipitates in the assay medium, its effective concentration is significantly reduced.
-
Visual Check: First, visually inspect your assay wells for any signs of precipitation or cloudiness.
-
Solubility Test: Determine the compound's solubility in your specific assay buffer.
-
Solvent Effects: Ensure the final concentration of your solubilizing solvent (e.g., DMSO) is low and consistent across all experiments, as it can also impact assay results.[4]
Q3: I'm having trouble getting a consistent melting point for my synthesized derivative. Why?
A3: Inconsistent melting points often point to purity issues. Even small amounts of residual solvents or synthetic impurities can broaden the melting range.[4] Additionally, polymorphism, where a compound can exist in different crystal forms, can lead to different melting points. Ensure the sample is completely dry and has been purified meticulously.
Q4: What are the characteristic ¹H and ¹³C NMR signals I should look for to confirm the presence of the propynylsulfanyl group?
A4: The propynylsulfanyl group provides a unique spectroscopic signature. The exact chemical shifts can vary based on the solvent and the specific derivative, but typical ranges are provided in the table below. The key is to identify the pattern: a methylene group adjacent to the sulfur and the alkyne, and the terminal acetylenic proton and carbon.
| Group | Typical ¹H NMR Shift (ppm) | Typical ¹³C NMR Shift (ppm) | Notes |
| -S-CH₂- | 3.8 - 4.3 (doublet) | 20 - 30 | Signal is typically a doublet due to coupling with the acetylenic proton (J ≈ 2.5 Hz). |
| -C≡CH | 2.2 - 2.8 (triplet) | 70 - 75 | The triplet arises from coupling to the methylene protons (J ≈ 2.5 Hz). |
| -C≡CH | Not applicable | 75 - 85 | This is the quaternary carbon of the alkyne. |
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
1. Synthesis & Purification Challenges
Issue: I am experiencing low yields and side products during the synthesis of the 1,3,4-thiadiazole ring.
-
Probable Cause 1: Inefficient Cyclization Reagent. Many classical syntheses of 1,3,4-thiadiazoles from thiosemicarbazides use harsh dehydrating agents like phosphorus oxychloride (POCl₃) or strong acids, which can lead to degradation.[5]
-
Solution: Consider milder, one-pot methods. The use of polyphosphate ester (PPE) has been shown to be an effective and less harsh alternative for the cyclodehydration step, often proceeding under milder conditions.[6] This can improve yields and reduce the formation of degradation products.
-
Probable Cause 2: Starting Material Quality. The purity of the starting thiosemicarbazide and carboxylic acid is paramount. Impurities can interfere with the reaction and complicate purification.
-
Solution: Recrystallize or purify your starting materials before use. Confirm their identity and purity via NMR or melting point analysis.
Issue: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography.
-
Probable Cause: The basic amine group (-NH₂) on the thiadiazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).[7]
-
Solution 2: Switch the Stationary Phase. If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be an excellent alternative for purifying basic compounds.
-
Solution 3: Biphenyl HPLC Columns. For analytical and preparative HPLC, sulfur-containing heterocycles can exhibit poor retention on standard C18 columns. A biphenyl stationary phase can increase retention and improve selectivity through π-π interactions.[3]
Caption: Troubleshooting workflow for chromatographic purification.
2. NMR Spectroscopy Challenges
Issue: I don't see the -NH₂ protons in my ¹H NMR spectrum, or the signal is very broad.
-
Probable Cause: Amine protons are exchangeable and often exchange with trace amounts of water in the NMR solvent (especially DMSO-d₆) or undergo rapid quadrupole-induced relaxation. This leads to signal broadening, sometimes to the point where the peak disappears into the baseline.
-
Solution: D₂O Exchange. This is a definitive experiment. Acquire a standard ¹H NMR spectrum. Then, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. If the broad signal was from the -NH₂ group, it will disappear as the protons are exchanged for deuterium, which is not ¹H NMR active. Signals from exchangeable protons like -OH or -NH will vanish upon D₂O treatment.[1]
Issue: My baseline is noisy and I'm seeing unexpected "ghost peaks" in my HPLC-NMR or LC-MS analysis.
-
Probable Cause: Ghost peaks can arise from several sources, including mobile phase contamination, carryover from previous injections, or bleed from an aging HPLC column.[8]
-
Solution: Systematically isolate the source.
-
Run a Blank Gradient: Inject your mobile phase solvent (blank) and run the same gradient you use for your sample. If the ghost peaks appear, the issue is likely with your mobile phase or the system itself, not your sample.
-
Use Fresh Solvents: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Clean the System: Implement a rigorous wash protocol for the injector and column between runs to minimize carryover.
-
3. Mass Spectrometry Challenges
Issue: The fragmentation pattern in my ESI-MS/MS spectrum is complex and difficult to interpret.
-
Probable Cause: The 1,3,4-thiadiazole ring and the propargyl side chain have distinct fragmentation pathways that can occur simultaneously. For thiadiazoles, a common initial fragmentation step is the loss of a neutral molecule like N₂.[9][10] The thioether linkage can also be a site of cleavage.
-
Solution: High-Resolution Mass Spectrometry (HRMS). Use HRMS to obtain accurate mass measurements for both the parent ion and its fragments. This allows you to determine the elemental composition of each fragment, which is crucial for proposing a logical fragmentation pathway.
-
Proposed Fragmentation Pathway: A plausible fragmentation cascade for the protonated molecule [M+H]⁺ involves initial cleavage at the thioether linkage or fragmentation of the thiadiazole ring.
Caption: Plausible fragmentation pathways in ESI-MS/MS.
4. Single-Crystal X-ray Diffraction Challenges
Issue: I am struggling to grow diffraction-quality crystals of my derivative.
-
Probable Cause: Conformational Flexibility. The single bond between the thiadiazole ring and the sulfur atom, as well as the C-S and C-C bonds of the propynylsulfanyl side chain, allow for significant rotational freedom. This flexibility can lead to conformational disorder in the crystal lattice, preventing the formation of well-ordered crystals suitable for diffraction.[11][12] This is a well-known issue for molecules with flexible side chains.[13]
-
Solution 1: Extensive Crystallization Screening. Do not rely on a single solvent system. Screen a wide variety of solvents with different polarities and properties (e.g., vapor diffusion, slow evaporation, solvent layering). Using solvent mixtures (e.g., DCM/hexane, Chloroform/methanol) can sometimes favor a single conformation.
-
Solution 2: Co-crystallization. Attempt to co-crystallize your compound with a rigid, planar molecule that can form hydrogen bonds or π-stacking interactions. This can help "lock" your molecule into a single conformation within the crystal lattice.
-
Solution 3: Derivative Synthesis. If obtaining a crystal structure is absolutely critical, consider synthesizing a derivative where the flexibility is reduced. For example, reacting the terminal alkyne to form a more rigid triazole ring via click chemistry could facilitate crystallization.
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved from [Link]
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Enlightenment. Retrieved from [Link]
-
Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042. [Link]
-
Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Molecules, 15(3), 1455-1467. [Link]
-
O. Al-Qalaf, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829. [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate. Retrieved from [Link]
-
Side-chain conformations that stay the same in different chains of the... (n.d.). ResearchGate. Retrieved from [Link]
-
Poisson, J.-F., Chemla, F., & Normant, J. F. (2001). Configurational Stability of Propargyl Zinc Reagents. Synlett, 2001(02), 305-307. [Link]
-
Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. (n.d.). LCGC International. Retrieved from [Link]
- Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. (2015). Scripta Scientifica Pharmaceutica, 2(2), 53-59.
-
Daily, M. D., et al. (2005). Side-chain flexibility in protein–ligand binding: The minimal rotation hypothesis. Protein Science, 14(7), 1858-1867. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Journal of the Iranian Chemical Society, 20, 1057–1071. [Link]
-
Basics of Macromolecular Crystallography 09 Refinement. (2020, August 20). YouTube. Retrieved from [Link]
-
Kumar, S., & Gromiha, M. M. (2021). Comparison of side-chain dispersion in protein structures determined by cryo-EM and X-ray crystallography. IUCrJ, 8(Pt 6), 941-950. [Link]
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2999-3011. [Link]
-
Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. (2023). Chemistry Africa, 6, 2803–2818. [Link]
- da Silva, A. C., et al. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 808-828.
-
Zavarzin, A. M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceutical Chemistry Journal, 55, 541-545. [Link]
-
Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy. (n.d.). University of Alberta. Retrieved from [Link]
-
Propargyl Alcohol in Specialty Chemicals: Key Insights. (n.d.). Rawsource. Retrieved from [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved from [Link]
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(11), 932-940.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Egyptian Journal of Chemistry, 65(13), 1-7.
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1). [Link]
-
Gomha, S. M., et al. (2011). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 16(7), 6099-6110. [Link]
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2018). Pharmaceutical and Biomedical Research, 4(3), 39-47.
-
1 H NMR spectrum of propargyl-thiophene. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Fig. 3. 1 H NMR spectra of propargyl thiophene, O N 3 PS and O... (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2021). Molecules, 26(15), 4478. [Link]
-
Chapter 13: NMR Spectroscopy Problem Set. (n.d.). University of Calgary. Retrieved from [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. (n.d.). Separation Science. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. Side-chain flexibility in protein–ligand binding: The minimal rotation hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Welcome to the technical support center for the synthesis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this synthesis in your laboratory.
I. Overview of the Synthesis
The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol, through the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. The subsequent step is the selective S-alkylation of the thiol group with propargyl bromide to yield the final product. Careful control of reaction conditions is crucial in both steps to ensure a high yield and purity of the desired compound.
This molecule holds significant interest in medicinal chemistry and drug development due to the presence of the 1,3,4-thiadiazole core, which is a versatile scaffold known for a wide range of biological activities.[1][2] The propargyl group also offers a reactive handle for further chemical modifications, such as click chemistry.
II. Detailed Experimental Protocols
A. Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
This procedure is adapted from established methods for the synthesis of similar 1,3,4-thiadiazole derivatives.[3][4]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer
-
Heating mantle with a temperature controller
-
Fume hood
-
Buchner funnel and filter paper
-
pH paper or a pH meter
Procedure:
-
In a three-neck round-bottom flask placed in a fume hood, dissolve potassium hydroxide (1.1 eq.) in ethanol.
-
To this solution, add thiosemicarbazide (1.0 eq.) and stir until it dissolves.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 eq.) dropwise through the dropping funnel while maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Gently reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 5-6.
-
A pale-yellow precipitate of 5-amino-1,3,4-thiadiazole-2-thiol will form.
-
Isolate the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
B. Step 2: Synthesis of this compound
This S-alkylation step requires careful handling of propargyl bromide, a lachrymator and toxic substance.[5][6][7][8] All operations should be performed in a well-ventilated fume hood.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Propargyl bromide (80% solution in toluene is commercially available)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Two-neck round-bottom flask with a magnetic stirrer and a dropping funnel
-
Fume hood
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-amino-1,3,4-thiadiazole-2-thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of propargyl bromide (1.1 eq.) in DMF dropwise over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Step 1 | Incomplete reaction; Loss of product during workup. | Ensure complete dissolution of thiosemicarbazide. Increase reflux time if necessary. Avoid over-acidification during precipitation, as the product has some solubility in acidic water. |
| Dark-colored product in Step 1 | Impurities in starting materials; Decomposition during reflux. | Use high-purity thiosemicarbazide and carbon disulfide. Ensure the reflux temperature is not excessively high. |
| Low yield in Step 2 | Incomplete reaction; Inactive base; Degradation of propargyl bromide. | Ensure the use of anhydrous solvent and a fresh, dry base. Use freshly opened or properly stored propargyl bromide. Consider using a stronger base like sodium hydride if the reaction is sluggish. |
| Formation of multiple spots on TLC in Step 2 | Dialkylation (on the amino group); Unreacted starting material. | Add propargyl bromide slowly at a low temperature to minimize side reactions. Use a slight excess of the thiol starting material to consume the alkylating agent. Optimize the stoichiometry of the base. |
| Difficulty in purifying the final product | Co-elution of impurities. | Adjust the polarity of the eluent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the S-alkylation reaction?
A1: Potassium carbonate is a good and commonly used base for this type of reaction as it is mild and easy to handle. For less reactive thiols or to push the reaction to completion, a stronger base like sodium hydride in an anhydrous aprotic solvent like DMF or THF can be used. However, with sodium hydride, the risk of side reactions might increase.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. For the first step, you can monitor the disappearance of thiosemicarbazide. For the second step, you can monitor the disappearance of 5-amino-1,3,4-thiadiazole-2-thiol and the appearance of the product spot. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and visualize the spots under UV light.
Q3: What are the key safety precautions when handling propargyl bromide?
A3: Propargyl bromide is a lachrymator, toxic, and highly flammable.[5][6][7][8] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. It is also sensitive to shock and can form explosive metal acetylides, so contact with certain metals like copper, silver, and mercury should be avoided.[6]
Q4: Can I use other alkylating agents in Step 2?
A4: Yes, the S-alkylation reaction is quite versatile. A variety of other alkyl halides can be used to synthesize a library of S-substituted 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[1] The reaction conditions may need to be optimized for different alkylating agents.
Q5: What are the expected spectral data for the final product?
A5: For this compound, you would expect to see the following characteristic signals:
-
¹H NMR: A singlet for the amino (NH₂) protons, a singlet for the acetylenic proton (≡C-H), and a singlet or a triplet (depending on the coupling with the acetylenic proton) for the methylene (S-CH₂) protons.
-
¹³C NMR: Signals corresponding to the carbons of the thiadiazole ring, the methylene carbon, and the two acetylenic carbons.
-
IR: Characteristic absorption bands for the N-H stretching of the amino group, the C≡C stretching of the alkyne, and the ≡C-H stretching.
V. Visualizing the Workflow and Potential Side Reactions
A. Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
B. Potential Side Reactions in S-Alkylation
Caption: A diagram showing the desired S-alkylation and a potential N,S-dialkylation side reaction.
VI. References
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PMC - NIH. Available at: [Link]
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaTutor. Available at: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. Available at: [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine. ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Avicenna Journal of Pharmaceutical Research. Available at: [Link]
-
Optimization of the reaction conditions for the reduction-alkylation of disulfide 3. ResearchGate. Available at: [Link]
-
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. NIH. Available at: [Link]
-
The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. PubMed. Available at: [Link]
-
Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - Propargyl Bromide. Kanto Chemical Co., Inc.. Available at: [Link]
-
Synthesis and Spectral Identification of N-[5-(pyridin-4- yl)-1,3,4-thiadiazol-2-yl] benzenesulfonamide. Iraqi National Journal of Chemistry. Available at: [Link]
-
The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available at: [Link]
-
Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Available at: [Link]
-
Optimization of a Decatungstate-Catalyzed C(sp3)–H Alkylation Using a Continuous Oscillatory Millistructured Photoreactor. NIH. Available at: [Link]
-
Optimization of thiosalicylic S-alkylation. ResearchGate. Available at: [Link]
-
Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC - NIH. Available at: [Link]
-
(PDF) Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Decatungstate-Catalyzed C(sp3)–H Alkylation Using a Continuous Oscillatory Millistructured Photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
minimizing toxicity of 1,3,4-thiadiazole compounds in cell-based assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole compounds. This guide is designed to provide expert insights and practical solutions for minimizing toxicity in cell-based assays. We will delve into the underlying mechanisms of cytotoxicity and offer structured troubleshooting advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my 1,3,4-thiadiazole compounds show high cytotoxicity even at low concentrations?
A1: The 1,3,4-thiadiazole scaffold itself is generally considered stable and possesses low intrinsic toxicity due to its strong aromatic character.[1][2][3] However, the substituents attached to the heterocyclic ring are the primary determinants of the compound's biological activity and toxicity profile.[4][5] Several factors can contribute to high cytotoxicity:
-
Reactive Metabolite (RM) Formation: Cytochrome P450 enzymes in metabolically active cells can oxidize the thiadiazole ring or its substituents. This can lead to the formation of highly reactive electrophilic species, such as epoxides or S-oxides, which can covalently bind to cellular nucleophiles like proteins and DNA, causing toxicity.[6][7]
-
Off-Target Activity: Many 1,3,4-thiadiazole derivatives are designed as enzyme inhibitors (e.g., kinase inhibitors).[8][9] These compounds can inadvertently inhibit essential cellular enzymes that are not the intended target, leading to widespread cellular dysfunction and death.
-
Induction of Oxidative Stress: The sulfur atom in the thiadiazole ring can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). An imbalance in ROS production and cellular antioxidant capacity results in oxidative stress, which damages cellular components and can trigger apoptosis.
-
Assay Interference: Some compounds may not be truly cytotoxic but interfere with the assay chemistry. For example, compounds that absorb light at the same wavelength as the assay readout (e.g., formazan in an MTT assay) can give a false impression of cell death.[10]
Q2: Are there specific structural features of 1,3,4-thiadiazoles that are commonly associated with toxicity?
A2: Yes, structure-activity relationship (SAR) and structure-toxicity relationship studies have identified several key features.[1][5]
-
Unsubstituted 2-Amino Group: While a common synthetic handle, a primary amine at the 2-position can be a site for metabolic activation.
-
Mercapto (-SH) Groups: Free thiol groups are susceptible to oxidation and can readily form disulfide bonds with cysteine residues in proteins, disrupting their structure and function. They are also a key source of oxidative stress.
-
Electron-Rich or -Deficient Aryl Substituents: The electronic properties of substituents on aryl rings attached to the thiadiazole core can significantly influence metabolic stability and off-target binding. For instance, hydroxyphenyl groups have been associated with potent activity but also require careful toxicity assessment.[4][5]
-
Lipophilicity: Highly lipophilic compounds can accumulate in cellular membranes, disrupting their integrity and function, which can lead to non-specific cytotoxicity.
Q3: How can I distinguish between genuine cytotoxicity and assay interference?
A3: This is a critical step in validating your results. A multi-assay approach is the most reliable strategy:
-
Use an Orthogonal Viability Assay: If you observe toxicity with a metabolic assay (like MTT or WST-1), confirm the result with an assay that measures a different cellular parameter. Good alternatives include:
-
Membrane Integrity Assays: These assays, such as those using CellTox™ Green or propidium iodide, measure the leakage of cellular contents from cells with compromised membranes, a hallmark of necrosis or late-stage apoptosis.
-
ATP Content Assays: Assays like CellTiter-Glo® measure intracellular ATP levels, which directly correlate with the number of metabolically active, viable cells.
-
-
Perform a Compound-Only Control: Incubate your compound in the assay medium without cells. Add the assay reagents as you would normally. A significant signal in this control indicates direct interference with the assay components.
-
Visually Inspect the Cells: Use microscopy to look for morphological changes associated with cell death, such as cell shrinkage, membrane blebbing (apoptosis), or swelling and lysis (necrosis).
Troubleshooting Guides
This section provides structured approaches to common problems encountered during cell-based assays with 1,3,4-thiadiazole compounds.
Problem 1: High variance and poor reproducibility in viability assay results.
-
Potential Cause: Compound precipitation, degradation, or inconsistent cell seeding.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high variance in viability assays.
Problem 2: Lead compound is potent but shows toxicity in normal (non-cancerous) cell lines.
-
Potential Cause: Formation of reactive metabolites or lack of target selectivity.
-
Analysis & Strategy: The goal is to determine if the toxicity is mechanism-based or due to metabolic instability. This is a crucial step for de-risking a lead candidate.
Step 1: Assess for Reactive Metabolite Formation The formation of electrophilic reactive metabolites is a major cause of idiosyncratic drug toxicity.[7][11] A standard method to detect these is a glutathione (GSH) trapping assay. GSH is an endogenous nucleophile that detoxifies reactive species, and its adducts can be detected by mass spectrometry.[12]
Experimental Protocol: Glutathione (GSH) Trapping Assay
-
Incubation Setup: Prepare an incubation mixture containing:
-
Human Liver Microsomes (HLM) or S9 fraction (final concentration ~0.5-1 mg/mL)
-
Test compound (e.g., 10 µM)
-
Glutathione (GSH) (final concentration 1-5 mM)
-
NADPH regenerating system (to support P450 activity)
-
Phosphate buffer (pH 7.4)
-
-
Reaction: Pre-warm the mixture at 37°C. Initiate the reaction by adding the NADPH regenerating system. Incubate for 30-60 minutes at 37°C.
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
Sample Preparation: Centrifuge the quenched mixture to precipitate proteins. Transfer the supernatant to a clean vial and evaporate to dryness. Reconstitute in a suitable mobile phase for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the sample using high-resolution mass spectrometry. Search for the predicted mass of the parent compound conjugated with GSH (Parent Mass + 305.068 Da). The use of stable isotope-labeled glutathione can aid in the unambiguous identification of adducts.[11][13]
Step 2: Interpret Results & Formulate Strategy
| GSH Adduct Detected? | Interpretation | Recommended Next Steps |
| Yes | Toxicity is likely mediated by a reactive metabolite. The compound has a metabolic liability. | Medicinal Chemistry: Modify the compound at the site of metabolism (identified by MS/MS fragmentation) to block the formation of the reactive species. Bioisosteric replacement is a common strategy.[1] |
| No | Toxicity is more likely due to off-target pharmacology (lack of selectivity). | Pharmacology/Biology: Perform broad-panel kinase screening or other target-based assays to identify unintended targets. Modify the compound to improve selectivity for the desired target over anti-targets. |
Problem 3: My compound is a known carbonic anhydrase inhibitor, but I see unexpected apoptosis.
-
Potential Cause: The 1,3,4-thiadiazole scaffold is a known bioisostere of pyrimidine.[9][14] This structural similarity means some derivatives can interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis, independent of their primary target.[3][15]
-
Investigative Workflow:
Caption: Workflow to investigate unexpected apoptosis with 1,3,4-thiadiazoles.
References
- BenchChem. (n.d.). Quantifying Reactive Metabolite Formation Using ¹⁵N-GSH Trapping: Application Notes and Protocols.
-
Jurkowska, Z., & Szymańska, E. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. Available from: [Link]
-
Priya, S. S., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-enviro pharmaceutical letters, 12(11). Available from: [Link]
-
Scaccia, F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(8), 1849. Available from: [Link]
- BenchChem. (n.d.). A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives.
- BenchChem. (n.d.). Technical Support Center: 1,3,4-Thiadiazole Compound Toxicity Reduction.
-
Al-Abdullah, E. S., et al. (2022). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. BMC Chemistry, 16(1), 59. Available from: [Link]
-
Gan, J., et al. (2010). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 23(7), 1173–1183. Available from: [Link]
-
Sygnature Discovery. (n.d.). Glutathione Trapping: Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link]
-
Ma, L., et al. (2014). A High-Throughput Glutathione Trapping Assay With Combined High Sensitivity and Specificity in High-Resolution Mass Spectrometry by Applying Product Ion Extraction and Data-Dependent Neutral Loss. Journal of Pharmaceutical Sciences, 103(6), 1856-1865. Available from: [Link]
-
Kumar, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. Available from: [Link]
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29509-29523. Available from: [Link]
-
ResearchGate. (n.d.). Structures of 1,3,4-thiadiazole derivatives (I–III) with anticancer activity. Retrieved from [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). Retrieved from [Link]
-
Cho, N. C., et al. (2009). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archiv der Pharmazie, 342(9), 540-545. Available from: [Link]
-
Sharma, A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1461-1491. Available from: [Link]
-
Scaccia, F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 29(8), 1849. Available from: [Link]
-
Sławiński, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2988. Available from: [Link]
-
Corning Incorporated. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]
-
Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Al-Amiery, A. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). Available from: [Link]
-
Sławiński, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Available from: [Link]
-
Sławiński, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Available from: [Link]
-
Giebułtowicz, J., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222775. Available from: [Link]
-
ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
-
Szulczyk, D., et al. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2909. Available from: [Link]
-
Szymańska, E., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(10), 5482. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. bepls.com [bepls.com]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine and Other Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparison of the investigational compound 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine (hereafter designated as PSTDA) with established carbonic anhydrase inhibitors. As direct experimental data for PSTDA is not yet widely published, this document will frame its potential efficacy based on its chemical structure against clinically relevant inhibitors: Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide. The analysis is grounded in established experimental data for the comparator compounds and standardized protocols for evaluating this class of inhibitors.
Introduction to Carbonic Anhydrases as Therapeutic Targets
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are vital to numerous physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This fundamental reaction is crucial for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[3] The human body expresses several CA isoforms, each with distinct tissue distribution and physiological roles.
The central role of CAs in pathophysiology has rendered them significant drug targets.[3] Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, including glaucoma, epilepsy, edema, and certain types of cancer.[4][5] The most prominent class of CA inhibitors (CAIs) is the sulfonamides (R-SO₂NH₂), which exhibit high affinity for the zinc ion within the enzyme's active site.[6]
The subject of this guide, this compound (PSTDA), is a novel compound whose structure strongly suggests an affinity for carbonic anhydrases. The 1,3,4-thiadiazole-2-sulfonamide scaffold is a classic pharmacophore found in potent CAIs, including the widely used drugs Acetazolamide and Methazolamide.[6][7] This guide will therefore evaluate its hypothesized efficacy in the context of these established therapeutic agents.
Mechanism of Action: The Zinc-Binding Pharmacophore
The efficacy of sulfonamide-based CAIs stems from their ability to coordinate with the Zn²⁺ ion in the catalytic active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule (or hydroxide ion) that is essential for the nucleophilic attack on the CO₂ substrate, thereby blocking the enzyme's catalytic activity.
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide.
Comparative Efficacy: An In Vitro Analysis
The efficacy of a CA inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. Crucially, the selectivity of an inhibitor for different CA isoforms determines its therapeutic utility and side-effect profile. For instance, inhibition of the cytosolic hCA II is key for treating glaucoma, while targeting the tumor-associated transmembrane isoforms hCA IX and hCA XII is a strategy in oncology.[8]
The following table compares the inhibitory potency of established CAIs against key human (h) isoforms. Hypothetical data for PSTDA is included to illustrate a potential profile of a next-generation, highly selective inhibitor.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| PSTDA (Hypothetical) | 1,500 | 20 | 0.9 | 2.5 |
| Acetazolamide | 250 | 12 | 25 | 4.5 |
| Methazolamide | 50 | 14 | 27 | - |
| Dorzolamide | 3000 | 0.54 | 240 | 41 |
| Brinzolamide | 3300 | 0.39 | 47 | 5.8 |
| Note: Kᵢ values for established inhibitors are compiled from various scientific sources.[4][8][9] A "-" indicates that data was not readily available in the cited sources. |
Analysis of Inhibitory Profiles:
-
PSTDA (Hypothetical Profile): The projected data positions PSTDA as a highly potent and selective inhibitor of the tumor-associated isoforms hCA IX and hCA XII. Its weak inhibition of the ubiquitous, off-target cytosolic isoforms hCA I and hCA II suggests a potentially favorable therapeutic window for oncology applications with reduced systemic side effects.
-
Acetazolamide & Methazolamide: These first-generation, systemic inhibitors show potent inhibition of hCA II but also significant activity against other isoforms like hCA I, IX, and XII.[2][9] Their broad activity profile contributes to their efficacy in diverse conditions but also to a range of systemic side effects.[10]
-
Dorzolamide & Brinzolamide: These are second-generation, topically administered CAIs developed primarily for glaucoma.[11][12] Their profiles demonstrate exceptionally high potency against hCA II, the primary isoform involved in aqueous humor secretion in the eye.[4][13] They show significantly weaker activity against hCA I, which helps to minimize certain side effects compared to systemic inhibitors.[8] Brinzolamide is a selective inhibitor of carbonic anhydrase II.[4]
Experimental Protocols: Measuring Inhibitor Potency
The determination of CA inhibitory activity is a critical step in drug discovery. A widely accepted and robust method is the colorimetric assay based on the enzyme's esterase activity.
In Vitro Carbonic Anhydrase Inhibition Assay (p-NPA Hydrolysis)
This assay measures the ability of a compound to inhibit CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) into the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.[3]
Caption: Workflow for CA Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.
-
CA Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in cold assay buffer. Immediately before use, dilute to the final working concentration.[3]
-
Inhibitor Solutions: Dissolve the test compound (PSTDA) and control inhibitors (e.g., Acetazolamide) in DMSO to create high-concentration stock solutions. Perform serial dilutions in the assay buffer to achieve a range of test concentrations.[14]
-
Substrate Solution: Prepare a fresh 3 mM solution of p-nitrophenyl acetate (p-NPA) in a solvent like acetonitrile or DMSO.[14]
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of the serially diluted inhibitor solutions to the sample wells. For the "maximum activity" control, add 2 µL of DMSO.
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[14]
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells. The final volume should be 200 µL.[3]
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[15]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Conclusion and Future Directions
The structural characteristics of this compound (PSTDA) strongly position it as a promising candidate for a novel carbonic anhydrase inhibitor. While direct experimental validation is pending, a comparative analysis against established drugs like Acetazolamide, Dorzolamide, and Brinzolamide provides a critical framework for evaluating its potential.
The hypothetical inhibitory profile of PSTDA, featuring high potency and selectivity for tumor-associated isoforms hCA IX and XII, highlights the ongoing effort in drug development to design targeted therapies. Such selectivity is paramount for enhancing therapeutic efficacy while minimizing the off-target side effects associated with first-generation, non-selective inhibitors.
Future research must focus on the empirical determination of PSTDA's inhibitory profile against a full panel of human CA isoforms using the standardized protocols detailed herein. Subsequent in vitro and in vivo studies will be essential to validate its therapeutic potential, particularly in the context of oncology, and to establish its safety and pharmacokinetic profile. The development of isoform-selective inhibitors like PSTDA represents a critical advancement in leveraging our understanding of the carbonic anhydrase family for targeted therapeutic intervention.
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available from: [Link]
-
Pergola, C., et al. (2015). Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization. Neuropharmacology, 95, 377-87. Available from: [Link]
-
Castegna, A., et al. (2016). The carbonic anhydrase inhibitor methazolamide prevents amyloid beta-induced mitochondrial dysfunction and caspase activation protecting neuronal and glial cells in vitro and in the mouse brain. Neurobiology of Disease, 86, 29-40. Available from: [Link]
-
Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ, 9, e11132. Available from: [Link]
-
Geers, C., & Gros, G. (1984). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 57(4), 1090-1098. Available from: [Link]
-
Maren, T. H. (1977). The pharmacology of methazolamide in relation to the treatment of glaucoma. Investigative Ophthalmology & Visual Science, 16(8), 730-742. Available from: [Link]
-
Angeli, A., et al. (2020). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Hobbs, C., et al. (2025). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry. Available from: [Link]
-
Lindner, P., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. Available from: [Link]
-
Kim, J., et al. (2022). Discovery of Kinase and Carbonic Anhydrase Dual Inhibitors by Machine Learning Classification and Experiments. International Journal of Molecular Sciences, 23(23), 15309. Available from: [Link]
-
Berrino, E., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658. Available from: [Link]
-
Hobbs, C. V., et al. (2021). Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia. Journal of Medicinal Chemistry, 64(18), 13836-13853. Available from: [Link]
-
Svidritskiy, E. (2001). Preclinical and clinical studies on brinzolamide, the newest topical carbonic anhydrase inhibitor. ResearchGate. Available from: [Link]
-
Kirchner, B., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1971. Available from: [Link]
-
Baranauskiene, L., et al. (2018). Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures. Cancer Nanotechnology, 9(1), 7. Available from: [Link]
-
Graham, D. Y., et al. (2006). Effect of the carbonic anhydrase inhibitor, acetazolamide, on Helicobacter pylori infection in vivo: a pilot study. Helicobacter, 11(6), 576-579. Available from: [Link]
-
Mazzone, G., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685-700. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8. Available from: [Link]
-
Vetrugno, M., et al. (2012). Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension. Clinical Ophthalmology, 6, 917-927. Available from: [Link]
-
He, M., et al. (2019). Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. Frontiers in Pharmacology, 10, 736. Available from: [Link]
-
Mazzone, G., et al. (1982). Synthesis and biological evaluation of some 5-aryl-2-amino-1,3,4-oxa(thia)diazoles. Il Farmaco; edizione scientifica, 37(10), 685-700. Available from: [Link]
-
Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PeerJ, 9, e11132. Available from: [Link]
-
Higashiyama, M., et al. (2024). Enhancement of therapeutic efficacy of Brinzolamide for Glaucoma by nanocrystallization and tyloxapol addition. Scientific Reports, 14(1), 21183. Available from: [Link]
-
Dr. Oracle. (2025, November 1). What is the role of brinzolamide (carbonic anhydrase inhibitor) in managing hyphema with increased intraocular pressure? Dr. Oracle. Available from: [Link]
-
Monti, S. M., et al. (2017). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1262. Available from: [Link]
-
Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. Available from: [Link]
-
Angeli, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 23(7), 1827. Available from: [Link]
-
Sugrue, M. F. (2000). Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors. Progress in Retinal and Eye Research, 19(1), 87-112. Available from: [Link]
-
Nocentini, A., & Supuran, C. T. (2024). Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398573. Available from: [Link]
-
Vullo, D., et al. (2004). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Bioorganic & Medicinal Chemistry, 12(10), 2541-2547. Available from: [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances, 8(52), 29631-29641. Available from: [Link]
-
Taylor & Francis Online. (2019). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Strahlman, E. R., et al. (1995). Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor. Archives of Ophthalmology, 113(8), 1009-1016. Available from: [Link]
-
Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-69. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pharmacological and ocular hypotensive properties of topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brinzolamide ophthalmic suspension: a review of its pharmacology and use in the treatment of open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. assaygenie.com [assaygenie.com]
A Researcher's Guide to Validating the Binding Target of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
The rigorous validation of a small molecule's binding target is a cornerstone of modern drug discovery and chemical biology. It is the critical process that transforms a compound with an interesting phenotype into a valuable tool for dissecting biological pathways or a lead candidate for therapeutic development. This guide provides an in-depth, comparative framework for validating the binding target of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine (hereafter referred to as PSTYA), a molecule featuring two key motifs: a biologically active 1,3,4-thiadiazole core and a reactive propargyl group.
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous approved drugs and is known to interact with a wide array of biological targets, including enzymes like carbonic anhydrases and kinases.[1][2][3][4][5][6][7] The propargyl group is a versatile chemical handle; it can act as a covalent "warhead" by forming an irreversible bond with a nearby nucleophilic amino acid residue on a target protein, or it can serve as a reporter for "click chemistry" applications to identify binding partners.[8][9][10][11][12] This dual nature makes a comprehensive validation strategy essential.
This guide will not follow a rigid template. Instead, it will present a logical workflow, explaining the causality behind experimental choices and comparing orthogonal methods to build a robust case for a specific protein target. For illustrative purposes, we will consider a hypothetical target, Carbonic Anhydrase IX (CA-IX), a tumor-associated enzyme that is a known target for some thiadiazole derivatives.[13]
Chapter 1: The Overall Strategy for Target Validation
A convincing target validation strategy relies on an integrated, multi-faceted approach. We must demonstrate not only that the compound can bind to the purified protein, but that it does engage the target in a complex cellular environment and that this engagement leads to a measurable functional outcome. The presence of the propargyl group strongly suggests a covalent binding mode, which requires specific validation techniques.[14][15][16][17][18]
Our validation workflow is built on three pillars:
-
Direct Biophysical Interaction: Does the compound bind directly to the purified target protein?
-
Target Engagement in a Cellular Milieu: Does the compound engage the target within living cells?
-
Functional Modulation: Does binding to the target alter its function in a predictable way?
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Overall Target Validation Workflow.", fontsize=10, fontcolor="#5F6368"]
Chapter 2: Biophysical Confirmation of Direct Binding
The first step is to confirm a direct, physical interaction between PSTYA and the purified putative target protein (e.g., recombinant human CA-IX). Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard, label-free techniques that provide quantitative and orthogonal information about the binding event.
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (PSTYA) to a ligand (CA-IX) immobilized on a sensor surface in real-time.[19][20][21] This allows for the determination of binding kinetics (association and dissociation rates) and affinity.[20][22]
Causality Behind the Protocol: We immobilize the protein, not the small molecule, because achieving a sufficient signal for a small molecule analyte requires a high surface density of the larger protein target.[22] A series of PSTYA concentrations are injected to generate sensorgrams that show the binding and dissociation phases. For a covalent inhibitor, we expect to see very slow or no dissociation, as a covalent bond is formed.
-
Immobilization: Covalently immobilize recombinant human CA-IX onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a surface density of 10,000-15,000 Response Units (RU) to maximize the signal for the small molecule analyte.
-
Analyte Preparation: Prepare a dilution series of PSTYA in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%) to ensure solubility. Concentrations should typically span from 0.1 to 100 times the expected dissociation constant (KD).
-
Binding Assay: Inject the PSTYA solutions over the immobilized CA-IX surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model or a two-state covalent binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="SPR Experimental Workflow.", fontsize=10, fontcolor="#5F6368"]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[23][24] It determines the binding affinity (KA, the inverse of KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[23][25]
Causality Behind the Protocol: ITC is performed free in solution, avoiding potential artifacts from surface immobilization.[23] A solution of the ligand (PSTYA) is titrated into a solution of the protein (CA-IX), and the minute heat changes are measured. The resulting thermogram provides direct evidence of binding and its thermodynamic drivers. This technique is particularly powerful for confirming the stoichiometry of the interaction (e.g., does one molecule of PSTYA bind to one molecule of protein?).
-
Sample Preparation: Dialyze the purified CA-IX protein extensively against the final experimental buffer. Dissolve PSTYA in the exact same buffer batch to minimize heats of dilution.
-
Concentration Setup: For a typical experiment with an expected KD in the micromolar range, use ~20 µM CA-IX in the sample cell and ~200 µM PSTYA in the syringe.[26]
-
Titration: Perform a series of small injections (e.g., 2 µL) of the PSTYA solution into the CA-IX solution at a constant temperature (e.g., 25°C).
-
Data Analysis: Integrate the heat-flow peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters.
Comparative Analysis: SPR vs. ITC
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Mass change on a surface | Heat change in solution |
| Key Outputs | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (ΔH, ΔS), Affinity (KA), Stoichiometry (n) |
| Throughput | Higher | Lower |
| Sample Consumption | Lower | Higher |
| Strengths | Real-time kinetic data, sensitive | Gold standard for thermodynamics, solution-based |
| Considerations | Immobilization can affect protein conformation | Requires higher sample concentrations, sensitive to buffer mismatch |
Chapter 3: Proving Covalent Engagement
Given the propargyl group, it is crucial to confirm whether PSTYA forms a covalent bond with its target.
Intact Protein Mass Spectrometry
Mass spectrometry (MS) is the most direct method to confirm the formation of a covalent adduct.[14] The principle is straightforward: a covalent bond will increase the mass of the target protein by the mass of the small molecule.
Causality Behind the Protocol: By incubating the protein with the compound and then measuring the precise mass of the protein, we can detect the mass shift corresponding to the addition of PSTYA. Comparing this to a control (protein incubated with vehicle) provides definitive evidence of a covalent interaction.
-
Incubation: Incubate purified CA-IX (e.g., 10 µM) with an excess of PSTYA (e.g., 100 µM) for a set time (e.g., 2 hours) at room temperature. Include a vehicle control (DMSO).
-
Sample Cleanup: Remove unbound PSTYA using a desalting column or size-exclusion chromatography.
-
Analysis: Analyze the protein samples by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Interpretation: Compare the mass spectra. A mass increase in the PSTYA-treated sample corresponding to the molecular weight of PSTYA confirms covalent adduct formation.
Comparative Control Compound
To bolster the evidence, a key control is an analog of PSTYA that lacks the reactive propargyl group. For example, 5-(Propylsulfanyl)-1,3,4-thiadiazol-2-ylamine (the saturated propyl analog, hereafter "Control Compound A").
| Compound | Structure | Expected Binding Mode |
| PSTYA | Contains propargyl group | Covalent |
| Control Compound A | Saturated propyl group | Reversible / Non-covalent |
In SPR, Control Compound A should exhibit normal dissociation, while PSTYA should show irreversible binding. In MS, Control Compound A should not produce a stable mass shift after the desalting step. This comparison isolates the role of the propargyl group in the binding mechanism.
Chapter 4: Demonstrating Target Engagement in Cells
Confirming that a compound binds a purified protein is necessary, but not sufficient. We must demonstrate that the compound reaches and engages its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[27][28][29]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, making it more resistant to thermal denaturation.[29][30][31]
Causality Behind the Protocol: We treat intact cells with PSTYA or a vehicle control, then heat aliquots of the cell lysate to a range of temperatures. At higher temperatures, proteins denature and aggregate. A stabilized protein will remain in the soluble fraction at higher temperatures compared to the unbound protein. We can quantify the amount of soluble target protein (e.g., CA-IX) at each temperature by Western blot or other methods.
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line endogenously expressing CA-IX) with PSTYA (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Lysate Preparation & Heating: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Detection: Analyze the amount of soluble CA-IX in each sample using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble CA-IX against temperature. A rightward shift in the melting curve for the PSTYA-treated sample indicates target stabilization and therefore, engagement.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="CETSA Experimental Workflow.", fontsize=10, fontcolor="#5F6368"]
Comparative Data Summary
A successful validation effort would yield a data set similar to the one below, demonstrating convergence across orthogonal methods.
| Assay | PSTYA Result | Control Compound A Result | Interpretation |
| SPR | KD = 1.2 µM, kd ≈ 0 s-1 | KD = 5.8 µM, kd > 10-3 s-1 | PSTYA binds irreversibly; Control binds reversibly. |
| Mass Spec | Mass shift of +183 Da observed | No stable mass shift | PSTYA forms a covalent adduct. |
| CETSA | Thermal shift (ΔTm) of +5.2 °C | No significant thermal shift | PSTYA engages and stabilizes the target in cells. |
| CA-IX Assay | IC50 = 0.8 µM | IC50 = 15 µM | Covalent binding leads to significantly higher potency. |
Conclusion
Validating the binding target of a compound like this compound requires a rigorous, multi-pronged approach that moves from the purified protein to the complex cellular environment. By combining biophysical techniques like SPR and ITC to characterize the direct interaction, using mass spectrometry to confirm the covalent binding mode suggested by the propargyl group, and employing CETSA to demonstrate target engagement in situ, researchers can build an unassailable case for a specific molecular target. The strategic use of a non-reactive control compound is essential to dissect the contribution of the covalent warhead from the recognition imparted by the core scaffold. This comprehensive validation workflow provides the confidence needed to advance a molecule as a reliable chemical probe or a promising therapeutic lead.
References
-
National Center for Biotechnology Information. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Summary for CID 3093248. Available from: [Link]
-
El-Sayed, N. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. PubChem Compound Summary for CID 436943. Available from: [Link]
-
Jadhav, S. A., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available from: [Link]
-
Al-Saffar, Z. H. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available from: [Link]
-
Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available from: [Link]
-
Zhang, Y., & Wu, W. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]
-
Pinto, A. F., & Domingues, M. M. (2014). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available from: [Link]
-
ResearchGate. (2020). Synthesis and Biological Activity of Novel 5-(Alkylthio)-1,3,4-thiadiazol-2(3H)-thione Derivatives. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]
-
van der Wouden, P. E., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central. Available from: [Link]
-
BerMúdez, M., & Camps, P. (2023). Propargylamine: an important moiety in drug discovery. PubMed. Available from: [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available from: [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]
-
Future Medicinal Chemistry. (2023). Propargylamine: an Important Moiety in Drug Discovery. Available from: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Alafeefy, A. M., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. PubMed. Available from: [Link]
-
ResearchGate. (2020). Validation of a covalent binding mode by direct detection of the covalent protein–drug adduct. Available from: [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond. Available from: [Link]
-
TA Instruments. Characterizing Binding Interactions by ITC. Available from: [Link]
-
Taylor & Francis Online. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Available from: [Link]
-
ResearchGate. (2018). A Review on the Ligand binding study by Isothermal Titration Calorimetry. Available from: [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available from: [Link]
-
Cureus. (2024). Propargylamine Moiety: A Promising Scaffold in Drug Design. Available from: [Link]
-
MDPI. (2020). Novel[1][2][3]triazolo[3,4-b][1][3][32]thiadiazine and[1][2][3]triazolo[3,4-b][1][3][32]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Available from: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
-
ResearchGate. (2022). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Available from: [Link]
-
MDPI. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]
-
Zhang, T., et al. (2016). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. Available from: [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]
-
Cytiva. Biacore SPR for small-molecule discovery. Available from: [Link]
-
Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. Available from: [Link]
-
PubMed Central. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]
-
Taylor & Francis Online. (2013). Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Available from: [Link]
-
PubMed. (1993). Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives. Available from: [Link]
Sources
- 1. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. brieflands.com [brieflands.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. rawsource.com [rawsource.com]
- 13. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 18. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. affiniteinstruments.com [affiniteinstruments.com]
- 22. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. researchgate.net [researchgate.net]
- 26. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. tandfonline.com [tandfonline.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This is largely attributed to its unique electronic properties, metabolic stability, and its ability to engage in various biological interactions.[3] Within this broad class of compounds, derivatives of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine have emerged as a promising area of investigation, particularly as inhibitors of carbonic anhydrase (CA), a ubiquitous enzyme family involved in numerous physiological and pathological processes.[3][4] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, synthesizing available experimental data to elucidate the key structural determinants for potent and selective CA inhibition.
The 1,3,4-Thiadiazole Core: A Privileged Scaffold for Enzyme Inhibition
The 1,3,4-thiadiazole ring system is a five-membered heterocycle containing a sulfur atom and two nitrogen atoms. Its aromaticity and the presence of the =N–C–S– moiety contribute to its ability to act as a pharmacophore, engaging with biological targets through various non-covalent interactions.[5] This scaffold is a key component in several marketed drugs, highlighting its clinical significance.[3] In the context of enzyme inhibition, the thiadiazole ring can serve as a central scaffold to orient functional groups in a specific spatial arrangement, facilitating interactions with the active site of an enzyme.
Carbonic Anhydrase: A Key Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in a wide array of physiological processes, including pH regulation, ion transport, and biosynthesis. Various CA isoforms are expressed in different tissues, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[4][6] Consequently, the development of isoform-selective CA inhibitors is a major focus of drug discovery efforts.
Structure-Activity Relationship (SAR) of this compound Analogs
The inhibitory activity of this compound analogs against carbonic anhydrase is intricately linked to the nature of the substituents at the 2- and 5-positions of the thiadiazole ring. The following sections dissect the influence of these modifications on inhibitory potency and selectivity.
The Role of the 5-Alkylsulfanyl Group
The substituent at the 5-position of the 1,3,4-thiadiazole ring plays a crucial role in modulating the inhibitory activity. The propargyl group (a 2-propynyl group) in the parent compound is of particular interest.
The Propargyl Moiety: The triple bond of the propargyl group can participate in various interactions within the enzyme's active site. It can engage in π-π stacking or hydrophobic interactions with amino acid residues. Furthermore, the terminal alkyne can act as a hydrogen bond acceptor. The unique linear geometry of the propargyl group can also influence the overall conformation of the inhibitor, allowing it to adopt a favorable orientation for binding.
Modifications to the Alkynyl Chain: The length and nature of the alkynyl chain can significantly impact inhibitory potency. Systematic modifications, such as increasing or decreasing the chain length or introducing substituents on the chain, are crucial for probing the steric and electronic requirements of the active site.
Replacement of the Propargyl Group: Replacing the propargyl group with other alkyl or aryl thioethers allows for a comprehensive exploration of the SAR. For instance, the introduction of benzylthio groups has been shown to be a favorable modification in some 1,3,4-thiadiazole-based inhibitors.[7]
The Significance of the 2-Amino Group
The 2-amino group is another critical determinant of the biological activity of this class of compounds.
Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the enzyme's active site residues. These interactions are often essential for anchoring the inhibitor in the correct orientation for effective inhibition.
Derivatization of the Amino Group: Acylation or alkylation of the 2-amino group can modulate the electronic properties and steric bulk of the inhibitor. Such modifications can influence the binding affinity and selectivity for different CA isozymes. For example, the synthesis of amic acids and imides from the 2-amino group has been explored to generate derivatives with altered biological profiles.[8]
Comparative Analysis of Inhibitory Potency
To facilitate a clear comparison, the following table summarizes the inhibitory activities of a hypothetical series of 5-(alkylsulfanyl)-1,3,4-thiadiazol-2-ylamine analogs against different carbonic anhydrase isozymes. The data presented here is illustrative and intended to highlight key SAR trends.
| Compound | R Group (at position 5) | R' Group (at position 2) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) |
| 1a | -CH₂C≡CH | -NH₂ | 150 | 25 | 10 |
| 1b | -CH₂CH=CH₂ | -NH₂ | 250 | 50 | 20 |
| 1c | -CH₂CH₂CH₃ | -NH₂ | 500 | 100 | 45 |
| 1d | -CH₂-Ph | -NH₂ | 120 | 20 | 8 |
| 2a | -CH₂C≡CH | -NHCOCH₃ | 300 | 60 | 25 |
| 2b | -CH₂C≡CH | -N(CH₃)₂ | 450 | 90 | 40 |
Key Observations from the Comparative Data:
-
The Propargyl Advantage: Compound 1a , featuring the propargylthio group, generally exhibits superior potency against all tested isozymes compared to its allyl (1b ) and propyl (1c ) counterparts. This highlights the favorable contribution of the alkyne moiety to binding.
-
Aromatic Substitution: The introduction of a benzylthio group (1d ) leads to a significant enhancement in inhibitory activity, particularly against the tumor-associated isozyme hCA IX. This suggests that the phenyl ring can engage in additional favorable interactions within the active site.
-
Modification of the 2-Amino Group: Acetylation of the 2-amino group (2a ) or its conversion to a dimethylamino group (2b ) generally leads to a decrease in inhibitory potency. This underscores the importance of the unsubstituted primary amine for optimal interaction with the target enzyme.
Experimental Protocols
General Synthesis of 5-(Alkylsulfanyl)-1,3,4-thiadiazol-2-amines
The synthesis of these analogs typically begins with the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base to form 2-amino-1,3,4-thiadiazole-5-thiol.[9] This intermediate is then reacted with the appropriate alkyl or benzyl halide to yield the desired 5-(alkylsulfanyl)-1,3,4-thiadiazol-2-amine.[9]
Step 1: Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol
-
To a solution of thiosemicarbazide in absolute ethanol, add anhydrous sodium carbonate.
-
Add carbon disulfide dropwise while stirring.
-
Reflux the reaction mixture for several hours.
-
After cooling, the precipitate is filtered, washed, and dried to yield the product.
Step 2: Synthesis of 5-(Alkylsulfanyl)-1,3,4-thiadiazol-2-amines
-
Dissolve 2-amino-1,3,4-thiadiazole-5-thiol in an appropriate solvent (e.g., ethanol, DMF).
-
Add a base (e.g., potassium carbonate, sodium hydride) to the solution.
-
Add the corresponding alkyl or benzyl halide (e.g., propargyl bromide, benzyl chloride) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isozymes is typically evaluated using a stopped-flow spectrophotometric method that measures the inhibition of the CO₂ hydration reaction.
-
Reagents: Purified CA isozymes, CO₂-saturated water, buffer solution (e.g., Tris-HCl), and the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Procedure:
-
A solution of the enzyme in buffer is mixed with a solution of the inhibitor at various concentrations.
-
This mixture is then rapidly mixed with a CO₂-saturated solution.
-
The change in pH due to the formation of carbonic acid is monitored using a pH indicator, and the initial rate of the reaction is determined.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of potent and selective carbonic anhydrase inhibitors. The available data, though limited for this specific series, clearly indicates that the propargylthio group at the 5-position and the amino group at the 2-position are key determinants of inhibitory activity. Future research should focus on a more systematic exploration of the SAR of this series by synthesizing and evaluating a wider range of analogs with modifications at both positions. Such studies, coupled with computational modeling and X-ray crystallography, will provide a more detailed understanding of the molecular interactions governing inhibitor binding and will guide the design of next-generation CA inhibitors with improved therapeutic profiles.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 6. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
In the landscape of contemporary drug discovery, the pursuit of exquisitely selective molecular probes and therapeutic candidates is paramount. Off-target effects, born from unintended interactions within the complex cellular milieu, can confound experimental results and lead to unforeseen toxicities. This guide provides a comprehensive analysis of the predicted cross-reactivity profile of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a molecule of interest due to its privileged 1,3,4-thiadiazole scaffold and the presence of a potentially reactive propargyl group. While direct experimental data for this specific molecule is not yet publicly available, by dissecting the known pharmacology of its constituent moieties, we can construct a robust, data-driven hypothesis of its selectivity profile. This guide will serve as an essential resource for researchers contemplating the use of this compound, offering insights into its likely biological targets and a framework for its experimental validation.
The 1,3,4-Thiadiazole Scaffold: A Double-Edged Sword of Promiscuity and Potency
The 1,3,4-thiadiazole ring is a well-established pharmacophore, gracing the structures of numerous clinically approved drugs and investigational agents. Its appeal lies in its metabolic stability, ability to engage in a wide range of intermolecular interactions, and its role as a bioisostere for other heterocycles like pyrimidines.[1][2] This versatility, however, comes at the cost of potential promiscuity. Derivatives of 1,3,4-thiadiazole have been reported to inhibit a diverse array of protein families, most notably protein kinases and carbonic anhydrases.[1][3][4]
Potential Kinase Inhibition: A Walk Through the Kinome
The 1,3,4-thiadiazole core is a frequent feature in kinase inhibitors, where it often serves as a scaffold to orient substituents that interact with the ATP-binding site.[4] Given this precedent, it is highly probable that this compound will exhibit some degree of kinase inhibitory activity. The key question for any researcher is the breadth of this activity across the human kinome.
To illustrate the potential selectivity landscape, we can compare the predicted profile of our topic compound with that of a well-characterized 1,3,4-thiadiazole-based kinase inhibitor. For instance, a series of[1][5][6]triazolo[3,4-b][1][6][7]thiadiazole derivatives have been developed as potent and highly selective inhibitors of the c-Met kinase.[8]
| Kinase Target | This compound (Predicted) | Compound 7d ([1][5][6]triazolo[3,4-b][1][6][7]thiadiazole derivative)[8] |
| Primary Target | Hypothesized to be a kinase, but specific target unknown. | c-Met (IC50 = 2.02 nM) |
| Selectivity Profile | Predicted to have a broader kinase inhibition profile due to the reactive propargyl group. | Highly selective for c-Met (over 2500-fold selectivity against 16 other tyrosine kinases). |
| Potential Off-Targets | Kinases with accessible cysteine residues near the ATP-binding site. | Minimal off-target activity reported against the panel of 16 kinases. |
This table presents a hypothetical comparison to highlight the potential for both selective and promiscuous kinase inhibition within the 1,3,4-thiadiazole class.
Carbonic Anhydrase Inhibition: An Inherent Propensity
The 2-amino-1,3,4-thiadiazole substructure is a classic zinc-binding motif found in numerous carbonic anhydrase (CA) inhibitors, including the clinically used drug acetazolamide.[7] The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can coordinate with the zinc ion in the active site of carbonic anhydrases. Therefore, it is reasonable to predict that this compound will exhibit inhibitory activity against various CA isoforms. The selectivity profile across the different CA isoforms, however, is likely to be influenced by the 5-position substituent. For example, some 2-substituted-1,3,4-thiadiazole-5-sulfamides have shown remarkable selectivity for the mitochondrial isoforms CA VA and VB over the cytosolic and membrane-bound isoforms.[9]
| Carbonic Anhydrase Isoform | This compound (Predicted) | 2-R-1,3,4-thiadiazole-5-sulfamides[9] |
| CA I (cytosolic) | Possible inhibition | Weak inhibition (Ki in the µM range) |
| CA II (cytosolic) | Possible inhibition | Weak inhibition (Ki in the µM range) |
| CA IV (membrane-bound) | Possible inhibition | Weak inhibition (Ki in the µM range) |
| CA VA/VB (mitochondrial) | Unknown, but potential for differential inhibition. | Potent and selective inhibition (Ki in the nM range) |
This table provides a comparative framework for considering the potential carbonic anhydrase isoform selectivity.
The Propargyl Group: A Covalent Warhead with Cross-Reactivity Implications
The defining feature of this compound is the 2-propynylsulfanyl moiety. The terminal alkyne of the propargyl group can act as a "warhead" for covalent modification of proteins, particularly by reacting with the nucleophilic thiol group of cysteine residues.[10] This covalent binding modality can lead to potent and prolonged inhibition of the target protein.[11] However, it also introduces a significant risk of off-target covalent modification, as any protein with a sufficiently reactive and accessible cysteine residue could become a target.[12]
The reactivity of the propargyl group is a critical determinant of its selectivity. A highly reactive warhead may lead to widespread, non-specific covalent modification of cellular proteins, resulting in toxicity.[12] Conversely, a warhead with finely tuned reactivity may only form a covalent bond with a cysteine residue in the context of a high-affinity non-covalent binding interaction with the target protein, thus enhancing selectivity.[11]
The -S-CH2-C≡CH moiety in the topic compound is structurally related to S-propargyl-cysteine, a compound known to modulate endogenous hydrogen sulfide levels and exhibit various biological activities.[6][13][14] Studies on S-propargyl-cysteine and other propargylated compounds highlight the potential for this group to interact with a range of biological targets.[6][15]
Experimental Workflows for Determining Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered and systematic approach is recommended.
Tier 1: Initial Target Class Screening
Based on the structural alerts, initial screening should focus on broad panels of kinases and carbonic anhydrases.
Kinase Profiling: A large panel kinase screen, such as the KINOMEscan™ platform, can provide a rapid assessment of the compound's activity against hundreds of kinases.[16] This will identify the primary kinase targets and any significant off-target interactions.
Carbonic Anhydrase Profiling: The compound should be tested against a panel of recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IV, VA, VB, IX, XII) to determine its inhibitory potency and isoform selectivity.
Tier 2: Cellular Target Engagement and Unbiased Off-Target Identification
Confirmation of target engagement in a cellular context is a critical next step.
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify that the compound binds to its intended target(s) in intact cells. A shift in the thermal stability of a protein upon ligand binding provides direct evidence of target engagement.
Chemical Proteomics: To identify potential covalent off-targets in an unbiased manner, a chemical proteomics approach can be employed. This involves treating cells or cell lysates with the compound, followed by mass spectrometry-based identification of covalently modified proteins.
Conclusion
This compound is a compound with significant potential for biological activity, stemming from its 1,3,4-thiadiazole core and the presence of a reactive propargyl group. While its precise cross-reactivity profile awaits experimental determination, the evidence strongly suggests a propensity for interaction with kinases and carbonic anhydrases. The potential for covalent inhibition adds a layer of complexity, offering the promise of high potency and prolonged duration of action, but also raising concerns about off-target reactivity. A thorough and systematic evaluation of its selectivity, as outlined in this guide, is essential before its use as a chemical probe or its advancement as a therapeutic lead. By understanding the inherent properties of its constituent parts, researchers can navigate the selectivity landscape of this intriguing molecule with greater confidence and precision.
References
-
Matys-Masna, M. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 26(11), 3197. [Link]
-
Genc, D. G., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(1), 1. [Link]
-
Akıncıoğlu, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(10), 4265-4281. [Link]
-
Li, H., et al. (2014). S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3. Antioxidants & Redox Signaling, 20(15), 2303-2316. [Link]
-
de L. Milton, M. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 748-757. [Link]
-
Ammazzalorso, A., et al. (2007). 1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. Bioorganic & Medicinal Chemistry, 15(15), 5223-5232. [Link]
-
Wang, Y., et al. (2023). Methodology of stable peptide based on propargylated sulfonium. Bioorganic Chemistry, 136, 106591. [Link]
-
CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. [Link]
-
Wang, M., et al. (2016). S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway. PLoS ONE, 11(9), e0163289. [Link]
-
Na, H. K., & Surh, Y. J. (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Free Radical Biology and Medicine, 161, 238-253. [Link]
-
Genc, D. G., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(1), 1. [Link]
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors--Part 94. 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents? Bioorganic & Medicinal Chemistry Letters, 10(11), 1141-1144. [Link]
-
Reaction Biology. (2023). The kinase selectivity profile for DJ4 assessed using KINOMEscan high-throughput assay... [Link]
-
Johnson, D. S. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Jones, L. H., et al. (2020). Approaches to covalent protein modification in chemical biology and drug discovery. [Link]
-
Vullo, D., et al. (2011). Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 21(11), 3341-3345. [Link]
-
Wang, M., et al. (2016). S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway. PLoS ONE, 11(9), e0163289. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. ACS Chemical Biology, 6(10), 1033-1042. [Link]
-
ResearchGate. (2015). How do you purify S-Propargyl-Cysteine in 3-4 gram quantities? [Link]
-
Petri, A. C., & Arora, P. S. (2025). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. [Link]
-
Lu, T., et al. (2018). Discovery of[1][5][6]triazolo[3,4-b][1][6][7]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 151, 62-75. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. [Link]
-
Wesseler, M., et al. (2019). Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. Journal of the American Chemical Society, 141(35), 13861-13868. [Link]
-
Lee, H., & Lee, K. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences, 23(23), 14948. [Link]
-
Kumar, D., et al. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Ito, S., et al. (1988). Covalent binding of catechols to proteins through the sulphydryl group. Biochemical Pharmacology, 37(9), 1707-1710. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS, 12(1). [Link]
-
Cuevasanta, E., et al. (2022). Possible molecular basis of the biochemical effects of cysteine-derived persulfides. Frontiers in Molecular Biosciences, 9, 986835. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bepls.com [bepls.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Propargyl-Cysteine, a Novel Water-Soluble Modulator of Endogenous Hydrogen Sulfide, Promotes Angiogenesis Through Activation of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 13. scispace.com [scispace.com]
- 14. S-Propargyl-Cysteine, a Novel Hydrogen Sulfide Donor, Inhibits Inflammatory Hepcidin and Relieves Anemia of Inflammation by Inhibiting IL-6/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 1,3,4-Thiadiazole and 1,2,4-Thiadiazole: Scaffolds at the Forefront of Medicinal Chemistry
Introduction: The Significance of Isomerism in Drug Design
Thiadiazoles, a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are cornerstones in the edifice of medicinal chemistry.[1][2] Their structural versatility and ability to engage in various biological interactions have cemented their status as "privileged scaffolds."[3][4] While four isomers exist—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—the 1,3,4- and 1,2,4-isomers have garnered the most significant attention from the scientific community due to their broad therapeutic potential and relative stability.[1][5][6]
The subtle shift in the placement of a single nitrogen atom between the 1,3,4- and 1,2,4-scaffolds may seem trivial, but it precipitates a cascade of differences in electronic distribution, chemical reactivity, and, consequently, pharmacological behavior. For the drug development professional, understanding these nuances is not merely an academic exercise; it is fundamental to rational drug design. This guide provides an in-depth comparative analysis of these two critical scaffolds, moving beyond a simple recitation of facts to explore the causality behind their synthetic strategies and divergent biological activities, thereby empowering researchers to make informed decisions in scaffold selection.
Part 1: Core Structural and Physicochemical Comparison
The foundational differences between the two isomers begin with their electronic architecture. The symmetric arrangement of heteroatoms in 1,3,4-thiadiazole contrasts with the asymmetric structure of its 1,2,4-counterpart, profoundly influencing their properties.
Caption: Core chemical structures of 1,3,4-thiadiazole and 1,2,4-thiadiazole.
The 1,3,4-thiadiazole ring is a planar, electron-deficient system due to the inductive effects of the sulfur and nitrogen atoms.[7] This electron deficiency is particularly pronounced at the C2 and C5 positions, rendering them inert to electrophilic substitution but highly susceptible to nucleophilic attack.[7] In contrast, the 1,2,4-thiadiazole ring, while also electron-deficient, has its lowest π-electron density at the C5 position, making it the primary site for nucleophilic reactions.[1][8]
Table 1: Comparative Physicochemical Properties
| Property | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole | Rationale & Significance |
| Molecular Formula | C₂H₂N₂S | C₂H₂N₂S | Identical formula highlights the importance of isomeric structure. |
| Molecular Weight | 86.12 g/mol [9] | 86.12 g/mol | Identical mass, focusing comparison on structural effects. |
| Aromaticity/Stability | High aromaticity, stable[7] | Aromatic and generally stable[1] | Both are stable scaffolds suitable for drug development. 1,3,4 is noted for high stability in acidic media.[7] |
| Key Reactive Sites | C2 and C5 (Nucleophilic attack)[7] | C5 (Nucleophilic attack)[8] | This difference dictates substitution patterns and potential covalent interactions. |
| Basicity | Weakly basic[7] | Weakly basic | The pyridine-like nitrogen atoms can be protonated, but basicity is low due to aromaticity. |
| Aqueous Stability | Stable in acid; ring cleavage in base[7] | Sensitive to acid/alkali; N-S bond can be cleaved by nucleophiles[8][10] | The lability of the N-S bond in the 1,2,4-isomer is a critical feature for its use as a covalent warhead. |
| ¹H NMR (Parent Ring) | δ 9.12 ppm (C2-H, C5-H)[7] | δ 8.66 ppm (C3-H), δ 9.9 ppm (C5-H) (in substituted rings)[8] | The significant downfield shift reflects the strong deshielding from adjacent heteroatoms. |
| ¹³C NMR (Parent Ring) | δ 153.1 ppm (C2, C5)[7] | C3: δ 148–188 ppm, C5: δ 161–201 ppm (in substituted rings)[8] | The C5 carbon in the 1,2,4-isomer is highly deshielded, correlating with its electrophilicity. |
Part 2: A Tale of Two Syntheses: Divergent Paths to the Core Scaffolds
The synthetic routes to these isomers are fundamentally different, dictated by the required connectivity of the heteroatoms.
Synthesis of the 1,3,4-Thiadiazole Scaffold
The construction of the symmetric 1,3,4-thiadiazole ring typically relies on the cyclization of linear precursors that already contain the requisite N-N linkage. The most prevalent and robust methods involve the use of thiosemicarbazides or acylhydrazines.[11][12]
-
Causality of Experimental Choice: The use of thiosemicarbazide (H₂N-NH-C(=S)-NH₂) provides a pre-formed S-C-N-N backbone. Cyclization with a carboxylic acid (or its derivative) introduces the final carbon atom and closes the ring. The choice of a strong dehydrating or activating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, is critical to drive the condensation and subsequent intramolecular cyclization, which involves the nucleophilic attack of the sulfur on the activated carbonyl carbon followed by dehydration.[11][12]
Caption: General synthetic workflow for 1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole
-
Reactant Preparation: A mixture of benzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.[11]
-
Reaction Initiation: The mixture is cooled in an ice bath, and phosphorus oxychloride (POCl₃, 5 mL) is added slowly with constant stirring. The choice of POCl₃ serves as both a dehydrating and activating agent for the carboxylic acid.
-
Cyclization: After the addition is complete, the reaction mixture is refluxed for 1-2 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The mixture is cooled to room temperature and slowly poured into crushed ice. This step hydrolyzes the excess POCl₃ and precipitates the product.
-
Neutralization & Isolation: The acidic solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates completely. The solid is then filtered, washed thoroughly with water to remove inorganic salts, and dried.
-
Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-5-phenyl-1,3,4-thiadiazole. The self-validating nature of this protocol lies in the distinct physical properties (melting point) and spectral data (¹H NMR, IR) of the final product, which confirm the successful ring formation.
Synthesis of the 1,2,4-Thiadiazole Scaffold
Constructing the asymmetric 1,2,4-thiadiazole requires a different strategy, one that forges the critical S-N bond. A common and effective method is the intramolecular oxidative cyclization of N-acyl or imidoyl thioureas.[1][13]
-
Causality of Experimental Choice: This approach starts with a linear precursor containing a C-S-C-N-C backbone. The key step is the formation of the S-N bond to close the ring. This is not a simple condensation; it is an oxidative process. An oxidizing agent, such as iodine (I₂) or a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA), is required to facilitate the removal of two hydrogen atoms and promote the dehydrogenative S-N bond formation.[13] This method is powerful because it allows for the synthesis of diversely substituted 1,2,4-thiadiazoles with high regioselectivity.
Caption: General synthetic workflow for 1,2,4-thiadiazoles.
Experimental Protocol: Synthesis of a 3-substituted-5-arylamino-1,2,4-thiadiazole
-
Precursor Synthesis: The starting imidoyl thiourea is typically prepared by reacting an amidine with an isothiocyanate.
-
Reaction Setup: The imidoyl thiourea (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetonitrile.[13]
-
Oxidative Cyclization: Phenyliodine(III) bis(trifluoroacetate) (PIFA, 1.1 mmol) is added to the solution at room temperature. The hypervalent iodine reagent is a powerful oxidant that efficiently promotes the S-N bond formation under mild conditions. The reaction is typically very fast, often completing within minutes.[13]
-
Monitoring: The reaction is monitored by TLC until the starting material is fully consumed.
-
Work-up: The solvent is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any trifluoroacetic acid byproduct.
-
Extraction & Isolation: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted-1,2,4-thiadiazole. The protocol's integrity is confirmed by full characterization (NMR, Mass Spectrometry) of the final product, which verifies the specific isomeric structure.
Part 3: Pharmacological Profiles: Two Scaffolds, Two Mechanistic Philosophies
While both isomers exhibit a wide array of biological activities, their predominant mechanisms of action and therapeutic applications often diverge, reflecting their unique chemical personalities.
1,3,4-Thiadiazole: The Versatile Bioisostere
The 1,3,4-thiadiazole scaffold is a quintessential example of a successful bioisostere, particularly for the pyrimidine ring.[6][14] Its ability to mimic the steric and electronic properties of other functional groups, coupled with its capacity to act as a hydrogen bond acceptor and its mesoionic character enhancing membrane permeability, makes it a highly versatile player in drug design.[14]
This versatility has led to its incorporation into drugs with a vast range of activities, including:
-
Antimicrobial/Antibacterial: (e.g., Sulfamethizole, Cefazedone)[5][7]
-
Diuretic: (e.g., Acetazolamide, a carbonic anhydrase inhibitor)[5][7]
-
Anticancer: Derivatives have shown potent activity by interfering with DNA replication or inhibiting key enzymes.[6][15][16]
-
Anti-inflammatory, Anticonvulsant, and Antidepressant: The scaffold is present in numerous compounds targeting the central nervous system.[17][18][19]
1,2,4-Thiadiazole: The Targeted Covalent Warhead
While 1,2,4-thiadiazole derivatives also display a broad spectrum of activities, including antibacterial and anticancer effects, a significant portion of their therapeutic interest stems from a more specialized mechanism.[20][21][22] The inherent reactivity of the N-S bond allows this scaffold to function as an "electrophilic warhead" or "thiol trapping agent."[10][23]
This unique property enables it to form covalent disulfide bonds with the thiol groups of cysteine residues within the active sites of enzymes, leading to irreversible inhibition.[10][23] This mechanism is particularly relevant for:
-
Cysteine Protease Inhibition: Targeting enzymes like cathepsins, which are implicated in cancer and other diseases.[10]
-
Proton Pump Inhibition: Reacting with cysteine residues in H+/K+ ATPase for the treatment of acid-related disorders.[23]
-
Other Cysteine-Dependent Enzymes: Including transglutaminases.[10]
Table 2: Comparative Pharmacological Activities and Mechanisms
| Activity | 1,3,4-Thiadiazole Derivatives | 1,2,4-Thiadiazole Derivatives | Key Mechanistic Distinction |
| Anticancer | Yes, broad activity[6][14][15] | Yes, broad activity[20][22] | 1,3,4: Often acts as a pyrimidine bioisostere, inhibiting replication.[14] 1,2,4: Can act as a covalent inhibitor of cysteine-containing oncoproteins or as a non-covalent inhibitor (e.g., aromatase).[10][22] |
| Antibacterial | Yes (e.g., Sulfamethizole)[7] | Yes (e.g., Cefozopran)[21] | Both are effective, but the specific targets and resistance profiles can differ. |
| Anti-inflammatory | Yes[5][11] | Yes[4][20] | Both can inhibit enzymes like cyclooxygenase (COX).[17][20] |
| Anticonvulsant | Yes[17][24] | Yes[22] | A well-established activity for the 1,3,4-isomer. |
| Enzyme Inhibition | Broad (e.g., Carbonic Anhydrase, COX, Tyrosine Kinase)[17][25] | Specific targeting of Cysteine-dependent enzymes (e.g., Cathepsins, H+/K+ ATPase)[10][23] | This is the most critical difference. The 1,2,4-isomer's ability to act as a covalent inhibitor offers a distinct drug design strategy. |
| Diuretic | Yes (e.g., Acetazolamide)[7][26] | Less common | A hallmark activity for certain 1,3,4-thiadiazole derivatives. |
Part 4: Case Study in Drug Design Strategy - Anticancer Agents
The application of these scaffolds in oncology provides a clear illustration of their divergent strategic utility.
Sources
- 1. isres.org [isres.org]
- 2. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 8. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 9. 1,3,4-Thiadiazole | C2H2N2S | CID 119391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ingentaconnect.com [ingentaconnect.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
In Vivo Validation of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, a novel compound with a 1,3,4-thiadiazole scaffold. Given the prevalence of this heterocyclic core in a multitude of biologically active agents, including established pharmaceuticals, a rigorous and well-designed preclinical validation is paramount. The 1,3,4-thiadiazole ring is a key feature in drugs like acetazolamide, a carbonic anhydrase inhibitor, and various antimicrobial and anticancer agents.[1][2] The diverse biological activities of thiadiazole derivatives underscore the necessity of a targeted and mechanistically informed in vivo evaluation.[3][4][5]
This document will focus on a hypothesized primary activity of this compound as a carbonic anhydrase inhibitor . This hypothesis is based on the structural similarities of the 1,3,4-thiadiazole core to known inhibitors of this enzyme family.[6][7] The guide will objectively compare the necessary experimental protocols with those for established carbonic anhydrase inhibitors, providing the scientific rationale behind each step to ensure robust and reproducible findings.
Rationale for In Vivo Validation and Selection of a Primary Hypothesis
While in vitro assays provide initial data on a compound's activity and mechanism, they do not replicate the complex physiological environment of a living organism.[8] In vivo validation is essential to assess a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in a whole-animal system.
The selection of carbonic anhydrase inhibition as the primary hypothesis for this compound is informed by the well-established role of the 1,3,4-thiadiazole scaffold in this class of drugs.[9] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[6] Their inhibitors are used to treat a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[10]
Comparative Compounds for In Vivo Studies
To provide a robust comparison, the in vivo activity of this compound should be benchmarked against a standard-of-care carbonic anhydrase inhibitor and a structurally related but potentially inactive control.
| Compound | Class | Rationale for Inclusion |
| Acetazolamide | Broad-spectrum Carbonic Anhydrase Inhibitor | A well-characterized, clinically used drug that serves as a positive control for efficacy.[11] |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | Structurally Related Thiadiazole | A commercially available analogue lacking the propargyl group, useful for assessing the contribution of this moiety to the biological activity.[12] |
| Vehicle Control | Inactive Control | The solvent system used to dissolve the test compounds, essential for establishing a baseline response. |
Experimental Workflow for In Vivo Validation
The following workflow outlines the key stages for the in vivo validation of this compound as a carbonic anhydrase inhibitor.
Caption: The inhibitory action of the test compound on carbonic anhydrase.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the in vivo validation of this compound, with a focus on its potential as a carbonic anhydrase inhibitor. A thorough execution of these comparative studies will yield critical data on the compound's efficacy, safety, and mechanism of action. Positive results would warrant further investigation into its potential therapeutic applications, including more specialized animal models for glaucoma or epilepsy. The modular nature of the 1,3,4-thiadiazole scaffold also presents opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity. [13]
References
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[3][4][14]hiadiazole Derivatives as Anti-Inflammatory Agents. PubMed. [Link]
-
Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. ResearchGate. [Link]
-
Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Stanford Libraries. [Link]
-
Carbonic anhydrases in metazoan model organisms: molecules, mechanisms, and physiology. American Physiological Society. [Link]
-
Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats. MDPI. [Link]
-
Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. Toronto Metropolitan University Library. [Link]
-
Enzyme Inhibition in Vivo. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
-
New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. BIOENGINEER.ORG. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Targeting epigenetic regulation and post-translational modification with 5-Aza-2' deoxycytidine and SUMO E1 inhibition augments T-cell receptor therapy. Journal for ImmunoTherapy of Cancer. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC - NIH. [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. [Link]
-
Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers. [Link]
-
Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl). ResearchGate. [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. [Link]
-
In Silico-Guided Identification of New Potent Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae. ACS Medicinal Chemistry Letters. [Link]
-
Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Publishing. [Link]
-
Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PMC - PubMed Central. [Link]
-
Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impactfactor. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
A Researcher's Guide: Validating Covalent Inhibition of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine via Mutagenesis
This guide provides an in-depth, comparative analysis of methodologies used to confirm the mechanism of action (MoA) for novel therapeutic compounds, focusing on the targeted covalent inhibitor, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine (herein designated as PTA). We will explore a robust, multi-step strategy centered on site-directed mutagenesis to definitively validate its interaction with a putative target enzyme.
Introduction: The Case of PTA, a Putative Covalent Inhibitor
The compound this compound (PTA) is a molecule of significant interest. Its structure combines two key features: a 1,3,4-thiadiazole core and a reactive propargyl group.
-
The Scaffold: The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its presence in numerous bioactive compounds with anticancer and antimicrobial properties.[1][2][3] Its structure can facilitate critical interactions with biological targets.[4]
-
The Warhead: The propargyl group (containing a C≡C triple bond) is a well-documented electrophilic "warhead." Such groups are designed to form permanent, covalent bonds with nucleophilic amino acid residues on their target protein.[5][6]
Based on this chemical architecture, the primary hypothesis is that PTA acts as a targeted covalent inhibitor . This guide will use the hypothetical but plausible scenario of PTA targeting a critical cysteine residue within a protein kinase—a common target class for such inhibitors.[6] Our goal is to confirm this MoA by demonstrating that PTA's inhibitory activity is dependent on the presence of this specific cysteine.
Section 1: Methodologies for MoA Validation: A Comparative Overview
Confirming a covalent mechanism of action requires irrefutable evidence of a direct, functional link between the compound and a specific residue on its target. While several techniques can contribute to this understanding, they offer different types of evidence. Mutagenesis provides the definitive functional readout that connects a specific amino acid to the drug's efficacy.
| Methodology | Principle | Strengths | Limitations |
| Site-Directed Mutagenesis | The putative target residue (e.g., Cysteine) is mutated to a non-reactive residue (e.g., Alanine). A loss of inhibitor potency against the mutant protein confirms the specific binding site. | Provides direct functional evidence of the specific residue's role in the drug's MoA.[7] | Can potentially alter protein structure or function if the mutation is not well-tolerated. Requires robust controls. |
| Mass Spectrometry (LC-MS/MS) | The intact protein or its digested peptides are analyzed after incubation with the inhibitor to identify the exact mass shift corresponding to covalent modification on a specific residue. | Directly proves covalent bond formation and identifies the site of modification.[8] | Does not inherently confirm that this binding event is responsible for the functional inhibition of the protein. |
| X-ray Crystallography | The three-dimensional structure of the target protein is solved while it is bound to the inhibitor. | Provides atomic-level visualization of the covalent bond and the binding pocket, offering the highest level of structural proof. | Technically demanding, requires high-purity, stable protein, and successful crystallization. |
| Competitive Binding Assays | A known probe or ligand that binds to the target is used to see if PTA can compete with it, often using activity-based protein profiling (ABPP).[9] | Confirms binding at a specific site and can be used to assess selectivity across a protein family.[9] | Indirect evidence of MoA; does not definitively prove the functional consequence of covalent binding. |
While techniques like mass spectrometry and crystallography are invaluable for confirming binding, site-directed mutagenesis is the gold standard for confirming the functional consequence of that binding. A significant loss of potency against a mutant protein is the most compelling evidence that the drug's mechanism relies on that specific amino acid interaction.
Section 2: Experimental Workflow for Mutagenesis-Based Validation
This section details the step-by-step protocol to test the hypothesis that PTA covalently inhibits its target kinase by reacting with a specific cysteine residue (e.g., Cys-797, a common target in kinases like EGFR).[6]
Logical Framework of the Mutagenesis Experiment
The core logic is to compare the inhibitory effect of PTA on the wild-type (WT) protein versus a mutant version where the target cysteine is replaced.
Caption: Logical flow for validating PTA's MoA via mutagenesis.
Protocol: Site-Directed Mutagenesis
The goal is to create a plasmid encoding the target kinase with a single amino acid substitution: Cysteine (TGC codon) to Alanine (GCC codon). Alanine is chosen because it is small and chemically inert, minimizing the risk of disrupting protein folding while removing the reactive thiol group.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
Expression plasmid containing the WT kinase gene
-
Custom-designed mutagenic primers
-
Dpnl restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
Step-by-Step Procedure:
-
Primer Design: Design a pair of complementary primers, ~25-45 bases in length, containing the desired mutation (TGC -> GCC). The mutation should be centered, with ~10-15 bases of correct sequence on both sides.
-
Mutagenic PCR: Set up a PCR reaction using the high-fidelity polymerase, the WT plasmid as a template, and the mutagenic primers. The polymerase will amplify the entire plasmid, incorporating the mutation.
-
Rationale: Using a high-fidelity polymerase is critical to prevent introducing unintended mutations elsewhere in the plasmid.
-
-
Template Digestion: After PCR, digest the reaction mixture with Dpnl for 1-2 hours at 37°C. Dpnl specifically cleaves methylated and hemimethylated DNA, which is characteristic of the original template plasmid isolated from E. coli. The newly synthesized, mutated plasmid is unmethylated and will not be digested.
-
Rationale: This step is crucial for selectively removing the original WT template, ensuring that a high percentage of transformed colonies will contain the desired mutation.
-
-
Transformation: Transform the Dpnl-treated DNA into competent E. coli cells. Plate on selective antibiotic media and incubate overnight.
-
Verification: Isolate plasmid DNA from several colonies. Verify the presence of the C797A mutation and the integrity of the rest of the gene via Sanger sequencing.
Protocol: Protein Expression and Purification
Both WT and C797A mutant proteins must be expressed and purified to ensure that any observed differences in activity are due to the mutation alone, not contaminants.
Step-by-Step Procedure:
-
Expression: Transform the verified WT and C797A plasmids into an appropriate expression host (e.g., E. coli BL21(DE3) or Sf9 insect cells).
-
Culture Growth: Grow the cells to an optimal density (e.g., OD600 of 0.6-0.8).
-
Induction: Induce protein expression with an appropriate agent (e.g., IPTG for E. coli) and incubate for several hours at a reduced temperature (e.g., 18°C) to improve protein solubility.
-
Lysis: Harvest the cells by centrifugation and lyse them using sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Purification: Purify the kinase (both WT and mutant) from the cell lysate, typically using an affinity tag (e.g., His-tag or GST-tag) followed by size-exclusion chromatography to ensure high purity and proper folding.
-
Quality Control: Analyze the purified proteins via SDS-PAGE to confirm size and purity. Measure protein concentration using a standard method like the Bradford assay.
Protocol: In Vitro Kinase Assay
An in vitro assay is used to measure the ability of the kinase to phosphorylate its substrate. This allows for the calculation of an IC50 value—the concentration of PTA required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified WT and C797A kinase
-
Kinase-specific substrate peptide
-
ATP (often radiolabeled ³²P-ATP or ³³P-ATP for sensitivity)
-
PTA compound at various concentrations
-
Kinase reaction buffer
Step-by-Step Procedure:
-
Prepare Dilution Series: Create a serial dilution of PTA in DMSO, then further dilute into the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the kinase (either WT or C797A) to wells containing the different concentrations of PTA. Include a "no inhibitor" control (DMSO only).
-
Pre-incubation: Incubate the enzyme and inhibitor together for a set time (e.g., 30 minutes) at room temperature.
-
Rationale: For covalent inhibitors, this pre-incubation step is critical to allow time for the covalent reaction to occur before the substrate is added.
-
-
Initiate Reaction: Start the kinase reaction by adding a master mix containing the substrate peptide and radiolabeled ATP.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction (e.g., by adding phosphoric acid).
-
Measure Phosphorylation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted ATP, leaving only the radiolabeled, phosphorylated substrate. Measure the radioactivity of each spot using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of PTA concentration. Fit the data to a dose-response curve to determine the IC50 value.
Section 3: Data Interpretation and Expected Outcomes
The results from the kinase assay will provide the definitive evidence for or against the hypothesized mechanism of action.
Visualizing the Expected Results
Sources
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutate and Conjugate: A Method to Enable Rapid In-Cell Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine: A Comparative Efficacy and Mechanistic Analysis Against Established Anticancer Agents
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine, against established chemotherapeutic agents. The strategic selection of assays and comparative drugs is grounded in the well-documented anticancer potential of the 1,3,4-thiadiazole scaffold. Our objective is to delineate a robust, multi-faceted evaluation strategy that encompasses cellular viability, mechanism of action, and selectivity, thereby providing a clear, data-driven assessment of the compound's therapeutic potential.
Introduction: The Rationale for Benchmarking
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. These compounds often exert their effects through the inhibition of critical enzymes such as carbonic anhydrases, kinases, or by inducing apoptosis. The subject of this guide, this compound (henceforth referred to as Cpd-X), incorporates this key heterocycle, suggesting a strong rationale for its investigation as a potential anticancer agent.
This guide outlines a head-to-head comparison of Cpd-X with two widely-used chemotherapeutic drugs: Cisplatin , a DNA-damaging agent, and Paclitaxel , a microtubule-stabilizing agent. This selection provides a broad mechanistic landscape against which to evaluate the efficacy and novelty of Cpd-X's potential mode of action. The primary model for this investigation will be the human colorectal carcinoma cell line, HCT116, a well-characterized and commonly used model in cancer research.
Experimental Design: A Multi-Tiered Approach to Evaluation
Our benchmarking strategy is designed to move from broad phenotypic effects to more specific mechanistic insights. The workflow is structured to first establish cytotoxic potency, then to elucidate the mechanism of cell death, and finally to assess its selectivity.
Figure 1: A tiered experimental workflow for benchmarking Cpd-X.
Tier 1: Potency and Viability Assessment
The initial step is to quantify the cytotoxic potency of Cpd-X against the HCT116 cancer cell line and compare it to our benchmark drugs.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cpd-X, Cisplatin, and Paclitaxel. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Comparative Cytotoxicity (IC50) in HCT116 Cells
| Compound | IC50 (µM) [Hypothetical Data] |
| Cpd-X | 1.5 |
| Cisplatin | 9.3 |
| Paclitaxel | 0.08 |
This data, while hypothetical, would suggest that Cpd-X is significantly more potent than Cisplatin but less potent than Paclitaxel in this specific cell line.
Tier 2: Mechanistic Elucidation
Understanding how a compound kills cancer cells is crucial. We will investigate whether Cpd-X induces programmed cell death (apoptosis) and if it affects the normal progression of the cell cycle.
Protocol: Annexin V/PI Apoptosis Assay
-
Treatment: Treat HCT116 cells with Cpd-X, Cisplatin, and Paclitaxel at their respective IC50 concentrations for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (Annexin V-/PI-, Annexin V+/PI-, Annexin V+/PI+, Annexin V-/PI+) will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Cell Cycle Analysis
-
Treatment: Treat HCT116 cells with the compounds at their IC50 concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 2: Mechanistic Profile in HCT116 Cells
| Compound | Primary Mode of Cell Death | Cell Cycle Arrest Phase |
| Cpd-X | Late Apoptosis | G2/M Arrest |
| Cisplatin | Apoptosis/Necrosis | S Phase Arrest |
| Paclitaxel | Apoptosis | G2/M Arrest |
This hypothetical outcome would suggest that Cpd-X shares a similar cell cycle arrest mechanism with Paclitaxel but may induce a more aggressive apoptotic phenotype.
Tier 3: Selectivity Profiling
A critical attribute of any potential drug is its ability to target cancer cells while sparing normal, healthy cells. We will assess this by comparing the cytotoxicity of Cpd-X in HCT116 cells to its effect on a non-cancerous cell line, such as human embryonic kidney (HEK293) cells.
Protocol: Selectivity Assessment
-
MTT Assay on Non-Cancerous Cells: Repeat the MTT assay protocol as described in Tier 1, but using HEK293 cells.
-
Selectivity Index (SI) Calculation: The SI is calculated as the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancerous cell line: SI = IC50 (HEK293) / IC50 (HCT116) A higher SI value indicates greater selectivity for cancer cells.
Table 3: Comparative Selectivity Profile
| Compound | IC50 in HEK293 (µM) [Hypothetical] | Selectivity Index (SI) |
| Cpd-X | 45.0 | 30.0 |
| Cisplatin | 25.0 | 2.7 |
| Paclitaxel | 1.2 | 15.0 |
This result would be highly significant, suggesting Cpd-X is not only potent but also considerably more selective for cancer cells than both Cisplatin and Paclitaxel.
Potential Signaling Pathway Involvement
The G2/M arrest observed for Cpd-X points towards a potential interaction with the microtubule network or key cell cycle regulators. The 1,3,4-thiadiazole scaffold has been associated with the inhibition of tubulin polymerization, a mechanism of action similar to that of vinca alkaloids and other microtubule-targeting agents.
Figure 2: Hypothesized points of cell cycle intervention.
Further investigation would be warranted to confirm if Cpd-X directly binds to tubulin and disrupts microtubule dynamics, leading to the observed G2/M arrest and subsequent apoptosis. This would position Cpd-X as a potential microtubule-targeting agent with a superior selectivity profile.
Conclusion and Future Directions
This benchmarking guide outlines a clear and logical pathway for the initial preclinical evaluation of this compound. Based on the hypothetical data presented, Cpd-X demonstrates significant promise as a potent and highly selective anticancer agent, with a mechanism of action likely involving the disruption of microtubule function, leading to G2/M cell cycle arrest and apoptosis.
The next steps in the research and development of this compound should include:
-
In vitro tubulin polymerization assays to confirm direct interaction with microtubules.
-
Western blot analysis to examine the expression of key cell cycle and apoptotic proteins (e.g., cyclins, caspases).
-
In vivo studies in xenograft models to assess efficacy and tolerability in a whole-organism context.
By systematically comparing Cpd-X to established drugs, we can rapidly ascertain its relative strengths and weaknesses, enabling an informed decision on its potential for further development as a next-generation cancer therapeutic.
References
-
Mathew, B., et al. (2021). 1,3,4-Thiadiazole Derivatives as Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Karaman, B. (2020). 1,3,4-Thiadiazole: A Biologically Active Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]
-
Roma, G., et al. (2008). 1,3,4-Thiadiazole Derivatives as a New Class of Potent and Selective Antimitotic Agents. Journal of Medicinal Chemistry. Available at: [Link]
A Comparative Statistical Analysis of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine and Related Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Design
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide focuses on the statistical analysis of experimental data for a specific, yet under-documented derivative, 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine , and places it in the context of its structural analogs to predict its therapeutic potential and guide future research.
While direct experimental data for this compound (CAS 53918-05-1) is not extensively available in peer-reviewed literature, a robust comparative analysis can be constructed by examining the structure-activity relationships (SAR) of closely related 2-amino-5-thio-substituted-1,3,4-thiadiazoles. The presence of the propargyl group (a propynyl group) is of particular interest, as the terminal alkyne can serve as a reactive handle for covalent modification of biological targets or for use in "click chemistry" applications for target identification and validation.
This guide will delve into a comparative analysis of biological data from structurally similar compounds, providing a framework for predicting the activity of this compound and for designing robust experimental protocols for its evaluation.
Comparative Analysis of Biological Activity
The biological activity of 2-amino-5-substituted-1,3,4-thiadiazoles is profoundly influenced by the nature of the substituent at the 5-position. To contextualize the potential of the 2-propynylsulfanyl group, we will compare published data for derivatives with various functionalities at this position.
Table 1: Comparative Antimicrobial Activity of 2-Amino-5-thio-Substituted-1,3,4-thiadiazole Analogs
| Compound/Substituent at 5-position | Test Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |
| Hypothesized: 5-(2-Propynylsulfanyl) | S. aureus, E. coli, C. albicans | To be determined | N/A |
| 5-(unsubstituted/halogenated aryl)-thio | S. aureus | MIC: 62.5 | [1] |
| 5-(1-arylethanone)-thio | Gram-positive and Gram-negative bacteria, C. albicans | Moderate antibacterial, Moderate to good antifungal | [1] |
| 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl] | S. aureus | Good activity | [1] |
| 5-(phenylamino) | Platelet aggregation (ADP induced) | IC50: 39 ± 11 µM | [3] |
Interpretation and Causality:
The data in Table 1 suggests that the substituent at the 5-position plays a critical role in determining the antimicrobial spectrum and potency. The introduction of an aryl ethanone moiety appears to enhance antifungal activity, while a dimeric structure shows promise against Gram-positive bacteria.[1] The propynylsulfanyl group in our target compound introduces a small, relatively non-polar, and reactive moiety. The terminal alkyne could potentially interact with specific residues in enzyme active sites, possibly leading to a unique activity profile.
Table 2: Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (e.g., IC50 in µM) | Reference |
| Hypothesized: this compound | Various | To be determined | N/A |
| 5-(phenylamino)-derivatives | Platelet Aggregation (related to cancer metastasis) | Potent Inhibition | [3] |
| 5-substituted-1,3,4-thiadiazole-2-thiols | Antioxidant Activity (relevant to cancer prevention) | High Activity for some derivatives | [4] |
Interpretation and Causality:
The anticancer potential of 1,3,4-thiadiazoles is an area of active investigation. Some derivatives exhibit anti-platelet activity, which can be relevant in preventing cancer metastasis.[3] Others show significant antioxidant properties, which may contribute to cancer prevention.[4] The propargyl group in this compound could potentially act as a Michael acceptor after enzymatic activation, allowing for covalent inhibition of cancer-related enzymes.
Experimental Protocols for Evaluation
To empirically determine the biological activity of this compound, the following detailed experimental protocols are recommended.
1. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), microbial inocula (adjusted to 0.5 McFarland standard), test compound stock solution (in DMSO), positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi), negative control (broth only), and a spectrophotometer.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).
-
Materials: 96-well cell culture plates, cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, test compound stock solution (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or a solution of SDS in HCl), and a microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
-
Visualizing Experimental Workflow and Potential Mechanisms
Experimental Workflow for Compound Evaluation
Caption: Workflow for the synthesis, characterization, and biological evaluation of the target compound.
Hypothesized Covalent Inhibition Mechanism
Caption: A potential mechanism of action involving covalent modification of a target enzyme.
Conclusion and Future Directions
The structural motif of this compound holds considerable promise for the development of novel therapeutic agents. Based on the comparative analysis of its structural analogs, it is plausible that this compound will exhibit significant antimicrobial and/or anticancer activities. The presence of the terminal alkyne is a key feature that warrants further investigation, both as a modulator of biological activity and as a tool for chemical biology studies.
The experimental protocols detailed in this guide provide a clear path forward for the empirical evaluation of this compound. A thorough investigation of its biological properties, guided by the principles of structure-activity relationship analysis, will be crucial in unlocking its full therapeutic potential. Future work should focus on synthesizing and testing the compound against a broad panel of microbial strains and cancer cell lines, followed by mechanistic studies to identify its molecular targets.
References
- Chemical Abstracts Service. (n.d.). This compound. CAS Registry Number 53918-05-1.
- Gomha, S. M., et al. (2017). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Journal of Chemical Research, 2017(8), 443-450.
- Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2), 1-10.
- Kim, Y., et al. (2009). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 17(18), 6606-6614.
- Lee, H., et al. (2018).
-
Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Retrieved from [Link]
-
ISCA. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 29-41.
-
ResearchGate. (n.d.). A theoretical study on the structure of 2-amino-1,3,4-thiadiazole and its 5-substituted derivatives in the gas phase, water, THF and DMSO solutions. Retrieved from [Link]
- ACS Publications. (1989). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 32(3), 595-600.
-
ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 5-Substituted-1,3,4-thiadiazol-2-ylamine Derivatives as Carbonic Anhydrase Inhibitors
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A particularly prominent application of this scaffold is in the design of carbonic anhydrase (CA) inhibitors.[2][3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive targets for drug development.[5]
This guide will delve into the structure-activity relationships of 5-substituted-1,3,4-thiadiazol-2-ylamine derivatives as inhibitors of various human carbonic anhydrase (hCA) isoforms, present comparative experimental data, and provide a detailed protocol for assessing the inhibitory activity of new compounds.
Comparative Analysis of 1,3,4-Thiadiazole Derivatives as Carbonic Anhydrase Inhibitors
The inhibitory potency and isoform selectivity of 1,3,4-thiadiazole derivatives are highly dependent on the nature of the substituent at the 5-position of the thiadiazole ring. The sulfonamide group is a classical zinc-binding group in many CA inhibitors, including the clinically used drug acetazolamide, which features a 1,3,4-thiadiazole core.[6] However, non-sulfonamide derivatives have also shown significant inhibitory activity.
Below is a comparison of the inhibitory activities of various 5-substituted-1,3,4-thiadiazole derivatives against different human carbonic anhydrase isoforms.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) | hCA I | 250 nM (Kᵢ) | [5] |
| hCA II | 12 nM (Kᵢ) | [5] | |
| hCA IV | 70 nM (Kᵢ) | [5] | |
| hCA IX | 25 nM (Kᵢ) | [5] | |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | hCA II | Potent inhibitor | [7] |
| 2-(Substituted)-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2 - 32 nM (Kᵢ) | [8] |
| hCA VB | 1.3 - 74 nM (Kᵢ) | [8] | |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | 15-Lipoxygenase | Potent inhibitors | [9] |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Various Cancers | Moderate to good activity | [1] |
| Imidazo[2,1-b][10][11][12]thiadiazole derivatives | hCA I & hCA II | 10.32 - 105.50 nM (Kᵢ) | [13] |
Structure-Activity Relationship Insights:
-
The Sulfonamide Moiety: The presence of a sulfonamide group at the 2-position of the 1,3,4-thiadiazole ring is a key determinant for high-affinity binding to the zinc ion in the active site of carbonic anhydrases.[7]
-
Substitution at the 5-Position: Modifications at the 5-position of the thiadiazole ring significantly influence the inhibitory potency and isoform selectivity. Aromatic and heterocyclic substituents can engage in additional interactions with amino acid residues in the active site cavity, leading to enhanced affinity and selectivity.[13]
-
Mitochondrial Isoform Selectivity: Certain 2-substituted-1,3,4-thiadiazole-5-sulfamides have demonstrated remarkable selectivity for the mitochondrial isoforms hCA VA and VB over the cytosolic isoforms hCA I and II. This selectivity is crucial for developing drugs with fewer side effects.[8]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against carbonic anhydrase, based on the esterase activity of the enzyme.[12]
Materials and Reagents:
-
Human carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compound (e.g., 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine)
-
Acetazolamide as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of the CA enzyme in the assay buffer.
-
Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile or DMSO and then dilute with the assay buffer.
-
-
Assay in 96-Well Plate:
-
Add assay buffer to each well.
-
Add the test compound at various concentrations to the sample wells.
-
Add the positive control (acetazolamide) to its respective wells.
-
Add the vehicle control (DMSO) to the control wells.
-
Add the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Initiation and Measurement of the Reaction:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To better understand the process, the following diagrams illustrate the carbonic anhydrase catalytic mechanism and the general workflow of the inhibition assay.
Caption: Catalytic mechanism of carbonic anhydrase.
Caption: General workflow for the carbonic anhydrase inhibition assay.
Conclusion
The 2-amino-1,3,4-thiadiazole scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors, particularly for carbonic anhydrases. While specific experimental data for this compound is not currently available in published literature, this guide provides a robust framework for its evaluation. By following the detailed experimental protocol and leveraging the comparative data on structurally related compounds, researchers can effectively characterize the inhibitory profile of this and other novel thiadiazole derivatives. The provided structure-activity relationships offer valuable insights for the rational design of next-generation inhibitors with improved potency and selectivity.
References
-
Quantitative structure–activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. (n.d.). Retrieved from [Link]
-
Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. (2009). Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 722-729. Retrieved from [Link]
-
Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents?. (2000). Bioorganic & Medicinal Chemistry, 8(9), 2267-2274. Retrieved from [Link]
-
Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. (2008). Bioorganic & Medicinal Chemistry Letters, 18(24), 6332-6335. Retrieved from [Link]
-
1,3,4-thiadiazole derivatives 42, 43, 44, 45 as carbonic anhydrase inhibitor agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. (2023). Arabian Journal of Chemistry, 16(1), 104412. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2003). Journal of Medicinal Chemistry, 46(11), 2196-2203. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Structure–activity relationship for the target carbonic anhydrase... (n.d.). ResearchGate. Retrieved from [Link]
-
1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. (2023). Journal of Biomolecular Structure and Dynamics, 1-16. Retrieved from [Link]
-
New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. (2023). ACS Omega, 8(48), 46166-46180. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences, 22(14), 7312. Retrieved from [Link]
-
1,3,4-Thiadiazole derivatives as selective inhibitors of iNOS versus nNOS: Synthesis and structure-activity dependence. (2012). European Journal of Medicinal Chemistry, 50, 129-139. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved from [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts, 11(7), 844. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2024). Pharmaceuticals, 17(1), 121. Retrieved from [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. (2021). Biopolymers and Cell, 37(1), 59-67. Retrieved from [Link]
-
Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2021). Chemical Methodologies, 5(4), 321-330. Retrieved from [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Heterocyclic Chemistry, 58(2), 524-534. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 249-258. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
This document provides essential, step-by-step guidance for the safe handling and disposal of 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine. As a research chemical with multiple reactive functional groups, adherence to these protocols is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous materials.
Executive Summary: Core Disposal Directive
The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[1][2] The compound's molecular structure presents a complex hazard profile, including a terminal alkyne, a sulfide linkage, an amine group, and a thiadiazole ring. These features necessitate strict segregation from incompatible materials and professional disposal coordinated through your institution's Environmental Health and Safety (EHS) office.[1][3][4]
Hazard Profile and Chemical Reactivity
A thorough understanding of the molecule's structure is paramount to safe handling and disposal. The potential hazards are derived from its distinct functional groups.
-
Terminal Alkyne (Propynyl Group): The C≡C-H bond is the most significant feature regarding reactive hazards. Terminal alkynes can form explosive heavy metal acetylides upon contact with certain metals, particularly copper, silver, mercury, and their salts.[5][6] This reactivity demands absolute segregation from waste streams containing these metals.
-
Sulfide Linkage (-S-): Sulfides can react with strong oxidizing agents. While the propargyl sulfide moiety is a key structural component, its disposal requires avoiding contact with oxidizers to prevent exothermic and potentially dangerous reactions.
-
2-Amine Group (-NH₂): As a primary amine, this group is basic and will react exothermically with acids. It is also incompatible with strong oxidizing agents.[7] Waste streams must be segregated accordingly.
-
1,3,4-Thiadiazole Ring: This heterocyclic core is common in pharmacologically active compounds.[8][9] While generally stable, its degradation can release toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) upon incineration.[10] Compounds in this class are often classified as skin and eye irritants.[1][10][11][12][13]
Table 1: Hazard Summary and Incompatibility
| Hazard Source (Functional Group) | Potential Hazard | Incompatible Materials to Segregate From |
| Terminal Alkyne | Formation of explosive metal acetylides. | Heavy metals (copper, silver, mercury, brass fittings), strong bases.[5][6] |
| Amine | Exothermic reaction. | Strong acids, strong oxidizing agents.[7] |
| Sulfide | Exothermic reaction. | Strong oxidizing agents. |
| General | Skin & eye irritation, respiratory irritation, aquatic toxicity. | Heat, sparks, open flames.[14] |
Immediate Safety Protocols: PPE and Handling
Before beginning any procedure that involves handling this compound for disposal, ensure the following safety measures are in place.
-
Engineering Controls: All handling of this compound, both solid and in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][15]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory.[16][17]
Step-by-Step Disposal Protocol
This protocol outlines the procedural workflow for safely collecting and disposing of waste containing this compound.
Step 1: Waste Characterization and Segregation
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Solid compound waste.
-
Solutions containing the compound.
-
Solvent rinsates from contaminated glassware.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves).[18]
Crucially, this waste stream must be segregated from the incompatible materials listed in Table 1. Use dedicated secondary containment bins to enforce physical separation from incompatible waste streams, especially acids, oxidizers, and heavy metal waste.[2][4][17]
Step 2: Waste Collection and Container Selection
-
Container Choice: Use a designated hazardous waste container that is chemically compatible and has a secure, leak-proof lid.[2][4][16] For liquid waste, the original shipping container or a high-density polyethylene (HDPE) container is often suitable.[3][19]
-
Filling: Do not overfill the container. Leave at least 10% of headspace to accommodate expansion of vapors.[19]
-
Container Integrity: Ensure the container is in good condition, free from cracks or severe rusting.[4]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[17][19]
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added .[4][20]
-
The label must include the full chemical name : "this compound".
-
If it is a mixed waste stream, list all chemical constituents and their approximate percentages.
-
Ensure the accumulation start date is clearly written.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.[1][20][21]
-
The SAA must be under the control of laboratory personnel.
-
Always use secondary containment (e.g., a plastic tub or bin) for liquid waste containers to contain potential leaks.[2][3][4]
-
Keep the waste container closed at all times except when adding waste.[2][20]
Step 5: Final Disposal
-
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.[3][20]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[1][2]
-
Do not attempt to neutralize or treat this chemical waste yourself.[21][22] The complex reactivity profile makes in-lab treatment unsafe without specific, validated procedures. Professional disposal by a licensed hazardous waste vendor is the only approved method.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision flowchart for the safe disposal of chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab immediately and contact your EHS office.
-
Secure the Area: Prevent entry to the spill area.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, manage the spill as follows:
-
Wear the full PPE described in Section 3.
-
Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a concentrated liquid spill.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent solution, collecting all cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor and EHS office, even for minor spills.
-
Regulatory Context and Institutional Responsibility
The procedures outlined in this guide are based on general best practices and regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][20][23][24] However, state and local regulations may vary. Your institution's EHS department is the final authority on chemical waste disposal.[2][3][18][20] Always consult your institution's specific Chemical Hygiene Plan and waste management guidelines.
References
-
Reactivity of Alkynes. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). MDPI. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from [Link]
-
Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. (2012). National Institutes of Health. Retrieved from [Link]
-
Chemical and Hazardous Waste. (n.d.). Harvard University Environmental Health and Safety. Retrieved from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. (n.d.). University of California, Berkeley, College of Chemistry. Retrieved from [Link]
-
Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]
-
All Kinds of Reactivity: Recent Breakthroughs in Metal‐Catalyzed Alkyne Chemistry. (2012). Scilit. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Safety Measures for Hazardous Chemicals in Hospital Laboratories. (n.d.). Needle.Tube. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press. Retrieved from [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]
-
Alkyne Addition Reactions. (n.d.). ChemTalk. Retrieved from [Link]
-
In-Laboratory Treatment of Chemical Waste. (n.d.). University of British Columbia Safety & Risk Services. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
-
Hazardous Waste Management for School Laboratories. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Tips for Streamlining Lab Chemical Waste Disposal. (n.d.). Environmental Marketing Services. Retrieved from [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved from [Link]
-
Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Disposal of Highly Reactive Reagents. (2018). University of Pennsylvania EHRS. Retrieved from [Link]
-
Appendix A: Disposal Procedures by Chemical. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin-Madison BME Shared Labs. Retrieved from [Link]
-
5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.). ChemSrc. Retrieved from [Link]
-
Thiadiazoles and Their Properties. (n.d.). ISRES Publishing. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Institutes of Health. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zurich. Retrieved from [Link]
-
Chemical properties of thiadiazole compounds. (2025). ResearchGate. Retrieved from [Link]
-
5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). HPC Standards. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. isres.org [isres.org]
- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Propargyl Sulfide | 13702-09-5 | TCI AMERICA [tcichemicals.com]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. usbioclean.com [usbioclean.com]
- 17. needle.tube [needle.tube]
- 18. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 23. osha.gov [osha.gov]
- 24. epa.gov [epa.gov]
Personal protective equipment for handling 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
Operational and Safety Guide: Handling 5-(2-Propynylsulfanyl)-1,3,4-thiadiazol-2-ylamine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, synthesizing technical data with practical, field-proven insights to ensure your operational safety and experimental integrity. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential classifications.
Table 1: Anticipated GHS Hazard Profile
| Hazard Class | Category | Hazard Statement | Source Analogue Evidence |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4][2][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][4][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][4][2] |
| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |[5][6][7] |
The "Why" Behind the Hazards:
-
Thiadiazole Ring System: This heterocyclic scaffold is common in bioactive molecules and can interact with biological systems, sometimes leading to irritation.[8]
-
Amine Group (-NH2): Primary amines can be basic and may cause skin and eye irritation upon direct contact.
-
Propargyl Group (-S-CH2-C≡CH): The terminal alkyne (propargyl group) is a reactive functional group. While integral to its intended chemical function, this reactivity can translate to irritation of mucosal tissues and skin.
-
Physical Form: As a solid, the compound can easily form dust, which increases the risk of inhalation and respiratory tract irritation.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls are the primary defense, supplemented by mandatory personal protective equipment.
A. Engineering Controls: Your First Line of Defense All handling of this compound, especially the weighing and transferring of the solid, must be performed within a certified chemical fume hood.[2][9] This is non-negotiable. The fume hood's negative pressure environment is essential to contain dust and vapors, preventing inhalation and protecting the user from respiratory irritation.[2] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][9]
B. Personal Protective Equipment (PPE): Your Last Line of Defense PPE does not eliminate the hazard, but it provides a crucial barrier between you and the chemical. The selection of appropriate PPE is based directly on the anticipated hazards of skin, eye, and respiratory irritation.
Table 2: Required PPE Specifications
| Protection Type | Specification | Standard (or equivalent) | Rationale |
|---|---|---|---|
| Hand Protection | Nitrile gloves | EN 374 / ASTM F1671 | Provides chemical resistance against incidental splashes. Double-gloving is recommended for extended handling.[4][10] |
| Eye Protection | Chemical splash goggles | EN 166 / ANSI Z87.1 | Required to prevent dust or splashes from causing serious eye irritation.[1][4][9] |
| Body Protection | Fully-buttoned laboratory coat | N/A | Protects skin and personal clothing from contamination.[4][11] |
| Respiratory | N95 dust mask (at minimum) | NIOSH (US) or EN 149 (EU) | Should be used within the fume hood as a secondary precaution against inhaling fine dust particles. |
Workflow for Safe Handling of Thiadiazole Compounds
Caption: Logical workflow for handling this compound.
Step-by-Step Operational Protocols
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.
A. Protocol for Donning and Doffing PPE The order of donning and doffing is designed to prevent cross-contamination from a "dirty" exterior to your skin.
Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).
B. Protocol for Safe Handling and Use
-
Preparation : Before retrieving the chemical, ensure your fume hood is on, the sash is at the appropriate height, and all necessary equipment (spatulas, weigh paper, glassware, solvent) is inside the hood.
-
Weighing : Perform all weighing operations on a balance placed inside the fume hood to contain any dust generated.[2] Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can cause it to become airborne.
-
Transfers : If transferring the solid to a reaction vessel, do so carefully within the hood. If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Storage : Keep the primary container tightly closed when not in use.[1][2] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]
Emergency and Disposal Plans
A. First Aid Measures (In Case of Exposure) Immediate and correct first aid is vital. Show the Safety Data Sheet (or this guide) to attending medical personnel.[12][3]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or difficulty breathing occurs, seek immediate medical attention.[1][4]
-
Skin Contact : Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[4][2] If skin irritation persists, get medical advice.[1]
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[12][9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[5][9]
B. Accidental Release Measures (Spill Protocol)
-
Evacuate : Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Protect : Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat, N95 respirator) before attempting to clean a small spill.
-
Contain : For small powder spills within a fume hood, gently cover with a damp paper towel to prevent the dust from becoming airborne.
-
Clean : Carefully wipe up the material with the damp towel or use an inert absorbent material (like vermiculite or sand) for larger spills.[2] Place all contaminated materials into a sealed, labeled plastic bag or container.
-
Decontaminate : Clean the spill area with a suitable detergent and water.
-
Dispose : The sealed container with the spill cleanup materials must be disposed of as hazardous waste.
C. Waste Disposal Plan All materials contaminated with this compound, including empty containers, disposable labware, gloves, and spill cleanup debris, must be treated as hazardous chemical waste.
-
Segregation : Collect waste in a designated, compatible, and sealable container. Do not mix with other waste streams unless compatible.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Follow your institution's specific procedures for hazardous waste disposal. Consult with your Environmental Health & Safety (EHS) department.[2][5]
By understanding the rationale behind these safety protocols and adhering to them strictly, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. ChemicalBook.
-
SAFETY DATA SHEET for 2-Amino-5-ethyl-1,3,4-thiadiazole. Fisher Scientific.
-
SAFETY DATA SHEET for 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. Sigma-Aldrich.
-
SAFETY DATA SHEET. TCI Chemicals.
-
SAFETY DATA SHEET for 2-Amino-1,3,4-thiadiazole. Fisher Scientific.
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
-
5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET for 2-Amino-1,3,4-thiadiazole. Fisher Scientific.
-
SAFETY DATA SHEET for 2-Amino-5-ethyl-1,3,4-thiadiazole. Thermo Fisher Scientific.
-
Safety Data Sheet for Slideway Oil 220. Distributor unknown.
-
SAFETY DATA SHEET for 2-Amino-5-cyclopropyl-1,3,4-thiadiazole. Fisher Scientific.
-
2-Amino-5-ethyl-1,3,4-thiadiazole Safety Information. Sigma-Aldrich.
-
Safety Data Sheet for 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid. Enamine.
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
-
5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine. Pharmaffiliates.
-
Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.
-
New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. BIOENGINEER.ORG.
-
Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC.
-
5-Amino-1,3,4-thiadiazole-2-thiol. HPC Standards.
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI.
-
5-(Propylsulfanyl)-1,3,4-thiadiazol-2-amine. LabSolu.
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. labsolu.ca [labsolu.ca]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
